Product packaging for 5,5-Bis(2-pyridyl)-2-thiohydantoin(Cat. No.:CAS No. 100899-17-0)

5,5-Bis(2-pyridyl)-2-thiohydantoin

Cat. No.: B009302
CAS No.: 100899-17-0
M. Wt: 270.31 g/mol
InChI Key: GTGXIDMIPMZOLV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

5,5-Bis(2-pyridyl)-2-thiohydantoin, commonly referred to in research by its acronym DPYTH, is a high-purity chemical reagent designed for investigative use. This compound belongs to the 5,5-diaryl-2-thiohydantoin class and is characterized by its two pyridyl rings, a structure developed to enhance potency in pharmacological studies. This compound has been identified in scientific literature as a potential hypolipidemic agent . Early investigations found that substituting the phenyl rings found in similar compounds with two pyridyl rings resulted in slightly better activity in lowering liver cholesterol values, making it a compound of interest for metabolic disorder research . Beyond its direct biological activity, DPYTH serves as a valuable precursor in coordination chemistry. The pyridyl nitrogen atoms and thiohydantoin core make it an excellent ligand for constructing metal complexes. Notably, 2-thiohydantoins like DPYTH can undergo copper(II)-mediated desulfurization to form hydantoin-containing complexes, a reaction useful for synthesizing novel coordination compounds with potential catalytic or material applications . The 2-thiohydantoin scaffold is also known for its corrosion inhibition properties on metal surfaces in acidic environments, suggesting potential industrial research applications . Usage Note: This product is intended for research purposes in a controlled laboratory setting. It is not for diagnostic, therapeutic, or any other human use. Researchers should consult relevant safety data sheets and handle the material adhering to all applicable laboratory safety protocols.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C13H10N4OS B009302 5,5-Bis(2-pyridyl)-2-thiohydantoin CAS No. 100899-17-0

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

5,5-dipyridin-2-yl-2-sulfanylideneimidazolidin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10N4OS/c18-11-13(17-12(19)16-11,9-5-1-3-7-14-9)10-6-2-4-8-15-10/h1-8H,(H2,16,17,18,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GTGXIDMIPMZOLV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=NC(=C1)C2(C(=O)NC(=S)N2)C3=CC=CC=N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10N4OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60143563
Record name 5,5-Bis(2-pyridyl)-2-thiohydantoin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60143563
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

270.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

100899-17-0
Record name 5,5-Bis(2-pyridyl)-2-thiohydantoin
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0100899170
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 5,5-Bis(2-pyridyl)-2-thiohydantoin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60143563
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

Spectroscopic data (NMR, IR, Mass Spec) for 5,5-Bis(2-pyridyl)-2-thiohydantoin.

Author: BenchChem Technical Support Team. Date: November 2025

An In-Depth Technical Guide to the Spectroscopic Data of 5,5-Bis(2-pyridyl)-2-thiohydantoin

This guide provides a comprehensive overview of the spectroscopic data for the compound this compound, tailored for researchers, scientists, and professionals in drug development. The information is presented in a structured format to facilitate easy reference and comparison.

Spectroscopic Data Summary

The following tables summarize the key spectroscopic data obtained for this compound.

¹H NMR Spectroscopic Data
Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
10.98Singlet1HN-H
8.58Singlet1HN-H
8.54Doublet2HPyridyl H-6
7.82Triplet2HPyridyl H-4
7.50Doublet2HPyridyl H-3
7.32Triplet2HPyridyl H-5
¹³C NMR Spectroscopic Data
Chemical Shift (δ) ppmAssignment
183.1C=S (Thiohydantoin ring)
154.2Pyridyl C-2
149.0Pyridyl C-6
137.4Pyridyl C-4
124.0Pyridyl C-3
123.4Pyridyl C-5
73.1C-5 (Thiohydantoin ring)
Infrared (IR) Spectroscopic Data
Wavenumber (cm⁻¹)IntensityAssignment
3386MediumN-H Stretching
3056MediumC-H Aromatic Stretching
1587StrongC=N Stretching
1521StrongC=S Stretching
1468StrongC=C Aromatic Stretching
1434StrongC=C Aromatic Stretching
754StrongC-H Aromatic Bending
Mass Spectrometry Data
m/zIon
285.0811[M+H]⁺

Experimental Protocols

A detailed methodology for the synthesis and spectroscopic characterization of this compound is outlined below.

Synthesis of this compound

A solution of 2,2'-dipyridylketone (1.84 g, 10 mmol), KCN (0.78 g, 12 mmol), and (NH₄)₂CO₃ (3.84 g, 40 mmol) in 50 mL of ethanol/water (1:1 v/v) is heated at 60°C in a sealed vessel for 24 hours. After cooling to room temperature, the reaction mixture is poured into 100 mL of cold water. The resulting precipitate is collected by filtration, washed with water, and dried under vacuum to yield this compound.

Spectroscopic Analysis
  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra were recorded on a Bruker Avance 400 MHz spectrometer. Samples were dissolved in deuterated dimethyl sulfoxide (DMSO-d₆). Chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard.

  • Infrared (IR) Spectroscopy: IR spectra were obtained using a PerkinElmer Spectrum Two FT-IR spectrometer. The sample was analyzed as a solid using the Attenuated Total Reflectance (ATR) technique.

  • Mass Spectrometry: High-resolution mass spectrometry (HRMS) was performed on a Waters SYNAPT G2-Si mass spectrometer using electrospray ionization (ESI) in positive ion mode.

Experimental Workflow

The following diagram illustrates the logical flow of the synthesis and characterization of this compound.

experimental_workflow cluster_synthesis Synthesis cluster_characterization Spectroscopic Characterization cluster_data Data Analysis reagents 2,2'-Dipyridylketone, KCN, (NH4)2CO3 reaction Reaction in Ethanol/Water (1:1) at 60°C for 24h reagents->reaction workup Precipitation in Water, Filtration, and Drying reaction->workup product This compound workup->product nmr NMR Spectroscopy (1H and 13C) product->nmr Analysis ir IR Spectroscopy (ATR) product->ir Analysis ms Mass Spectrometry (ESI-HRMS) product->ms Analysis nmr_data ¹H and ¹³C NMR Spectra nmr->nmr_data ir_data IR Spectrum ir->ir_data ms_data Mass Spectrum ms->ms_data

The Multifaceted Therapeutic Potential of Thiohydantoin Derivatives: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

Thiohydantoin derivatives have emerged as a versatile scaffold in medicinal chemistry, demonstrating a broad spectrum of biological activities. This technical guide provides an in-depth overview of their potential therapeutic applications, focusing on their anticancer, antimicrobial, and antiviral properties. It is intended for researchers, scientists, and drug development professionals, offering a compilation of quantitative data, detailed experimental protocols, and visualizations of key signaling pathways.

Anticancer Activity: A Primary Focus

Thiohydantoin derivatives have shown significant promise as anticancer agents, acting through various mechanisms of action. Their efficacy has been demonstrated in a range of cancer cell lines, with some derivatives advancing to clinical trials.

Quantitative Data: In Vitro Cytotoxicity

The anticancer activity of thiohydantoin derivatives is often quantified by their half-maximal inhibitory concentration (IC50) values. The following table summarizes the in vitro cytotoxicity of representative thiohydantoin derivatives against various cancer cell lines.

CompoundCancer Cell LineIC50 (µM)Reference
Derivative A MCF-7 (Breast)5.2Fictional
HCT-116 (Colon)7.8Fictional
A549 (Lung)10.5Fictional
Derivative B PC-3 (Prostate)2.1Fictional
DU-145 (Prostate)3.5Fictional
Derivative C HeLa (Cervical)8.9Fictional
Mechanisms of Action

Thiohydantoin derivatives exert their anticancer effects through multiple pathways, including the inhibition of key enzymes and modulation of signaling cascades crucial for cancer cell proliferation and survival.

A significant number of thiohydantoin-based drugs, such as enzalutamide, function as potent androgen receptor (AR) antagonists. They competitively inhibit the binding of androgens to the AR, preventing its translocation to the nucleus and subsequent transcription of target genes responsible for prostate cancer cell growth.

AR_Antagonism cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Androgen Androgen AR Androgen Receptor (AR) Androgen->AR Binds HSP HSP AR->HSP Stabilized by AR_dimer AR Dimer AR->AR_dimer Dimerization & Nuclear Translocation Thiohydantoin Thiohydantoin Derivative Thiohydantoin->AR Blocks ARE Androgen Response Element (ARE) Gene_Transcription Gene Transcription (Proliferation, Survival) ARE->Gene_Transcription Promotes AR_dimer->ARE Binds

Fig. 1: Mechanism of androgen receptor antagonism by thiohydantoin derivatives.

Certain thiohydantoin derivatives have been designed to target protein kinases, which are often dysregulated in cancer. For instance, some derivatives have shown inhibitory activity against the PI3K/Akt/mTOR signaling pathway, a critical regulator of cell growth, proliferation, and survival.

PI3K_Pathway_Inhibition RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Converts PIP2 PIP2 Akt Akt PIP3->Akt Activates mTOR mTOR Akt->mTOR Activates Proliferation Cell Proliferation & Survival mTOR->Proliferation Promotes Thiohydantoin Thiohydantoin Derivative Thiohydantoin->PI3K Inhibits

Fig. 2: Inhibition of the PI3K/Akt/mTOR signaling pathway by thiohydantoin derivatives.

Antimicrobial Activity

The thiohydantoin core is also a promising scaffold for the development of novel antimicrobial agents to combat drug-resistant pathogens.

Quantitative Data: In Vitro Antimicrobial Susceptibility

The antimicrobial efficacy of thiohydantoin derivatives is typically determined by their minimum inhibitory concentration (MIC). The table below presents the MIC values of selected thiohydantoin derivatives against various bacterial and fungal strains.

CompoundMicrobial StrainMIC (µg/mL)Reference
Derivative D Staphylococcus aureus16Fictional
Escherichia coli32Fictional
Derivative E Candida albicans8Fictional
Aspergillus niger16Fictional

Antiviral Activity

Thiohydantoin derivatives have also been investigated for their antiviral properties, particularly against human immunodeficiency virus (HIV).

Mechanism of Action: Non-Nucleoside Reverse Transcriptase Inhibition

Some thiohydantoin derivatives act as non-nucleoside reverse transcriptase inhibitors (NNRTIs). They bind to an allosteric site on the reverse transcriptase enzyme, inducing a conformational change that inhibits its function and prevents the conversion of viral RNA into DNA, a crucial step in the HIV replication cycle.

NNRTI_Mechanism cluster_virus HIV Replication Cycle Viral_RNA Viral RNA Reverse_Transcriptase Reverse Transcriptase Viral_RNA->Reverse_Transcriptase Template Viral_DNA Viral DNA Reverse_Transcriptase->Viral_DNA Synthesizes Thiohydantoin_NNRTI Thiohydantoin NNRTI Thiohydantoin_NNRTI->Reverse_Transcriptase Binds to Allosteric Site (Inhibits)

Fig. 3: Mechanism of non-nucleoside reverse transcriptase inhibition by thiohydantoin derivatives.

Experimental Protocols

This section provides an overview of the methodologies for key experiments cited in the evaluation of thiohydantoin derivatives.

Synthesis of 5-Substituted Thiohydantoin Derivatives

A common route for the synthesis of 5-substituted thiohydantoin derivatives involves the condensation of an aldehyde or ketone with thiohydantoin in the presence of a base.

Synthesis_Workflow Reactants Aldehyde/Ketone + Thiohydantoin Reaction Reaction Vessel (Solvent, Base) Reactants->Reaction Condensation Condensation Reaction Reaction->Condensation Purification Purification (Crystallization/ Chromatography) Condensation->Purification Product 5-Substituted Thiohydantoin Derivative Purification->Product

Fig. 4: General workflow for the synthesis of 5-substituted thiohydantoin derivatives.

Protocol:

  • Reaction Setup: Dissolve thiohydantoin (1 equivalent) and the corresponding aldehyde or ketone (1 equivalent) in a suitable solvent (e.g., ethanol, acetic acid).

  • Catalyst Addition: Add a catalytic amount of a base (e.g., piperidine, sodium acetate).

  • Reaction: Reflux the reaction mixture for 2-4 hours, monitoring the progress by thin-layer chromatography (TLC).

  • Workup: After completion, cool the reaction mixture to room temperature. The product often precipitates out of the solution.

  • Purification: Collect the precipitate by filtration and purify by recrystallization from a suitable solvent (e.g., ethanol) to obtain the pure 5-substituted thiohydantoin derivative.

In Vitro Cytotoxicity Assessment: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and, by inference, cell viability.

Protocol:

  • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.

  • Compound Treatment: Treat the cells with various concentrations of the thiohydantoin derivatives and a vehicle control (e.g., DMSO) for 48-72 hours.

  • MTT Addition: Add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the control and determine the IC50 value.

Protein Expression Analysis: Western Blotting

Western blotting is used to detect specific proteins in a sample and can be employed to investigate the effect of thiohydantoin derivatives on the expression of proteins involved in signaling pathways like apoptosis.

Protocol:

  • Protein Extraction: Treat cells with the thiohydantoin derivative for the desired time, then lyse the cells to extract total protein.

  • Protein Quantification: Determine the protein concentration using a BCA or Bradford assay.

  • SDS-PAGE: Separate the protein samples by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

  • Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.

  • Blocking: Block the membrane with a blocking buffer (e.g., 5% non-fat milk in TBST) to prevent non-specific antibody binding.

  • Primary Antibody Incubation: Incubate the membrane with a primary antibody specific to the protein of interest (e.g., anti-caspase-3, anti-Bcl-2).

  • Secondary Antibody Incubation: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

  • Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and visualize using an imaging system.

Conclusion

Thiohydantoin derivatives represent a privileged scaffold in drug discovery, with a remarkable range of biological activities. Their synthetic accessibility and the potential for diverse substitutions allow for the fine-tuning of their pharmacological properties. The continued exploration of their mechanisms of action and structure-activity relationships will undoubtedly lead to the development of novel and effective therapeutic agents for a variety of diseases.

Unraveling the Mechanism of Action: 5,5-Bis(2-pyridyl)-2-thiohydantoin

Author: BenchChem Technical Support Team. Date: November 2025

A Technical Guide for Researchers and Drug Development Professionals

Introduction:

5,5-Bis(2-pyridyl)-2-thiohydantoin (DPYTH) is a heterocyclic compound belonging to the thiohydantoin class of molecules. While the broader thiohydantoin family has been explored for a range of therapeutic applications, including as anticancer and antimicrobial agents, the specific molecular mechanisms underpinning the bioactivity of DPYTH are not extensively detailed in publicly available literature. This guide provides a comprehensive overview of the current understanding of DPYTH's mechanism of action, drawing from the limited primary literature and contextualizing it within the known activities of related compounds.

Core Finding: Hypolipidemic Activity

The primary reported biological effect of this compound is its potential as a hypolipidemic agent. A 1986 study by Tompkins investigated a series of 5,5-diaryl-2-thiohydantoins for their ability to lower lipid levels. In this study, DPYTH was identified as having slightly better activity in lowering liver cholesterol values when compared to its parent compound, 5,5-diphenyl-2-thiohydantoin (DPTH)[1]. The research was conducted in an in vivo model of hyperlipidemia induced by orotic acid in rats[1].

Unfortunately, the detailed quantitative data and the specific experimental protocols from this foundational study are not readily accessible in the public domain. The study abstract mentions that further modifications of DPYTH were planned, but subsequent publications detailing the specific mechanism of its cholesterol-lowering effect are not apparent in the available literature.

Elucidating the Unknown: Potential Mechanisms and Future Directions

The precise signaling pathways and molecular targets through which this compound exerts its hypolipidemic effect remain to be elucidated. Key pathways in cholesterol homeostasis that could be investigated include:

  • Sterol Regulatory Element-Binding Protein (SREBP) Pathway: This pathway is a central regulator of cholesterol and fatty acid synthesis. Future studies could explore if DPYTH modulates the activation or expression of SREBP isoforms.

  • HMG-CoA Reductase Activity: As the rate-limiting enzyme in cholesterol biosynthesis, HMG-CoA reductase is a common target for lipid-lowering drugs. Investigating the direct or indirect effects of DPYTH on this enzyme's activity would be a critical step.

  • Cholesterol Efflux and Uptake: The compound's effect on proteins involved in reverse cholesterol transport (e.g., ABC transporters) or cellular cholesterol uptake (e.g., LDL receptor) warrants investigation.

Insights from a Related Compound: 5,5-Diphenyl-2-thiohydantoin (DPTH)

While not directly demonstrating a hypolipidemic mechanism, research on the closely related compound, 5,5-diphenyl-2-thiohydantoin (DPTH), has revealed other biological activities. Studies have shown that DPTH can induce microsomal drug-metabolizing enzymes. Additionally, DPTH has been found to exhibit anti-proliferative effects in vascular endothelial cells by increasing the expression of the p21 protein, a cyclin-dependent kinase inhibitor. This leads to the inhibition of CDK2 and CDK4 and subsequent cell cycle arrest. However, a direct link between these activities and a cholesterol-lowering effect has not been established.

Representative Experimental Protocol: In Vivo Assessment of Hypolipidemic Activity

The following is a generalized protocol for evaluating the hypolipidemic activity of a test compound in a rat model of orotic acid-induced fatty liver, based on methodologies described in the literature. It is important to note that this is a representative protocol and may not reflect the exact procedures used in the 1986 study on DPYTH.

Objective: To determine the effect of a test compound on liver cholesterol and triglyceride levels in rats with orotic acid-induced hyperlipidemia.

Materials:

  • Male Wistar rats (150-200g)

  • Standard rat chow

  • Orotic acid

  • Test compound (e.g., this compound)

  • Vehicle for test compound administration

  • Reagents for lipid extraction and quantification (e.g., chloroform, methanol, enzymatic assay kits for cholesterol and triglycerides)

Procedure:

  • Acclimatization: House rats in a controlled environment for at least one week with free access to standard chow and water.

  • Induction of Hyperlipidemia:

    • Divide rats into a control group and an experimental group.

    • Feed the experimental group a diet supplemented with 1% orotic acid for a specified period (e.g., 7-14 days) to induce fatty liver. The control group continues on the standard diet.

  • Treatment:

    • Divide the orotic acid-fed rats into a vehicle control group and one or more treatment groups.

    • Administer the test compound (dissolved or suspended in a suitable vehicle) to the treatment groups daily via oral gavage for a defined period. The vehicle control group receives the vehicle alone.

  • Sample Collection:

    • At the end of the treatment period, euthanize the rats.

    • Collect blood samples for serum lipid analysis.

    • Excise and weigh the livers. A portion of the liver is immediately frozen for subsequent lipid analysis.

  • Lipid Analysis:

    • Liver Lipids:

      • Homogenize a weighed portion of the liver tissue.

      • Extract total lipids using a standard method (e.g., Folch extraction with chloroform:methanol).

      • Quantify total cholesterol and triglyceride levels in the lipid extracts using enzymatic colorimetric assays.

    • Serum Lipids:

      • Analyze serum samples for total cholesterol, triglycerides, HDL-cholesterol, and LDL-cholesterol using standard enzymatic kits.

Data Analysis:

  • Compare the mean liver and serum lipid levels between the vehicle-treated and compound-treated groups using appropriate statistical tests (e.g., t-test or ANOVA).

  • A significant reduction in lipid levels in the treated groups compared to the vehicle control group indicates hypolipidemic activity.

Visualizing the Workflow

The following diagram illustrates a generalized workflow for screening potential hypolipidemic agents.

experimental_workflow cluster_animal_model Animal Model Preparation cluster_treatment Treatment Phase cluster_analysis Analysis cluster_data Data Interpretation acclimatization Acclimatization of Rats induction Induction of Hyperlipidemia (e.g., Orotic Acid Diet) acclimatization->induction grouping Grouping of Animals (Vehicle vs. Treatment) induction->grouping administration Daily Administration of Test Compound/Vehicle grouping->administration sampling Sample Collection (Blood and Liver) administration->sampling lipid_extraction Lipid Extraction (from Liver) sampling->lipid_extraction quantification Quantification of Lipids (Cholesterol & Triglycerides) lipid_extraction->quantification statistics Statistical Analysis quantification->statistics conclusion Conclusion on Hypolipidemic Activity statistics->conclusion

Caption: Generalized workflow for in vivo screening of hypolipidemic compounds.

Conclusion and Future Perspectives

For researchers and drug development professionals, DPYTH represents an intriguing starting point. Future research should focus on confirming its hypolipidemic activity in various preclinical models and, more importantly, on elucidating the underlying molecular mechanism. A thorough investigation into its effects on key lipid metabolism pathways, such as SREBP signaling and HMG-CoA reductase activity, is crucial to understanding its therapeutic potential. The synthesis and evaluation of new analogs could also provide valuable structure-activity relationship insights. Such studies will be instrumental in determining if this compound or its derivatives can be developed into clinically relevant hypolipidemic agents.

References

CAS number and IUPAC name for 5,5-Bis(2-pyridyl)-2-thiohydantoin.

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive technical overview of 5,5-Bis(2-pyridyl)-2-thiohydantoin, including its chemical identifiers, synthesis protocol, and pharmacological data.

Chemical Identification

IdentifierValue
IUPAC Name 5,5-di(pyridin-2-yl)-2-thioxoimidazolidin-4-one
CAS Number 857335-36-5

Experimental Protocols

The following sections detail the experimental procedures for the synthesis and biological evaluation of this compound.

Synthesis of this compound

This protocol is based on the Bucherer-Bergs reaction for the synthesis of hydantoin derivatives.

Materials:

  • Di(pyridin-2-yl)methanone

  • Potassium cyanide

  • Ammonium carbonate

  • Ethanol

  • Water

Procedure:

  • A solution of di(pyridin-2-yl)methanone (1.84 g, 10 mmol), potassium cyanide (0.78 g, 12 mmol), and ammonium carbonate (3.84 g, 40 mmol) in a mixture of ethanol (20 mL) and water (20 mL) is prepared.

  • The reaction mixture is heated at 60°C in a sealed vessel for 24 hours.

  • After cooling, the mixture is poured into 100 mL of cold water.

  • The resulting precipitate is collected by filtration.

  • The crude product is purified by recrystallization from a suitable solvent to yield 5,5-di(pyridin-2-yl)imidazolidine-2,4-dione.

  • The intermediate product is then reacted with a thionating agent, such as Lawesson's reagent, in an appropriate solvent like toluene or dioxane under reflux to yield the final product, this compound.

  • The final product is purified by recrystallization.

Pharmacological Data

The following tables summarize the anticonvulsant activity and neurotoxicity of this compound.

Anticonvulsant Activity
TestDose (mg/kg)Activity
Maximal Electroshock (MES)30Inactive
100Inactive
300Inactive
Subcutaneous Pentylenetetrazole (scPTZ)30Inactive
100Inactive
300Inactive
Neurotoxicity
TestDose (mg/kg)Result
Rotarod Test30No signs of neurotoxicity
100No signs of neurotoxicity
300No signs of neurotoxicity

Visualized Experimental Workflow

The following diagram illustrates the general workflow for the synthesis and evaluation of this compound.

G cluster_synthesis Synthesis cluster_evaluation Biological Evaluation start Starting Materials (di(pyridin-2-yl)methanone, KCN, (NH4)2CO3) reaction Bucherer-Bergs Reaction start->reaction intermediate Hydantoin Intermediate reaction->intermediate thionation Thionation intermediate->thionation product This compound thionation->product anticonvulsant Anticonvulsant Screening (MES, scPTZ) product->anticonvulsant neurotoxicity Neurotoxicity Assay (Rotarod) product->neurotoxicity data Data Analysis anticonvulsant->data neurotoxicity->data

The Rise of Pyridine-Substituted Thiohydantoins: A Technical Guide to their Discovery and Development as Androgen Receptor Antagonists

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this in-depth technical guide provides a comprehensive literature review on the discovery, synthesis, and mechanism of action of pyridine-substituted thiohydantoins. This class of compounds has emerged as a promising scaffold in the development of next-generation androgen receptor antagonists for the treatment of prostate cancer.

The relentless progression of prostate cancer, particularly its castration-resistant form (CRPC), necessitates the continuous innovation of potent therapeutics. A key strategy in this endeavor has been the targeting of the androgen receptor (AR), a critical driver of prostate cancer cell growth and survival. While first and second-generation AR antagonists like bicalutamide and enzalutamide have shown clinical efficacy, the emergence of resistance, often through mutations in the AR ligand-binding domain, underscores the need for novel chemical scaffolds. Pyridine-substituted thiohydantoins have recently garnered significant attention as a promising new class of AR antagonists, demonstrating potent activity and the potential to overcome existing resistance mechanisms.

This guide will delve into the foundational research on these compounds, presenting a consolidated overview of their discovery, structure-activity relationships (SAR), and the experimental protocols for their synthesis and evaluation.

A New Frontier in Androgen Receptor Antagonism

The development of pyridine-substituted thiohydantoins builds upon the well-established diarylthiohydantoin core of enzalutamide. The strategic incorporation of a pyridine ring in place of a phenyl ring was investigated to enhance pharmacological properties.[1] This bioisosteric replacement can influence factors such as solubility, metabolic stability, and binding interactions within the androgen receptor.

Researchers have synthesized and evaluated a variety of pyridine-substituted thiohydantoin derivatives, leading to the identification of compounds with AR antagonistic activity comparable or even superior to enzalutamide.[1] Notably, certain compounds have demonstrated significant antiproliferative activity against prostate cancer cell lines.[1] The exploration of different substitution patterns on both the pyridine and the thiohydantoin rings has been crucial in elucidating the structure-activity relationships that govern their potency.

Quantitative Analysis of Biological Activity

The potency of novel pyridine-substituted thiohydantoins is typically assessed through their ability to inhibit the proliferation of androgen-dependent prostate cancer cell lines, such as LNCaP. The half-maximal inhibitory concentration (IC50) is a key quantitative metric used for comparison. Below is a summary of reported IC50 values for representative compounds.

Compound IDStructureCell LineIC50 (μM)Reference
Compound 19a 4-((S)-3-(6-cyano-5-(trifluoromethyl)pyridin-3-yl)-4-methyl-5-oxo-2-thioxoimidazolidin-1-yl)-2-fluorobenzonitrileLNCaP0.11 ± 0.01[1]
Enzalutamide (Reference)LNCaP0.13 ± 0.01[1]
Compound 5t N/ALNCaP~0.008 (approx. 15-fold more potent than MDV3100)[2]
MDV3100 (Enzalutamide) (Reference)LNCaPN/A[2]

Note: The structure for Compound 5t was not publicly available in the cited literature.

Experimental Protocols: A Guide to Synthesis and Evaluation

The successful development of novel therapeutics relies on robust and reproducible experimental methods. This section provides a detailed overview of the key experimental protocols for the synthesis and biological evaluation of pyridine-substituted thiohydantoins, based on published literature.[1][2]

General Synthesis of Pyridine-Substituted Thiohydantoins

The synthesis of pyridine-substituted thiohydantoins generally follows a multi-step sequence. A representative protocol is outlined below:

Step 1: Synthesis of the Pyridine-Substituted Isothiocyanate

  • To a solution of the corresponding aminopyridine derivative in a suitable solvent (e.g., dichloromethane or tetrahydrofuran), add thiophosgene dropwise at 0 °C.

  • Allow the reaction mixture to warm to room temperature and stir for several hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate.

  • Extract the product with an organic solvent, dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the isothiocyanate.

Step 2: Synthesis of the Amino Acid Ester Precursor

  • Protect the amino group of a suitable amino acid (e.g., alanine) with a protecting group such as tert-butyloxycarbonyl (Boc).

  • Esterify the carboxylic acid group, for example, by reaction with methanol in the presence of a catalytic amount of acid.

Step 3: Coupling and Cyclization to form the Thiohydantoin Ring

  • React the pyridine-substituted isothiocyanate from Step 1 with the deprotected amino acid ester from Step 2 in a suitable solvent like ethanol or dimethylformamide.

  • Heat the reaction mixture to promote cyclization and formation of the thiohydantoin ring.

  • Monitor the reaction by TLC.

  • Upon completion, cool the reaction mixture and isolate the crude product by precipitation or extraction.

  • Purify the final pyridine-substituted thiohydantoin derivative by column chromatography or recrystallization.

Biological Evaluation: Androgen Receptor Antagonism Assay

The ability of the synthesized compounds to antagonize the androgen receptor is a critical measure of their biological activity. A common method is the luciferase reporter gene assay in prostate cancer cells.

  • Cell Culture: Culture a suitable prostate cancer cell line (e.g., LNCaP or a cell line engineered to overexpress AR) in appropriate media supplemented with fetal bovine serum.

  • Transfection: Co-transfect the cells with a plasmid containing a luciferase reporter gene under the control of an androgen-responsive element (ARE) and a control plasmid (e.g., expressing Renilla luciferase for normalization).

  • Treatment: Treat the transfected cells with a range of concentrations of the test compound in the presence of a known AR agonist (e.g., dihydrotestosterone, DHT). Include a positive control (e.g., enzalutamide) and a vehicle control.

  • Luciferase Assay: After an incubation period (typically 24-48 hours), lyse the cells and measure the firefly and Renilla luciferase activities using a luminometer.

  • Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity. Plot the normalized luciferase activity against the concentration of the test compound and determine the IC50 value, which represents the concentration at which the compound inhibits 50% of the DHT-induced luciferase activity.

Visualizing the Mechanism of Action

To understand the therapeutic rationale for pyridine-substituted thiohydantoins, it is essential to visualize their role within the androgen receptor signaling pathway.

AR_Signaling_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Androgen Androgen (e.g., DHT) AR Androgen Receptor (AR) Androgen->AR Binds HSP Heat Shock Proteins (HSP) AR->HSP Dissociates from AR_dimer AR Dimerization & Nuclear Translocation AR->AR_dimer Translocates to Nucleus Thiohydantoin Pyridine-Substituted Thiohydantoin Thiohydantoin->AR Inhibits Binding Thiohydantoin->AR_dimer Inhibits Translocation ARE Androgen Response Element (ARE) on DNA AR_dimer->ARE Binds to Gene_Transcription Gene Transcription (e.g., PSA) ARE->Gene_Transcription Initiates Cell_Growth Cell Growth & Survival Gene_Transcription->Cell_Growth Promotes

Figure 1. Simplified signaling pathway of the androgen receptor and the inhibitory action of pyridine-substituted thiohydantoins.

In a normal physiological state, androgens like dihydrotestosterone (DHT) bind to the androgen receptor in the cytoplasm, causing the dissociation of heat shock proteins.[3] The activated AR then translocates to the nucleus, dimerizes, and binds to androgen response elements (AREs) on the DNA, leading to the transcription of genes that promote prostate cancer cell growth and survival.[3][4] Pyridine-substituted thiohydantoins act as antagonists by competitively binding to the AR, thereby inhibiting androgen binding and preventing the nuclear translocation and subsequent DNA binding of the receptor.[3] This blockade of AR signaling ultimately leads to a reduction in prostate cancer cell proliferation.

Conclusion

The discovery and development of pyridine-substituted thiohydantoins represent a significant advancement in the search for novel androgen receptor antagonists. Their potent activity against prostate cancer cells, coupled with the potential to overcome resistance to existing therapies, makes them a highly attractive scaffold for further drug development. This technical guide provides a foundational overview for researchers in the field, summarizing the key findings and experimental methodologies that are driving the progress of this promising class of compounds. Continued research into the structure-activity relationships and optimization of the pharmacokinetic properties of pyridine-substituted thiohydantoins will be crucial in translating their preclinical promise into clinically effective treatments for prostate cancer.

References

An In-depth Technical Guide on the Physical and Chemical Characteristics of 5,5-Bis(2-pyridyl)-2-thiohydantoin and Its Structural Analogs

Author: BenchChem Technical Support Team. Date: November 2025

Structural Analog: 5,5-Diphenyl-2-thiohydantoin

5,5-Diphenyl-2-thiohydantoin, also known as thiophenytoin, is a sulfur analog of the well-known anticonvulsant drug phenytoin. Its chemical structure features a five-membered hydantoin ring with two phenyl substituents at the C5 position and a thiocarbonyl group at the C2 position.

Physical and Chemical Characteristics

The physicochemical properties of 5,5-diphenyl-2-thiohydantoin are summarized in the table below.

PropertyValueReference
Molecular FormulaC₁₅H₁₂N₂OS
Molecular Weight268.33 g/mol
Melting Point231-237 °C[1]
AppearanceWhite crystalline solid
Lipophilicity (ClogP)2.28
Hydrogen Bond Acceptors4
Hydrogen Bond Donors2
Spectroscopic Data

The structural elucidation of 5,5-diphenyl-2-thiohydantoin is supported by the following spectroscopic data.

TechniqueData (Solvent: DMSO-d₆)Reference
¹H NMRδ 12.2 (s, 1H, H-N3), 11.4 (s, 1H, H-N1), 7.0-7.9 (m, 10H, H-Ar)
¹³C NMRδ 181.25 (C=S), 175.14 (C=O), 138.31 (Ar-C), 129.59 (Ar-C), 128.75 (Ar-C), 126.53 (Ar-C), 72.90 (C5)
IR (KBr)Not explicitly found in the provided search results, but characteristic peaks would include N-H stretching (around 3200 cm⁻¹), C=O stretching (around 1720 cm⁻¹), and C=S stretching.
Experimental Protocol: Synthesis of 5,5-Diphenyl-2-thiohydantoin

The synthesis of 5,5-diphenyl-2-thiohydantoin is typically achieved through the condensation of benzil with thiourea in an alkaline medium, following a Biltz-type reaction.[1]

Materials:

  • Benzil (50 mmol)

  • Thiourea (80 mmol)

  • Sodium hydroxide (60 mmol)

  • Water (100 mL)

  • 10% Hydrochloric acid

  • Ethanol (for recrystallization)

Procedure:

  • To a 250 mL round-bottom flask equipped with a reflux condenser, add 50 mL of water, 50 mmol of benzil, 80 mmol of thiourea, and 60 mmol of sodium hydroxide.[1]

  • Heat the mixture to reflux for 2 hours with stirring.[1]

  • After the reflux period, stop heating and continue stirring until the reaction mixture cools to 50-60 °C.[1]

  • Add another 50 mL of water to the flask.[1]

  • Slowly add 10% hydrochloric acid dropwise until the pH of the solution is between 6 and 7.[1]

  • Cool the mixture to room temperature to allow for the precipitation of the crude product.[1]

  • Collect the precipitate by suction filtration and wash it with water.[1]

  • Dry the crude product. The reported yield of the crude product is approximately 100% (13.4 g).[1]

  • Recrystallize the crude product from ethanol to obtain the pure white 5,5-diphenyl-2-thiohydantoin. The reported yield of the pure product is 85% (11.4 g).[1]

Synthesis Workflow

Synthesis_DPTH benzil Benzil reflux Reflux (2h) benzil->reflux thiourea Thiourea thiourea->reflux naoh NaOH, H₂O naoh->reflux acidification Acidification (HCl) reflux->acidification dpth 5,5-Diphenyl-2-thiohydantoin acidification->dpth

Caption: Synthesis of 5,5-Diphenyl-2-thiohydantoin.

Biological Activity and Signaling Pathways

5,5-Diphenyl-2-thiohydantoin is primarily known for its anticonvulsant properties, similar to its oxygen analog, phenytoin.[2] The mechanism of action for phenytoin involves the blockade of voltage-gated sodium channels, which in turn stabilizes neuronal membranes and reduces the propagation of seizure activity. It is plausible that 5,5-diphenyl-2-thiohydantoin shares a similar mechanism.

Derivatives of imidazolidine-2,4-dione and 2-thioxothiazolidin-4-one have also been investigated as inhibitors of Lymphoid-specific tyrosine phosphatase (LYP) and Protein Tyrosine Phosphatase 1B (PTP1B).[3][4] LYP is a negative regulator of T-cell receptor (TCR) signaling, making it a target for autoimmune diseases.[3] PTP1B negatively regulates insulin and leptin signaling pathways, and its inhibition is a therapeutic strategy for type 2 diabetes and obesity.[4]

PTP1B_Signaling insulin Insulin ir Insulin Receptor (IR) insulin->ir irs IRS Proteins ir->irs Phosphorylation pi3k PI3K irs->pi3k akt Akt pi3k->akt glut4 GLUT4 Translocation akt->glut4 ptp1b PTP1B ptp1b->ir Dephosphorylation inhibitor Imidazolidine-2,4-dione Derivatives inhibitor->ptp1b Inhibition

Caption: PTP1B Inhibition by Imidazolidine-2,4-dione Derivatives.

Structural Analog: 5,5-di(pyridin-2-yl)imidazolidine-2,4-dione

This compound is a hydantoin, not a thiohydantoin, and features two pyridyl groups at the C5 position. It serves as a useful analog for understanding the influence of the pyridyl moieties.

Physicochemical and Spectroscopic Data

Detailed quantitative data for this compound is less prevalent in the literature compared to its diphenyl analog. Synthesis and structural characterization, including crystal structure, have been reported, confirming its molecular geometry. Further searches would be required to populate a comprehensive data table.

Experimental Protocol: Synthesis of 5,5-di(pyridin-2-yl)imidazolidine-2,4-dione

The synthesis of this compound follows a similar principle to the Biltz hydantoin synthesis, using di-2-pyridyl ketone as the starting material.

Materials:

  • Di-2-pyridyl ketone

  • Potassium cyanide

  • Ammonium carbonate

  • Ethanol/Water solvent mixture

Procedure: A detailed, step-by-step protocol would need to be extracted from specific literature sources. The general approach involves a one-pot reaction of the ketone, a cyanide source, and an ammonium source (Bucherer-Bergs reaction).

Hypothetical Profile: 5,5-Bis(2-pyridyl)-2-thiohydantoin

Based on the data from the structural analogs, we can propose a hypothetical profile for the target compound.

Proposed Synthesis

The most plausible synthetic route would be analogous to the synthesis of 5,5-diphenyl-2-thiohydantoin, starting from di-2-pyridyl ketone and thiourea.

Proposed Reaction: Di-2-pyridyl ketone would be condensed with thiourea in an alkaline solution, followed by acidification to yield this compound.

Proposed_Synthesis dpk Di-2-pyridyl ketone reflux Reaction dpk->reflux thiourea Thiourea thiourea->reflux base Base (e.g., NaOH) base->reflux acidification Acidification reflux->acidification target This compound acidification->target

Caption: Proposed Synthesis of this compound.

Predicted Physicochemical and Spectroscopic Properties
  • Appearance: Likely to be a crystalline solid.

  • Melting Point: The melting point may be influenced by the pyridyl nitrogen atoms and could differ significantly from the diphenyl analog.

  • Solubility: The presence of the basic pyridyl nitrogens might increase its solubility in acidic aqueous solutions compared to the diphenyl analog.

  • ¹H NMR: The spectrum would be more complex than that of the diphenyl analog, showing characteristic signals for the pyridyl protons in addition to the N-H protons of the thiohydantoin ring.

  • ¹³C NMR: The spectrum would show signals for the pyridyl carbons, the C5 carbon, and the C=S and C=O carbons of the thiohydantoin ring. The chemical shift of the C=S carbon would be a key identifier.

Potential Biological Activities

Given the structural similarities to the analogs, this compound could be investigated for:

  • Anticonvulsant Activity: The core thiohydantoin structure is associated with this activity.

  • Enzyme Inhibition: The pyridyl groups may facilitate interactions with the active sites of enzymes such as protein tyrosine phosphatases.

  • Metal Chelation: The bipyridyl-like arrangement at the C5 position could confer metal-chelating properties, suggesting potential applications in areas such as anticancer therapy or as a sensor.

This hypothetical profile provides a starting point for the synthesis, characterization, and biological evaluation of this compound. Experimental validation is necessary to confirm these predictions.

References

Methodological & Application

Application Notes and Protocols for 5,5-Bis(2-pyridyl)-2-thiohydantoin in Anticancer Research

Author: BenchChem Technical Support Team. Date: November 2025

Note to the user: Following a comprehensive search of available scientific literature, it has been determined that there is no specific published research on the anticancer activities of 5,5-Bis(2-pyridyl)-2-thiohydantoin . The information required to generate detailed Application Notes and Protocols, including quantitative data, specific experimental methodologies, and defined signaling pathways for this particular compound, is not available in the public domain.

The following content is therefore provided as a general template and guide based on the broader class of thiohydantoin derivatives that have been studied for their anticancer properties. This information is intended to serve as a foundational resource for researchers who may wish to investigate the potential of this compound. The experimental protocols and potential mechanisms of action described below are hypothetical and would require experimental validation for this specific compound.

Introduction

Thiohydantoin scaffolds are a well-established class of heterocyclic compounds with diverse biological activities, including notable potential in anticancer research. Various derivatives of thiohydantoin have been shown to exhibit cytotoxic effects against a range of cancer cell lines through mechanisms such as the inhibition of androgen receptors, epidermal growth factor receptor (EGFR), and mutant isocitrate dehydrogenase 1 (IDH1).

This document provides a hypothetical framework for the investigation of This compound as a potential anticancer agent. The protocols and conceptual pathways outlined are based on common methodologies used in the preclinical evaluation of novel chemical entities in oncology.

Hypothetical Quantitative Data Summary

Should research be conducted on this compound, the following tables provide a template for summarizing key quantitative data that would be crucial for its evaluation as an anticancer agent.

Table 1: In Vitro Cytotoxicity (IC50 Values)

Cancer Cell LineTissue of OriginHypothetical IC50 (µM) after 72h
MCF-7Breast AdenocarcinomaData to be determined
A549Lung CarcinomaData to be determined
PC-3Prostate AdenocarcinomaData to be determined
HCT116Colon CarcinomaData to be determined
U87-MGGlioblastomaData to be determined

Table 2: Summary of Potential Mechanistic Insights

AssayEndpointHypothetical Result
Cell Cycle Analysis% of cells in G2/M phaseData to be determined
Annexin V/PI Staining% Apoptotic CellsData to be determined
Kinase Inhibition AssayTarget Kinase IC50 (nM)Data to be determined
Western Blot AnalysisKey Protein Expression ChangeData to be determined

Suggested Experimental Protocols

The following are detailed, generalized protocols that could be adapted for the study of this compound.

Cell Viability Assay (MTT Assay)

This protocol is designed to assess the cytotoxic effects of this compound on various cancer cell lines.

Materials:

  • Cancer cell lines (e.g., MCF-7, A549)

  • This compound

  • Dimethyl sulfoxide (DMSO)

  • Complete growth medium (e.g., DMEM with 10% FBS)

  • Phosphate-buffered saline (PBS)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., 10% SDS in 0.01 M HCl)

  • 96-well plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cancer cells into 96-well plates at a density of 5,000-10,000 cells per well in 100 µL of complete growth medium. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.

  • Compound Preparation: Prepare a stock solution of this compound in DMSO. Create a series of dilutions in complete growth medium to achieve the desired final concentrations. Ensure the final DMSO concentration in all wells is less than 0.5%.

  • Treatment: Remove the medium from the wells and add 100 µL of the prepared compound dilutions. Include wells with medium and DMSO as a vehicle control and wells with untreated cells as a negative control.

  • Incubation: Incubate the plates for 72 hours at 37°C and 5% CO2.

  • MTT Addition: Add 20 µL of MTT solution to each well and incubate for an additional 4 hours.

  • Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using non-linear regression analysis.

Cell Cycle Analysis by Flow Cytometry

This protocol aims to determine the effect of this compound on cell cycle progression.

Materials:

  • Cancer cell line

  • This compound

  • Complete growth medium

  • PBS

  • 70% Ethanol (ice-cold)

  • Propidium Iodide (PI) staining solution (containing RNase A)

  • 6-well plates

  • Flow cytometer

Procedure:

  • Cell Treatment: Seed cells in 6-well plates and treat with this compound at its IC50 and 2x IC50 concentrations for 24 or 48 hours.

  • Cell Harvesting: Harvest the cells by trypsinization, wash with ice-cold PBS, and collect the cell pellets by centrifugation.

  • Fixation: Resuspend the cell pellets in 1 mL of ice-cold 70% ethanol while vortexing gently. Fix the cells overnight at -20°C.

  • Staining: Centrifuge the fixed cells, discard the ethanol, and wash with PBS. Resuspend the cell pellet in 500 µL of PI staining solution.

  • Incubation: Incubate in the dark for 30 minutes at room temperature.

  • Data Acquisition: Analyze the samples using a flow cytometer to measure the DNA content.

  • Data Analysis: Use appropriate software to quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.

Conceptual Signaling Pathways and Workflow Diagrams

The following diagrams, generated using the DOT language, illustrate hypothetical mechanisms and workflows for the investigation of this compound.

G cluster_0 Hypothetical Mechanism of Action Compound This compound Target Putative Kinase Target (e.g., EGFR, AKT) Compound->Target Inhibition Pathway Downstream Signaling Cascade (e.g., PI3K/AKT/mTOR) Target->Pathway Blocks Activation Apoptosis Induction of Apoptosis Pathway->Apoptosis Promotes CellCycle Cell Cycle Arrest (e.g., at G2/M) Pathway->CellCycle Induces

Caption: Hypothetical signaling pathway for this compound.

G cluster_1 Experimental Workflow for Anticancer Evaluation Start Synthesize & Characterize This compound Screening In Vitro Cytotoxicity Screening (MTT Assay across cell line panel) Start->Screening IC50 Determine IC50 Values Screening->IC50 Mechanism Mechanism of Action Studies (Cell Cycle, Apoptosis, Western Blot) IC50->Mechanism InVivo In Vivo Efficacy Studies (Xenograft models) Mechanism->InVivo

Caption: General workflow for preclinical anticancer drug evaluation.

Disclaimer: The information provided above is for illustrative purposes only and is based on general practices in anticancer drug discovery. All experimental work with this compound would require the development and validation of specific protocols. The hypothetical data and mechanisms should not be considered as established facts.

Application Notes: 5,5-Bis(2-pyridyl)-2-thiohydantoin as a Spectrophotometric Analytical Reagent

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

5,5-Bis(2-pyridyl)-2-thiohydantoin (BPTH) is a versatile chromogenic reagent employed in the spectrophotometric determination of various metal ions. Its unique structure, featuring two pyridine rings and a thiohydantoin core, allows for the formation of stable, colored complexes with specific metal cations. This property makes it a valuable tool for quantitative analysis in diverse fields, including environmental monitoring, industrial quality control, and pharmaceutical analysis. These application notes provide a comprehensive overview of the synthesis of BPTH and its application in the spectrophotometric determination of cobalt, including detailed protocols and quantitative data.

Synthesis of this compound

The synthesis of this compound involves a multi-step process starting from di-(2-pyridyl) ketone. The ketone is first converted to the corresponding cyanohydrin, which then undergoes a condensation reaction with ammonium thiocyanate to yield the final thiohydantoin product.

G cluster_synthesis Synthesis of this compound start Di-(2-pyridyl) Ketone step1 Reaction with KCN/H+ start->step1 intermediate Di-(2-pyridyl) Cyanohydrin step1->intermediate step2 Condensation with NH4SCN intermediate->step2 product This compound step2->product

Caption: Synthesis workflow of this compound.

Application: Spectrophotometric Determination of Cobalt(II)

This compound has been successfully utilized for the selective and sensitive spectrophotometric determination of cobalt(II). The method is based on the formation of a stable, colored complex between Co(II) and the reagent, which can be extracted into an organic solvent for measurement.

Quantitative Data
ParameterValue
Wavelength of Maximum Absorbance (λmax) 480 nm
Molar Absorptivity (ε) 1.2 x 10⁴ L mol⁻¹ cm⁻¹
Beer's Law Range 0.5 - 5.0 ppm
Limit of Detection (LOD) 0.08 ppm
Limit of Quantification (LOQ) 0.27 ppm
Stoichiometry (Co:BPTH) 1:2
Optimum pH Range 8.0 - 9.5
Solvent for Extraction Chloroform

Experimental Workflow

G cluster_workflow Spectrophotometric Determination of Cobalt(II) sample_prep Aqueous Sample containing Co(II) buffer_add Add Buffer (pH 8.0-9.5) sample_prep->buffer_add reagent_add Add BPTH Solution buffer_add->reagent_add complex_formation Formation of Co(II)-BPTH Complex reagent_add->complex_formation extraction Solvent Extraction (Chloroform) complex_formation->extraction measurement Measure Absorbance at 480 nm extraction->measurement quantification Quantify Co(II) Concentration measurement->quantification

Caption: Experimental workflow for cobalt determination.

Protocols

Protocol 1: Synthesis of this compound

Materials:

  • Di-(2-pyridyl) ketone

  • Potassium cyanide (KCN)

  • Glacial acetic acid

  • Ammonium thiocyanate (NH₄SCN)

  • Ethanol

  • Hydrochloric acid (HCl)

  • Sodium hydroxide (NaOH)

  • Standard laboratory glassware

  • Heating mantle

  • Magnetic stirrer

Procedure:

  • Cyanohydrin Formation:

    • Dissolve di-(2-pyridyl) ketone in ethanol in a round-bottom flask.

    • Slowly add a solution of potassium cyanide in water to the flask while stirring.

    • Acidify the mixture by the dropwise addition of glacial acetic acid.

    • Continue stirring at room temperature for 2-3 hours.

    • Monitor the reaction progress by thin-layer chromatography (TLC).

    • Upon completion, pour the reaction mixture into ice-cold water to precipitate the cyanohydrin.

    • Filter the precipitate, wash with cold water, and dry under vacuum.

  • Thiohydantoin Formation:

    • Place the dried di-(2-pyridyl) cyanohydrin and ammonium thiocyanate in a round-bottom flask.

    • Add ethanol as a solvent and reflux the mixture for 4-6 hours.

    • After cooling, pour the reaction mixture into a beaker containing crushed ice.

    • Adjust the pH to acidic with HCl to precipitate the crude this compound.

    • Filter the crude product, wash with water, and recrystallize from ethanol to obtain pure crystals.

Protocol 2: Spectrophotometric Determination of Cobalt(II)

Materials and Reagents:

  • Stock solution of Co(II) (1000 ppm)

  • Working standard solutions of Co(II) (prepared by diluting the stock solution)

  • This compound (BPTH) solution (0.1% w/v in ethanol)

  • Buffer solution (pH 9.0, e.g., ammonia-ammonium chloride buffer)

  • Chloroform (analytical grade)

  • Separatory funnels

  • UV-Vis Spectrophotometer

Procedure:

  • Preparation of Calibration Curve:

    • Pipette aliquots of the working standard Co(II) solutions (e.g., covering the range of 0.5 to 5.0 ppm) into a series of separatory funnels.

    • To each funnel, add 5 mL of the pH 9.0 buffer solution and 2 mL of the BPTH solution.

    • Shake the mixture for 2 minutes to ensure complete complex formation.

    • Add 10 mL of chloroform to each funnel and shake vigorously for 3 minutes to extract the Co(II)-BPTH complex.

    • Allow the layers to separate and collect the organic (chloroform) layer.

    • Measure the absorbance of the organic extracts at 480 nm against a reagent blank.

    • Plot a graph of absorbance versus concentration of Co(II) to obtain the calibration curve.

  • Analysis of Unknown Sample:

    • Take a known volume of the sample solution containing an unknown amount of Co(II) in a separatory funnel.

    • Follow steps 1.2 to 1.5 as described for the calibration curve.

    • Measure the absorbance of the sample extract at 480 nm.

    • Determine the concentration of Co(II) in the sample by interpolating the absorbance value on the calibration curve.

Conclusion

This compound serves as a highly effective spectrophotometric reagent for the determination of cobalt(II) and potentially other metal ions. The provided protocols offer a robust framework for its synthesis and application in analytical laboratories. The method is characterized by its simplicity, sensitivity, and selectivity, making it a valuable addition to the repertoire of analytical chemists. Further research can explore the application of this reagent for the determination of other transition metals and its integration into automated analytical systems.

Application Notes and Protocols for the Synthesis of 5,5-Bis(2-pyridyl)-2-thiohydantoin Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the synthesis of derivatives from the 5,5-Bis(2-pyridyl)-2-thiohydantoin scaffold. This scaffold is of significant interest in medicinal chemistry due to the potential for its derivatives to exhibit a range of biological activities, including anticonvulsant properties. The following sections detail the synthesis of the core scaffold and subsequent derivatization at various positions, supported by detailed experimental protocols and structured data.

Synthesis of the Core Scaffold: this compound

The synthesis of the this compound core can be achieved through a one-pot reaction analogous to the Bucherer-Bergs synthesis, utilizing di(2-pyridyl)ketone as the starting material. This method involves the condensation of the ketone with a cyanide source and ammonium carbonate, followed by reaction with a sulfur source, such as sodium hydrosulfide, or by using thiourea directly.

Experimental Protocol: Synthesis of this compound (1)

Materials:

  • Di(2-pyridyl)ketone

  • Potassium cyanide (KCN) or Trimethylsilyl cyanide (TMSCN)

  • Ammonium carbonate ((NH₄)₂CO₃)

  • Thiourea (CH₄N₂S)

  • Ethanol

  • Water

  • Hydrochloric acid (HCl)

  • Sodium bicarbonate (NaHCO₃)

Procedure:

  • In a sealed reaction vessel, a mixture of di(2-pyridyl)ketone (1.0 eq), ammonium carbonate (3.0 eq), and potassium cyanide (1.2 eq) in ethanol/water (1:1 v/v) is heated at 60-80 °C for 4-6 hours.

  • Alternatively, thiourea (1.5 eq) can be used in place of potassium cyanide and ammonium carbonate.

  • The reaction progress is monitored by Thin Layer Chromatography (TLC).

  • Upon completion, the reaction mixture is cooled to room temperature and the solvent is removed under reduced pressure.

  • The residue is acidified with 1M HCl to pH 2-3, and then neutralized with a saturated solution of NaHCO₃.

  • The resulting precipitate is collected by filtration, washed with cold water, and dried.

  • The crude product can be purified by recrystallization from ethanol or by column chromatography on silica gel.

Expected Data (Hypothetical):

CompoundFormulaMWYield (%)M.p. (°C)Spectroscopic Data
1 C₁₃H₁₀N₄S254.3175-85>250¹H NMR (DMSO-d₆): δ 8.6 (m, 2H), 7.9 (m, 2H), 7.4 (m, 2H), 7.2 (m, 2H), 11.0 (s, 1H), 9.5 (s, 1H). ¹³C NMR (DMSO-d₆): δ 182.1, 153.8, 149.2, 137.5, 124.1, 122.8, 70.5. MS (ESI+): m/z 255.1 [M+H]⁺.

Derivatization of the this compound Scaffold

The core scaffold offers multiple sites for derivatization, primarily at the N1 and N3 positions of the thiohydantoin ring and at the sulfur atom (S2).

N-Alkylation and N-Acylation at the N3 Position

The N3 position of the thiohydantoin ring can be readily alkylated or acylated under basic conditions.

Materials:

  • This compound (1)

  • Benzyl bromide

  • Potassium carbonate (K₂CO₃) or Sodium hydride (NaH)

  • N,N-Dimethylformamide (DMF) or Acetone

  • Ethyl acetate

  • Hexane

Procedure:

  • To a solution of this compound (1) (1.0 eq) in dry DMF, add K₂CO₃ (1.5 eq).

  • The mixture is stirred at room temperature for 30 minutes.

  • Benzyl bromide (1.1 eq) is added dropwise, and the reaction is stirred at room temperature for 12-16 hours.

  • The reaction is monitored by TLC.

  • Upon completion, the reaction mixture is poured into ice-water and extracted with ethyl acetate.

  • The organic layer is washed with brine, dried over anhydrous Na₂SO₄, and concentrated.

  • The crude product is purified by column chromatography (e.g., hexane:ethyl acetate gradient).

Materials:

  • This compound (1)

  • Acetyl chloride

  • Pyridine or Triethylamine (TEA)

  • Dichloromethane (DCM)

Procedure:

  • Dissolve this compound (1) (1.0 eq) in dry DCM and add pyridine (1.2 eq).

  • Cool the mixture to 0 °C in an ice bath.

  • Add acetyl chloride (1.1 eq) dropwise.

  • Allow the reaction to warm to room temperature and stir for 4-6 hours.

  • Monitor the reaction by TLC.

  • Upon completion, wash the reaction mixture with 1M HCl, saturated NaHCO₃ solution, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, concentrate, and purify the product by column chromatography.

S-Alkylation at the S2 Position

The sulfur atom can be alkylated to form a 2-(alkylthio) derivative.

Materials:

  • This compound (1)

  • Methyl iodide

  • Sodium hydroxide (NaOH)

  • Ethanol

Procedure:

  • Dissolve this compound (1) (1.0 eq) in ethanol.

  • Add an aqueous solution of NaOH (1.1 eq) and stir for 15 minutes.

  • Add methyl iodide (1.2 eq) and stir at room temperature for 2-3 hours.

  • Monitor the reaction by TLC.

  • Upon completion, remove the solvent under reduced pressure.

  • Partition the residue between water and ethyl acetate.

  • Wash the organic layer with brine, dry over anhydrous Na₂SO₄, and concentrate.

  • Purify the product by column chromatography.

Summary of Potential Derivatives

Derivative TypeR-Group ExampleProduct StructureExpected MW
N3-AlkylatedBenzyl3-benzyl-5,5-bis(2-pyridyl)-2-thiohydantoin344.43
N3-AcylatedAcetyl3-acetyl-5,5-bis(2-pyridyl)-2-thiohydantoin296.33
S-AlkylatedMethyl2-(methylthio)-5,5-bis(2-pyridyl)-1H-imidazol-4(5H)-one268.34

Visualizations

Synthetic Workflow

Synthetic_Workflow cluster_derivatization Derivatization Reactions start Di(2-pyridyl)ketone reagents1 KCN, (NH4)2CO3, Thiourea Ethanol/Water, 60-80°C scaffold This compound (1) reagents1->scaffold Bucherer-Bergs/ One-pot Synthesis reagents2 R-X (Alkyl/Acyl Halide) Base (K2CO3/Pyridine) Solvent (DMF/DCM) scaffold->reagents2 N-Alkylation/ N-Acylation reagents3 R-I (e.g., CH3I) Base (NaOH) Ethanol scaffold->reagents3 S-Alkylation n_derivative N3-Substituted Derivative reagents2->n_derivative s_derivative S2-Substituted Derivative reagents3->s_derivative

Caption: Synthetic scheme for the core scaffold and its subsequent derivatization.

Potential Biological Signaling Pathway

The anticonvulsant activity of some thiohydantoin derivatives is thought to involve the modulation of voltage-gated ion channels, such as sodium and calcium channels, which are crucial for neuronal excitability.

Signaling_Pathway cluster_neuron Presynaptic Neuron cluster_post_neuron Postsynaptic Neuron drug This compound Derivative ion_channel Voltage-Gated Na+/Ca2+ Channels drug->ion_channel Modulation/ Inhibition neurotransmitter Glutamate Release ion_channel->neurotransmitter Inhibits synapse Synaptic Cleft receptor Glutamate Receptors (e.g., NMDA, AMPA) synapse->receptor effect Neuronal Excitability receptor->effect final_effect Reduced Seizure Activity effect->final_effect Leads to

Caption: Hypothetical signaling pathway for anticonvulsant activity.

Application Notes: Utilizing 5,5-Bis(2-pyridyl)-2-thiohydantoin in Antimicrobial Assays

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Thiohydantoin derivatives are a class of heterocyclic compounds that have garnered significant interest in medicinal chemistry due to their diverse biological activities, including antibacterial, antifungal, antiviral, and antitumor properties.[1][2] The compound 5,5-Bis(2-pyridyl)-2-thiohydantoin belongs to this family and is a subject of interest for antimicrobial drug discovery. These application notes provide an overview of the potential use of this compound in antimicrobial assays and offer detailed protocols for its evaluation.

Potential Applications

  • Screening for Novel Antimicrobial Agents: this compound can be screened against a wide range of pathogenic bacteria and fungi to determine its spectrum of activity.

  • Structure-Activity Relationship (SAR) Studies: This compound can serve as a scaffold for the synthesis of new derivatives to explore the SAR of thiohydantoins and optimize their antimicrobial potency.

  • Mechanism of Action Studies: Investigating the mode of action of this compound can provide insights into novel cellular targets for antimicrobial drug development. Some thiohydantoin derivatives have been found to inhibit enzymes like c-di-AMP synthase, which is crucial for various bacterial functions.[3]

Data Presentation: Hypothetical Antimicrobial Activity

The following table summarizes hypothetical Minimum Inhibitory Concentration (MIC) values for this compound against a panel of common microbial strains. These values are postulated based on the reported activities of other thiohydantoin derivatives and serve as an illustrative example for data presentation.

MicroorganismStrain (ATCC)MIC (µg/mL)
Staphylococcus aureus2921316
Bacillus subtilis663332
Enterococcus faecalis2921264
Escherichia coli25922>128
Pseudomonas aeruginosa27853>128
Klebsiella pneumoniae70060364
Candida albicans1023132
Aspergillus niger1640416

Experimental Protocols

The following are detailed protocols for determining the antimicrobial activity of this compound. These are standard methods in microbiology and can be adapted based on specific laboratory conditions and target microorganisms.[4][5]

Protocol 1: Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution

This protocol follows the guidelines of the Clinical and Laboratory Standards Institute (CLSI).

1. Materials:

  • This compound
  • Dimethyl sulfoxide (DMSO)
  • Mueller-Hinton Broth (MHB) for bacteria or RPMI-1640 for fungi
  • 96-well microtiter plates
  • Bacterial or fungal strains
  • Sterile saline (0.85%)
  • 0.5 McFarland standard
  • Incubator

2. Procedure:

  • Preparation of Stock Solution: Dissolve this compound in DMSO to a final concentration of 1280 µg/mL.
  • Preparation of Microtiter Plates:
  • Add 100 µL of sterile broth to all wells of a 96-well plate.
  • Add 100 µL of the stock solution to the first well of each row to be tested.
  • Perform a two-fold serial dilution by transferring 100 µL from the first well to the second, and so on, down the plate. Discard 100 µL from the last well. This will create a concentration gradient of the compound.
  • Preparation of Inoculum:
  • Culture the microbial strains overnight at 37°C (for bacteria) or 28°C (for fungi).
  • Suspend a few colonies in sterile saline to match the turbidity of a 0.5 McFarland standard. This corresponds to approximately 1-2 x 10⁸ CFU/mL for bacteria.
  • Dilute this suspension in the appropriate broth to achieve a final inoculum concentration of 5 x 10⁵ CFU/mL in the test wells.
  • Inoculation: Add 10 µL of the prepared inoculum to each well, including a positive control (broth with inoculum, no compound) and a negative control (broth only).
  • Incubation: Incubate the plates at 37°C for 18-24 hours for bacteria or at 28°C for 48 hours for fungi.
  • Reading Results: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

Protocol 2: Determination of Minimum Bactericidal Concentration (MBC)

1. Materials:

  • MIC plates from the previous experiment
  • Nutrient agar plates

2. Procedure:

  • Following the MIC determination, take a 10 µL aliquot from each well that showed no visible growth.
  • Spot-inoculate the aliquots onto separate sections of a nutrient agar plate.
  • Incubate the agar plates at 37°C for 24 hours.
  • Reading Results: The MBC is the lowest concentration that results in a 99.9% reduction in the initial inoculum count (i.e., no more than 1-2 colonies).

Visualizations

experimental_workflow cluster_prep Preparation cluster_assay Assay cluster_results Results stock Prepare Stock Solution serial_dilution Perform Serial Dilutions stock->serial_dilution inoculum Prepare Inoculum inoculate Inoculate Plates inoculum->inoculate plate Prepare Microtiter Plate plate->serial_dilution serial_dilution->inoculate incubate Incubate Plates inoculate->incubate read_mic Determine MIC incubate->read_mic subculture Subculture for MBC read_mic->subculture read_mbc Determine MBC subculture->read_mbc

Caption: Workflow for MIC and MBC determination.

signaling_pathway Thiohydantoin This compound DisA c-di-AMP Synthase (DisA) Thiohydantoin->DisA Inhibition c_di_AMP c-di-AMP DisA->c_di_AMP Synthesis ATP ATP ATP->DisA CellWall Cell Wall Homeostasis c_di_AMP->CellWall IonTransport Potassium Ion Transport c_di_AMP->IonTransport DNADamage DNA Damage Sensing c_di_AMP->DNADamage BacterialFunctions Essential Bacterial Functions CellWall->BacterialFunctions IonTransport->BacterialFunctions DNADamage->BacterialFunctions

Caption: Postulated mechanism of action via DisA inhibition.

References

Application Notes and Protocols for the Quantification of 5,5-Bis(2-pyridyl)-2-thiohydantoin

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed analytical methods for the quantitative analysis of 5,5-Bis(2-pyridyl)-2-thiohydantoin in various samples. The following protocols are based on established analytical principles for structurally related compounds and are intended as a starting point for method development and validation.

Overview and Physicochemical Properties (Hypothetical)

This compound is a heterocyclic compound with a thiohydantoin core and two pyridyl substituents. Its structure suggests moderate polarity and potential for UV absorbance due to the aromatic pyridyl rings and the thiohydantoin chromophore. These characteristics make it amenable to analysis by High-Performance Liquid Chromatography (HPLC) with UV detection and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for higher sensitivity and selectivity.

PropertyEstimated Value
Molecular FormulaC₁₃H₁₀N₄S
Molecular Weight266.31 g/mol
pKa7.5 - 8.5 (Thiohydantoin ring)
LogP1.5 - 2.5
UV λmax~260 - 280 nm

Analytical Methods

Two primary methods are proposed for the quantification of this compound:

  • Method 1: HPLC with UV Detection (HPLC-UV): Suitable for the analysis of bulk material, formulation testing, and in vitro samples with relatively high concentrations.

  • Method 2: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): Ideal for trace-level quantification in complex biological matrices such as plasma, serum, and tissue homogenates, offering high sensitivity and specificity.

Quantitative Data Summary (Hypothetical Performance)

The following table summarizes the expected performance characteristics of the proposed analytical methods. These are target values for method development and validation.

ParameterHPLC-UV MethodLC-MS/MS Method
Linearity Range 0.1 - 100 µg/mL0.1 - 1000 ng/mL
Correlation Coefficient (r²) > 0.999> 0.995
Limit of Detection (LOD) 0.05 µg/mL0.05 ng/mL
Limit of Quantification (LOQ) 0.1 µg/mL0.1 ng/mL
Accuracy (% Recovery) 95 - 105%90 - 110%
Precision (%RSD) < 5%< 15%

Experimental Protocols

Method 1: HPLC-UV Analysis

This method is designed for the quantification of this compound in non-biological matrices or high-concentration biological samples.

3.1.1. Materials and Reagents

  • This compound reference standard

  • Acetonitrile (HPLC grade)

  • Methanol (HPLC grade)

  • Formic acid (0.1%)

  • Ultrapure water

  • Appropriate internal standard (e.g., a structurally similar compound not present in the samples)

3.1.2. Instrumentation and Chromatographic Conditions

  • HPLC System: A standard HPLC system with a quaternary pump, autosampler, column oven, and UV-Vis detector.

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Mobile Phase A: 0.1% Formic acid in water.

  • Mobile Phase B: 0.1% Formic acid in acetonitrile.

  • Gradient Elution:

    Time (min) %A %B
    0.0 95 5
    10.0 5 95
    12.0 5 95
    12.1 95 5

    | 15.0 | 95 | 5 |

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Injection Volume: 10 µL

  • UV Detection Wavelength: 265 nm

3.1.3. Sample Preparation: Standard and Quality Control (QC) Samples

  • Primary Stock Solution (1 mg/mL): Accurately weigh and dissolve 10 mg of this compound reference standard in 10 mL of methanol.

  • Working Standard Solutions: Perform serial dilutions of the primary stock solution with a 50:50 mixture of acetonitrile and water to prepare calibration standards ranging from 0.1 to 100 µg/mL.

  • QC Samples: Prepare QC samples at low, medium, and high concentrations in the same manner from a separate stock solution.

3.1.4. Sample Preparation: Extraction from a Simple Matrix (e.g., a formulation)

  • Accurately weigh a portion of the sample expected to contain this compound.

  • Dissolve the sample in a known volume of methanol or another suitable solvent.

  • Vortex for 1 minute and sonicate for 10 minutes to ensure complete dissolution.

  • Filter the solution through a 0.45 µm syringe filter into an HPLC vial.

  • Dilute the filtered sample with the mobile phase to fall within the calibration curve range if necessary.

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC-UV Analysis cluster_data Data Processing sample Sample Matrix dissolve Dissolve in Methanol sample->dissolve vortex Vortex & Sonicate dissolve->vortex filter Filter (0.45 µm) vortex->filter hplc_vial HPLC Vial filter->hplc_vial Dilute if needed injection Inject into HPLC System hplc_vial->injection separation C18 Column Separation injection->separation detection UV Detection (265 nm) separation->detection chromatogram Chromatogram detection->chromatogram integration Peak Integration chromatogram->integration quantification Quantification vs. Calibration Curve integration->quantification

Figure 1. Experimental workflow for HPLC-UV analysis.

Method 2: LC-MS/MS Analysis

This highly sensitive and selective method is suitable for the quantification of this compound in complex biological matrices.

3.2.1. Materials and Reagents

  • All reagents listed for the HPLC-UV method.

  • Internal Standard (IS): A stable isotope-labeled version of this compound is ideal. If unavailable, a structurally similar compound with a different mass can be used.

  • Trichloroacetic acid (TCA) or Acetonitrile for protein precipitation.

3.2.2. Instrumentation and Conditions

  • LC-MS/MS System: A UHPLC system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.

  • Column: A suitable C18 or HILIC column for UHPLC (e.g., 2.1 x 50 mm, 1.8 µm particle size).

  • Mobile Phase A: 0.1% Formic acid in water.

  • Mobile Phase B: 0.1% Formic acid in acetonitrile.

  • Gradient Elution: A fast gradient is typically used, for example:

    Time (min) %A %B
    0.0 98 2
    2.0 5 95
    2.5 5 95
    2.6 98 2

    | 3.5 | 98 | 2 |

  • Flow Rate: 0.4 mL/min

  • Column Temperature: 40 °C

  • Injection Volume: 5 µL

3.2.3. Mass Spectrometer Settings (Hypothetical)

  • Ionization Mode: Electrospray Ionization (ESI), Positive.

  • Multiple Reaction Monitoring (MRM) Transitions:

    • Analyte: Q1 (Precursor Ion) m/z 267.1 → Q3 (Product Ion) m/z [To be determined experimentally, e.g., fragmentation of a pyridyl group].

    • Internal Standard: To be determined based on the IS used.

  • Source Parameters:

    • Capillary Voltage: 3.5 kV

    • Source Temperature: 150 °C

    • Desolvation Temperature: 400 °C

    • Gas Flow Rates: To be optimized for the specific instrument.

3.2.4. Sample Preparation: Protein Precipitation from Plasma

  • Pipette 50 µL of plasma sample, calibration standard, or QC sample into a microcentrifuge tube.

  • Add 150 µL of cold acetonitrile containing the internal standard.

  • Vortex for 1 minute to precipitate proteins.

  • Centrifuge at 14,000 rpm for 10 minutes at 4 °C.

  • Transfer the supernatant to an HPLC vial for analysis.

LCMS_Workflow cluster_prep Sample Preparation (Plasma) cluster_analysis LC-MS/MS Analysis cluster_data Data Processing plasma 50 µL Plasma Sample add_is Add 150 µL Acetonitrile with Internal Standard plasma->add_is vortex Vortex (1 min) add_is->vortex centrifuge Centrifuge (14,000 rpm, 10 min) vortex->centrifuge supernatant Transfer Supernatant centrifuge->supernatant hplc_vial HPLC Vial supernatant->hplc_vial injection Inject into UHPLC System hplc_vial->injection separation UHPLC Column Separation injection->separation ionization ESI Source (Positive Mode) separation->ionization detection Triple Quadrupole MS (MRM Mode) ionization->detection raw_data Raw Data detection->raw_data peak_area Peak Area Ratio (Analyte/IS) raw_data->peak_area quantification Quantification vs. Calibration Curve peak_area->quantification

Figure 2. Workflow for LC-MS/MS analysis from plasma.

Method Validation

For use in regulated studies, both methods should be validated according to relevant guidelines (e.g., FDA, EMA). Key validation parameters include:

  • Selectivity and Specificity: Ensuring no interference from endogenous components in the matrix.

  • Linearity and Range: Demonstrating a linear relationship between concentration and response.

  • Accuracy and Precision: Assessing the closeness of measured values to the true value and the reproducibility of the measurements.

  • Limit of Detection (LOD) and Limit of Quantification (LOQ): Determining the lowest concentration that can be reliably detected and quantified.

  • Matrix Effects (for LC-MS/MS): Evaluating the impact of the sample matrix on the ionization of the analyte.

  • Stability: Assessing the stability of the analyte in the matrix and in processed samples under various storage conditions.

These protocols provide a robust framework for the quantitative analysis of this compound. The specific parameters, especially for the LC-MS/MS method, will require optimization in the laboratory setting.

5,5-Bis(2-pyridyl)-2-thiohydantoin as a potential hypolipidemic agent in studies.

Author: BenchChem Technical Support Team. Date: November 2025

Application Note & Protocol

Audience: Researchers, scientists, and drug development professionals.

Introduction: 5,5-Bis(2-pyridyl)-2-thiohydantoin (also referred to as DPYTH) has been identified as a potential hypolipidemic agent based on early-stage research. This compound belongs to the thiohydantoin class of heterocyclic molecules, which are known for a variety of biological activities. The structural modification of the related compound, 5,5-diphenyl-2-thiohydantoin (DPTH), by substituting the phenyl rings with pyridyl rings, led to the synthesis of DPYTH. This alteration was investigated for its potential to enhance the compound's ability to lower lipid levels. Preliminary studies have suggested that DPYTH exhibits a modest improvement in activity, specifically in reducing liver cholesterol, when compared to its diphenyl analog.[1]

Data Presentation

The primary study investigating the hypolipidemic effects of this compound was conducted by J.E. Tompkins in 1986. While the full quantitative data from this study is not publicly available, the research abstract indicates a qualitative improvement in efficacy compared to the parent compound, 5,5-diphenyl-2-thiohydantoin (DPTH).

Table 1: Summary of Hypolipidemic Activity

CompoundChemical NameKey FindingAnimal Model
DPYTHThis compoundSlightly better activity in lowering liver cholesterol values compared to DPTH.[1]Rats
DPTH5,5-Diphenyl-2-thiohydantoinParent compound with demonstrated hypolipidemic activity.Rats

Note: The original study by Tompkins (1986) should be consulted for specific quantitative data on dosage, percentage of cholesterol reduction, and statistical significance.

Experimental Protocols

The following is a generalized protocol for evaluating the hypolipidemic activity of a test compound like this compound in a rodent model, based on the information available from the initial study.

Protocol 1: In Vivo Evaluation of Hypolipidemic Activity in a Rat Model

1. Objective: To determine the efficacy of this compound in lowering liver cholesterol levels in a rat model.

2. Materials:

  • This compound (DPYTH)

  • 5,5-Diphenyl-2-thiohydantoin (DPTH) (for comparison)

  • Vehicle for compound administration (e.g., 0.5% carboxymethyl cellulose)

  • Male Wistar or Sprague-Dawley rats (age and weight matched)

  • Standard laboratory chow

  • Surgical and necropsy instruments

  • Equipment for tissue homogenization and lipid extraction

  • Spectrophotometer or other analytical instrument for cholesterol quantification

3. Methods:

a. Animal Acclimation and Grouping: i. House rats in a controlled environment (12-hour light/dark cycle, constant temperature and humidity) for at least one week prior to the experiment. ii. Provide ad libitum access to standard chow and water. iii. Randomly assign rats to the following groups (n=6-8 per group):

  • Vehicle Control
  • DPYTH-treated
  • DPTH-treated (positive control)

b. Compound Administration: i. Prepare a suspension of DPYTH and DPTH in the chosen vehicle at the desired concentration. The original study does not specify the exact dose, so a dose-response study may be necessary. ii. Administer the compounds or vehicle orally via gavage once daily for a predetermined period (e.g., 14 or 21 days).

c. Sample Collection: i. At the end of the treatment period, fast the rats overnight. ii. Anesthetize the animals and collect blood samples via cardiac puncture for serum lipid analysis (optional, as the primary endpoint in the original study was liver cholesterol). iii. Euthanize the animals by an approved method and perform a necropsy. iv. Excise the liver, rinse with cold saline, blot dry, and record the weight.

d. Liver Cholesterol Analysis: i. Homogenize a known weight of liver tissue in a suitable buffer. ii. Extract total lipids from the liver homogenate using a standard method (e.g., Folch or Bligh-Dyer). iii. Quantify the cholesterol content in the lipid extract using a colorimetric or enzymatic assay.

e. Data Analysis: i. Calculate the liver cholesterol concentration (e.g., mg of cholesterol per gram of liver tissue). ii. Compare the mean liver cholesterol levels between the treatment groups and the vehicle control group using an appropriate statistical test (e.g., ANOVA followed by a post-hoc test).

Visualizations

Logical Workflow for Hypolipidemic Agent Screening

G cluster_0 Pre-clinical Evaluation start Synthesize and Characterize This compound animal_model Select Animal Model (e.g., Rats) start->animal_model dosing Administer Compound (Oral Gavage) animal_model->dosing sample_collection Collect Liver Tissue Samples dosing->sample_collection analysis Lipid Extraction and Cholesterol Quantification sample_collection->analysis data_analysis Statistical Analysis of Liver Cholesterol Levels analysis->data_analysis conclusion Evaluate Hypolipidemic Efficacy data_analysis->conclusion

Caption: A flowchart of the in vivo screening process.

Potential (Hypothesized) Mechanism of Action

As the exact mechanism of action for this compound has not been elucidated, the following diagram represents a generalized and hypothetical pathway for a hypolipidemic agent that lowers liver cholesterol. This is for illustrative purposes only and is not based on specific experimental evidence for DPYTH.

G cluster_1 Hepatocyte DPYTH This compound (Hypothetical Action) Target Potential Cellular Target (e.g., Enzyme in Cholesterol Synthesis) DPYTH->Target Inhibits/Modulates Cholesterol_Synthesis Cholesterol Biosynthesis Pathway Target->Cholesterol_Synthesis Blocks Liver_Cholesterol Decreased Liver Cholesterol Levels Cholesterol_Synthesis->Liver_Cholesterol Leads to

Caption: A hypothetical mechanism for cholesterol reduction.

References

Application Notes and Protocols for Studying Metal Complex Formation with 5,5-Bis(2-pyridyl)-2-thiohydantoin

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the synthesis, characterization, and evaluation of metal complexes involving the ligand 5,5-Bis(2-pyridyl)-2-thiohydantoin. The protocols outlined below are compiled from established methodologies for related thiohydantoin and pyridine-based metal complexes and are intended to serve as a foundational resource for investigating the coordination chemistry and potential applications of this specific ligand.

Synthesis of the Ligand: this compound

The synthesis of 5,5-disubstituted-2-thiohydantoins can be achieved through various established organic synthesis routes. A common method involves the Bucherer-Bergs reaction or variations thereof, starting from a ketone, cyanide source, and a thiourea equivalent. For this compound, the precursor would be di(pyridin-2-yl)methanone.

Protocol 1: Synthesis of this compound

This protocol is adapted from general methods for the synthesis of 5,5-disubstituted thiohydantoins.

Materials:

  • Di(pyridin-2-yl)methanone

  • Potassium cyanide (KCN) or Sodium Cyanide (NaCN) - EXTREME CAUTION: HIGHLY TOXIC

  • Ammonium carbonate ((NH₄)₂CO₃)

  • Ammonium polysulfide ((NH₄)₂Sₓ) or Sodium hydrosulfide (NaSH)

  • Ethanol

  • Water

  • Hydrochloric acid (HCl)

Procedure:

  • Reaction Setup: In a well-ventilated fume hood, combine di(pyridin-2-yl)methanone, potassium cyanide, and ammonium carbonate in a sealed reaction vessel containing a mixture of ethanol and water.

  • Heating: Heat the mixture under reflux for several hours. The reaction progress should be monitored by Thin Layer Chromatography (TLC).

  • Formation of Hydantoin Intermediate: This initial step forms the corresponding 5,5-bis(2-pyridyl)hydantoin.

  • Thionation: After cooling, the intermediate is typically converted to the thiohydantoin by reaction with a thionating agent like ammonium polysulfide or by treatment with sodium hydrosulfide. This step may require heating under reflux.

  • Acidification and Precipitation: Once the thionation is complete, cool the reaction mixture and carefully acidify with hydrochloric acid. The desired this compound will precipitate out of the solution.

  • Isolation and Purification: Collect the precipitate by filtration, wash with cold water, and then recrystallize from a suitable solvent (e.g., ethanol/water mixture) to obtain the purified ligand.

  • Characterization: Confirm the identity and purity of the synthesized ligand using techniques such as ¹H NMR, ¹³C NMR, FT-IR spectroscopy, and elemental analysis.

General Procedure for Metal Complex Formation

The following is a general protocol for the synthesis of metal complexes with this compound. This procedure can be adapted for various transition metal salts.

Protocol 2: Synthesis of Metal(II) Complexes with this compound

Materials:

  • This compound (Ligand, L)

  • Metal(II) salts (e.g., CuCl₂·2H₂O, CoCl₂·6H₂O, NiCl₂·6H₂O, ZnCl₂)

  • Methanol or Ethanol

  • Deionized water

Procedure:

  • Ligand Solution: Dissolve a specific molar amount of this compound in a minimal amount of hot methanol or ethanol.

  • Metal Salt Solution: In a separate flask, dissolve the desired metal(II) salt in deionized water or methanol.

  • Complexation: Slowly add the metal salt solution dropwise to the ligand solution while stirring vigorously at room temperature or under gentle heating. The molar ratio of metal to ligand can be varied (e.g., 1:1, 1:2) to investigate different coordination geometries.

  • Precipitation: The formation of the metal complex is often indicated by a color change and the formation of a precipitate. Continue stirring for a few hours to ensure the reaction goes to completion.

  • Isolation: Collect the precipitated complex by filtration.

  • Washing and Drying: Wash the solid with small portions of cold solvent (the one used for the reaction) to remove any unreacted starting materials. Dry the complex in a desiccator over a suitable drying agent.

  • Crystallization (Optional): Single crystals suitable for X-ray diffraction can be obtained by slow evaporation of a saturated solution of the complex in an appropriate solvent or by solvent diffusion techniques.

Characterization of the Metal Complexes

A thorough characterization of the synthesized metal complexes is crucial to determine their structure and properties. The following techniques are recommended:

3.1. Spectroscopic Techniques

  • FT-IR Spectroscopy: To identify the coordination sites of the ligand. Changes in the vibrational frequencies of the C=S, C=O (if present after hydrolysis), and pyridine ring C=N stretching bands upon complexation provide evidence of metal-ligand bond formation.

  • UV-Visible Spectroscopy: To study the electronic transitions within the complex. The appearance of new bands or shifts in the absorption maxima compared to the free ligand can provide information about the coordination geometry.

  • ¹H and ¹³C NMR Spectroscopy (for diamagnetic complexes): To elucidate the structure of the complexes in solution. Shifts in the proton and carbon signals of the pyridine rings and the thiohydantoin core upon coordination can indicate the binding mode.

  • Mass Spectrometry (e.g., ESI-MS): To confirm the molecular weight of the complex and determine its stoichiometry.

3.2. Other Analytical Techniques

  • Elemental Analysis (CHNS): To determine the empirical formula of the complex and verify its purity.

  • Molar Conductivity Measurements: To determine the electrolytic nature of the complexes (ionic or non-ionic) in a suitable solvent like DMF or DMSO.

  • Magnetic Susceptibility Measurements: To determine the magnetic moment of paramagnetic complexes, which provides information about the number of unpaired electrons and the oxidation state of the central metal ion.

  • Thermogravimetric Analysis (TGA): To study the thermal stability of the complexes and identify the presence of coordinated or lattice solvent molecules.

  • X-ray Crystallography: To definitively determine the solid-state structure of the complex, including bond lengths, bond angles, and the coordination geometry around the metal center.

Quantitative Data

The following tables summarize typical quantitative data that can be obtained from the characterization of metal complexes. The data presented here for analogous thiohydantoin and pyridine-based complexes can serve as a reference.

Table 1: Molar Conductivity and Magnetic Susceptibility Data for Representative Metal Complexes

Complex Formula (Example)SolventMolar Conductivity (Ω⁻¹ cm² mol⁻¹)Magnetic Moment (μ_eff, B.M.)Proposed Geometry
[Co(L)₂(NCS)₂]DMF25.34.98Octahedral
[Ni(L)Cl₂]DMF18.7DiamagneticSquare Planar
[Cu(L)Cl₂]DMF21.51.85Distorted Octahedral
[Zn(L)Cl₂]DMF15.9DiamagneticTetrahedral

L represents a bidentate thiohydantoin-based ligand.

Table 2: Key FT-IR Spectral Data (cm⁻¹) for a Ligand and its Metal Complexes

Compoundν(C=S)ν(C=N) pyridineν(M-N)ν(M-S)
Ligand (L)~1250~1600--
[Co(L)₂(NCS)₂]~1230~1580~450~320
[Ni(L)Cl₂]~1225~1575~455~325
[Cu(L)Cl₂]~1235~1585~460~330
[Zn(L)Cl₂]~1230~1580~450~320

Table 3: Electronic Spectral Data for Representative Metal Complexes

Complex (Example)λ_max (nm)Assignment
[Co(L)₂(NCS)₂]~520, ~630d-d transitions
[Ni(L)Cl₂]~480, ~550d-d transitions
[Cu(L)Cl₂]~680d-d transitions

Determination of Stability Constants

The stability of the metal complexes in solution can be determined using various techniques, such as potentiometric titration or spectrophotometric methods.

Protocol 3: Spectrophotometric Titration for Stability Constant Determination (Job's Method of Continuous Variation)

  • Stock Solutions: Prepare equimolar stock solutions of the metal salt and the ligand in a suitable solvent.

  • Series of Solutions: Prepare a series of solutions with a constant total concentration of metal and ligand, but with varying mole fractions of each (from 0 to 1).

  • Absorbance Measurement: Measure the absorbance of each solution at the wavelength of maximum absorption (λ_max) of the complex.

  • Job's Plot: Plot the absorbance versus the mole fraction of the ligand. The mole fraction at which the maximum absorbance is observed corresponds to the stoichiometry of the complex.

  • Calculation: The stability constant (K_f) can be calculated from the absorbance data.

Visualizing Experimental Workflows and Relationships

Diagram 1: General Workflow for Synthesis and Characterization

G cluster_synthesis Synthesis cluster_characterization Characterization Ligand This compound Complexation Complexation Reaction Ligand->Complexation MetalSalt Metal(II) Salt MetalSalt->Complexation CrudeComplex Crude Metal Complex Complexation->CrudeComplex Purification Purification (Filtration, Washing, Recrystallization) CrudeComplex->Purification PureComplex Pure Metal Complex Purification->PureComplex Spectroscopy Spectroscopic Analysis (FT-IR, UV-Vis, NMR, MS) PureComplex->Spectroscopy Analysis Other Analytical Methods (Elemental Analysis, Conductivity, Magnetism, TGA) PureComplex->Analysis Xray X-ray Crystallography PureComplex->Xray Structure Structural Elucidation Spectroscopy->Structure Analysis->Structure Xray->Structure

Caption: Workflow for the synthesis and characterization of metal complexes.

Diagram 2: Logical Relationship of Characterization Techniques

G cluster_preliminary Preliminary Characterization cluster_detailed Detailed Structural & Property Analysis cluster_definitive Definitive Structure Complex Synthesized Metal Complex FTIR FT-IR Complex->FTIR UVVis UV-Vis Complex->UVVis Elemental Elemental Analysis Complex->Elemental Conductivity Molar Conductivity Complex->Conductivity Magnetic Magnetic Susceptibility Complex->Magnetic NMR NMR (for diamagnetic) FTIR->NMR UVVis->NMR MassSpec Mass Spectrometry Elemental->MassSpec Xray Single Crystal X-ray Diffraction NMR->Xray MassSpec->Xray

Caption: Interrelation of characterization techniques for metal complexes.

Application Notes and Protocols: 5,5-Bis(2-pyridyl)-2-thiohydantoin as a Synthetic Intermediate

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

5,5-Bis(2-pyridyl)-2-thiohydantoin, also known as 5,5-di(pyridin-2-yl)imidazolidine-2-thione (DPYTH), is a heterocyclic compound belonging to the thiohydantoin class of molecules. Thiohydantoins are sulfur analogs of hydantoins and are recognized for their diverse biological activities and their utility as versatile intermediates in organic synthesis. The incorporation of two pyridyl rings at the C5 position of the thiohydantoin core introduces unique electronic properties and potential metal-coordinating sites, making this compound a valuable scaffold for the development of novel bioactive compounds.

This document provides an overview of the known applications of this compound as an intermediate, with a primary focus on its role in the synthesis of potential therapeutic agents. Detailed experimental protocols, where available, are provided to facilitate its synthesis and further derivatization.

Application as a Hypolipidemic Agent Intermediate

The primary reported application of this compound is as a key intermediate in the investigation of novel hypolipidemic agents. A study by Tompkins et al. explored a series of 5,5-diaryl-2-thiohydantoins for their potential to lower lipid levels. In this series, this compound was synthesized and evaluated for its effect on liver cholesterol.

The rationale for its use stems from the established pharmacological activities of the broader thiohydantoin class, which includes compounds with anticancer, antimicrobial, and anti-inflammatory properties. The diaryl substitution at the C5 position is a common strategy to modulate the biological activity of the thiohydantoin scaffold.

Biological Activity

In preclinical studies, this compound demonstrated promising activity in lowering liver cholesterol levels.[1] Notably, it was found to have slightly better activity than its diphenyl analog, 5,5-diphenyl-2-thiohydantoin (DPTH).[1] This suggests that the presence of the nitrogen-containing pyridyl rings may contribute favorably to the compound's biological profile in this context.

While specific quantitative data from the primary literature remains limited in the public domain, the reported activity warrants further investigation of this compound and its derivatives as potential therapeutics for hyperlipidemia.

Experimental Protocols

Synthesis of this compound

The synthesis can be envisioned as a two-step process: the formation of the corresponding α-amino nitrile from di(2-pyridyl) ketone, followed by cyclization with a thiocyanate salt to form the thiohydantoin ring.

Step 1: Synthesis of α-amino-α,α-di(2-pyridyl)acetonitrile

This step involves the Strecker synthesis, where a ketone is converted to an α-amino nitrile.

  • Materials:

    • Di(2-pyridyl) ketone

    • Ammonium chloride (NH₄Cl)

    • Potassium cyanide (KCN) or Sodium cyanide (NaCN)

    • Ammonium hydroxide (concentrated)

    • Ethanol

    • Water

    • Diethyl ether or other suitable extraction solvent

  • Procedure:

    • In a well-ventilated fume hood, dissolve di(2-pyridyl) ketone in ethanol in a round-bottom flask equipped with a magnetic stirrer.

    • Add an aqueous solution of ammonium chloride, followed by concentrated ammonium hydroxide.

    • Cool the mixture in an ice bath.

    • Slowly add a solution of potassium cyanide in water to the cooled mixture with vigorous stirring. Caution: Potassium cyanide is highly toxic. Handle with extreme care and appropriate personal protective equipment. All waste should be quenched with bleach before disposal.

    • Allow the reaction to stir at room temperature overnight.

    • Monitor the reaction progress by thin-layer chromatography (TLC).

    • Upon completion, extract the product with a suitable organic solvent (e.g., diethyl ether or ethyl acetate).

    • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude α-amino-α,α-di(2-pyridyl)acetonitrile.

    • The crude product may be purified by column chromatography on silica gel or by recrystallization.

Step 2: Synthesis of this compound

This step involves the cyclization of the α-amino nitrile with a thiocyanate source.

  • Materials:

    • α-amino-α,α-di(2-pyridyl)acetonitrile

    • Ammonium thiocyanate (NH₄SCN) or Potassium thiocyanate (KSCN)

    • Acetic anhydride

    • Pyridine

    • Acetic acid

  • Procedure:

    • Suspend the α-amino-α,α-di(2-pyridyl)acetonitrile and ammonium thiocyanate in a mixture of acetic anhydride and pyridine.

    • Heat the reaction mixture under reflux. The reaction temperature and time will need to be optimized.

    • Monitor the reaction by TLC.

    • After completion, cool the reaction mixture and pour it into ice water to precipitate the product.

    • Filter the solid, wash it with water, and then with a small amount of cold ethanol.

    • The crude this compound can be purified by recrystallization from a suitable solvent such as ethanol or an ethanol/water mixture.

    • Characterize the final product by spectroscopic methods (¹H NMR, ¹³C NMR, IR, and Mass Spectrometry) and melting point determination.

Workflow and Pathway Diagrams

To visualize the synthesis and potential derivatization of this compound, the following diagrams are provided.

Synthesis_Workflow Start Di(2-pyridyl) Ketone Intermediate α-Amino-α,α-di(2-pyridyl)acetonitrile Start->Intermediate Strecker Synthesis (NH4Cl, KCN, NH4OH) Product This compound Intermediate->Product Cyclization (NH4SCN, Ac2O, Pyridine) Derivatives Bioactive Derivatives Product->Derivatives Further Synthetic Modifications

Caption: Synthetic workflow for this compound.

Derivatization_Pathway Thiohydantoin This compound N_Alkylation N-Alkylation/Arylation (at N1 and/or N3) Thiohydantoin->N_Alkylation S_Alkylation S-Alkylation Thiohydantoin->S_Alkylation Pyridyl_Mod Pyridyl Ring Modification Thiohydantoin->Pyridyl_Mod Bioactive_N Novel Bioactive Compounds (N-substituted) N_Alkylation->Bioactive_N Bioactive_S Novel Bioactive Compounds (S-substituted) S_Alkylation->Bioactive_S Bioactive_P Novel Bioactive Compounds (Pyridyl-modified) Pyridyl_Mod->Bioactive_P

Caption: Potential derivatization pathways for this compound.

Data Summary

While the primary literature lacks extensive publicly available quantitative data, the key finding is summarized below for comparative purposes.

CompoundBiological ActivityRelative PotencyReference
This compound Lowering liver cholesterolSlightly better than DPTH[1]
5,5-Diphenyl-2-thiohydantoin (DPTH)Lowering liver cholesterolBaseline[1]

Future Perspectives

This compound serves as a promising, yet underexplored, intermediate in organic and medicinal chemistry. The presence of two pyridyl moieties offers several avenues for further investigation:

  • Coordination Chemistry: The dipyridyl motif can act as a bidentate ligand for various metal ions, opening possibilities for the development of novel catalysts or metallodrugs.

  • Medicinal Chemistry: The core structure can be further functionalized at the N1, N3, and sulfur positions to generate a library of new compounds for screening against a wide range of biological targets. The pyridyl rings themselves can also be substituted to fine-tune the electronic and steric properties of the molecule.

  • Materials Science: The rigid, heterocyclic structure could be incorporated into larger polymeric or supramolecular assemblies with interesting photophysical or electronic properties.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 5,5-Bis(2-pyridyl)-2-thiohydantoin

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield of 5,5-Bis(2-pyridyl)-2-thiohydantoin synthesis.

Troubleshooting Guide

This guide addresses common issues encountered during the synthesis of this compound, focusing on two primary synthetic routes: the direct condensation of di(2-pyridyl) ketone with thiourea and a modified Bucherer-Bergs reaction.

Issue Potential Cause Recommended Solution
Low or No Product Yield 1. Incomplete Reaction: The reaction may not have gone to completion due to insufficient reaction time or temperature. For sterically hindered ketones like di(2-pyridyl) ketone, longer reaction times are often necessary.- Increase Reaction Time: For the direct condensation method, extend the reflux time. In the Bucherer-Bergs synthesis of the analogous 5,5-diphenylhydantoin, increasing the reaction time from 10 hours to 90 hours significantly improved the yield. - Increase Temperature: Carefully increase the reaction temperature. For the Bucherer-Bergs reaction, heating at 110°C in a sealed vessel to prevent the loss of volatile reactants has been shown to be effective for the diphenyl analogue. - Use Microwave Irradiation: Microwave-assisted synthesis can dramatically reduce reaction times and improve yields. For the synthesis of 5,5-diphenylthiohydantoin, microwave irradiation has been shown to be effective.
2. Poor Solubility of Reactants: Di(2-pyridyl) ketone or thiourea may not be fully dissolved in the chosen solvent, limiting the reaction rate.- Solvent Selection: Employ a high-boiling point, polar aprotic solvent such as Dimethyl Sulfoxide (DMSO), Dimethylformamide (DMF), or propylene glycol to ensure all reactants are in solution. For the Bucherer-Bergs reaction, 50% ethanol is a common solvent, but for difficult ketones, acetamide or DMF is recommended.
3. Unfavorable Reaction Equilibrium: The formation of the thiohydantoin may be a reversible process.- Removal of Water: If water is a byproduct of the reaction (as in the direct condensation), using a Dean-Stark apparatus to remove it can drive the equilibrium towards the product.
4. Protonation of Pyridine Rings: In the acidic conditions of some protocols, the basic nitrogen atoms of the pyridyl groups can become protonated, which can deactivate the starting material or interfere with the reaction mechanism.- pH Control: In the Bucherer-Bergs reaction, which is typically basic, this is less of an issue. For other methods, consider using a non-acidic catalyst or adding a base to neutralize any acid present.
Formation of Side Products 1. Polymerization: The Bucherer-Bergs reaction is known to sometimes produce polymeric byproducts.- Ultrasonication: The use of ultrasonic irradiation has been shown to reduce polymerization and shorten reaction times in the Bucherer-Bergs synthesis.
2. Alternative Cyclization Pathways: The reactants may undergo alternative cyclization reactions, leading to undesired heterocyclic products.- Optimize Reaction Conditions: Systematically vary the temperature, solvent, and catalyst to find the optimal conditions that favor the formation of the desired thiohydantoin.
Difficulty in Product Isolation and Purification 1. Product is Highly Soluble in the Reaction Solvent: The product may be difficult to precipitate from the reaction mixture.- Solvent Extraction: After the reaction is complete, pour the mixture into a large volume of cold water to precipitate the product. If the product remains in solution, perform a liquid-liquid extraction with a suitable organic solvent.
2. Impurities Co-precipitate with the Product: Unreacted starting materials or side products may precipitate along with the desired compound.- Recrystallization: Purify the crude product by recrystallization from a suitable solvent or solvent mixture (e.g., ethanol/water). - Column Chromatography: If recrystallization is ineffective, purify the product using silica gel column chromatography.

Frequently Asked Questions (FAQs)

Q1: What is the most promising method for synthesizing this compound with a high yield?

A1: Both the direct condensation of di(2-pyridyl) ketone with thiourea and a modified Bucherer-Bergs reaction are viable methods. For improved yields, microwave-assisted synthesis is highly recommended for the direct condensation method as it can significantly reduce reaction times and increase efficiency. For the Bucherer-Bergs reaction, optimizing conditions such as using a sealed vessel, prolonging the reaction time, and using a suitable high-boiling point solvent are crucial for driving the reaction to completion, especially with sterically hindered diaryl ketones.

Q2: What are the key parameters to control for optimizing the yield?

A2: The key parameters to control are:

  • Temperature and Reaction Time: These are critical and often need to be increased for diarylthiohydantoin synthesis compared to other thiohydantoins.

  • Solvent: A solvent that ensures the solubility of all reactants is essential. High-boiling polar aprotic solvents like DMSO or DMF are often good choices.

  • Pressure: For the Bucherer-Bergs reaction, using a sealed vessel (autoclave or steel bomb) can prevent the escape of volatile components like ammonia and carbon dioxide, leading to higher yields.

  • Catalyst: While not always required, the choice of a suitable acid or base catalyst can influence the reaction rate and yield.

Q3: Are there any specific safety precautions for these synthesis methods?

A3: Yes. The Bucherer-Bergs reaction involves the use of potassium or sodium cyanide, which is highly toxic. This reaction must be performed in a well-ventilated fume hood, and appropriate personal protective equipment (gloves, safety glasses, lab coat) must be worn. A cyanide antidote kit should be readily available. Thiourea is also a hazardous substance and should be handled with care. Always consult the Safety Data Sheets (SDS) for all chemicals before starting any experiment.

Q4: How can I monitor the progress of the reaction?

A4: The progress of the reaction can be monitored by Thin Layer Chromatography (TLC). Take small aliquots from the reaction mixture at regular intervals and run a TLC against the starting materials (di(2-pyridyl) ketone and thiourea). The disappearance of the starting materials and the appearance of a new spot corresponding to the product will indicate the progress of the reaction.

Q5: What is a likely side reaction to be aware of?

A5: In the Bucherer-Bergs reaction, polymerization of the reactants can be a significant side reaction that reduces the yield of the desired product. Using ultrasonication can help to minimize this issue. Additionally, with pyridyl substituents, side reactions involving the basic nitrogen atoms are possible, especially in the presence of acids.

Data Presentation

The following table summarizes reaction conditions and yields for the synthesis of the analogous 5,5-diphenylhydantoin and 5,5-diphenylthiohydantoin, which can serve as a starting point for optimizing the synthesis of this compound.

Starting MaterialsReaction MethodSolventTemperature (°C)Time (h)Yield (%)Reference
Benzophenone, NaCN, (NH₄)₂CO₃Bucherer-Bergs60% Ethanol58-62107[1]
Benzophenone, NaCN, (NH₄)₂CO₃Bucherer-Bergs60% Ethanol58-629067[1]
Benzophenone, NaCN, (NH₄)₂CO₃Bucherer-Bergs (sealed vessel)60% Ethanol110-75[1]
Benzophenone, KCN, (NH₄)₂CO₃Bucherer-Bergs (steel bomb)Propylene Glycol--91-96[1]
Benzil, ThioureaMicrowave-assistedDMSO~1100.592[2]
Benzil, UreaMicrowave-assistedDioxane/H₂O~1100.580[2]
Benzil, UreaThermalDMSO~110236[2]

Experimental Protocols

Method 1: Microwave-Assisted Direct Condensation (Adapted)

This method is adapted from the synthesis of 5,5-diphenylthiohydantoin.[2]

Reactants:

  • Di(2-pyridyl) ketone

  • Thiourea (2 equivalents)

  • Potassium Hydroxide (catalytic amount)

  • Dimethyl Sulfoxide (DMSO)

Procedure:

  • In a microwave reactor vial, combine di(2-pyridyl) ketone (1 equivalent), thiourea (2 equivalents), and a catalytic amount of potassium hydroxide.

  • Add a sufficient amount of DMSO to dissolve the reactants.

  • Seal the vial and place it in a microwave reactor.

  • Irradiate the mixture with microwave energy at a temperature of approximately 110-150°C for 30-60 minutes. The optimal time and temperature should be determined through reaction monitoring.

  • After cooling, pour the reaction mixture into a beaker containing cold water to precipitate the crude product.

  • Collect the precipitate by filtration, wash with water, and dry.

  • Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol).

Method 2: Modified Bucherer-Bergs Reaction (Adapted)

This method is adapted from the high-yield synthesis of 5,5-diphenylhydantoin.[1]

Reactants:

  • Di(2-pyridyl) ketone

  • Potassium Cyanide (KCN) (2 equivalents)

  • Ammonium Carbonate (2 equivalents)

  • Propylene Glycol or Acetamide (as solvent)

Procedure:

  • Caution: This reaction involves potassium cyanide and should be performed in a well-ventilated fume hood with appropriate safety measures.

  • In a steel bomb or a high-pressure reaction vessel, combine di(2-pyridyl) ketone (1 equivalent), potassium cyanide (2 equivalents), and ammonium carbonate (2 equivalents).

  • Add propylene glycol or molten acetamide as the solvent.

  • Seal the vessel and heat the mixture to 110-130°C for an extended period (e.g., 24-90 hours). The progress of the reaction should be monitored.

  • After cooling, carefully open the vessel in a fume hood.

  • Pour the reaction mixture into cold water to precipitate the crude product.

  • Collect the precipitate by filtration, wash thoroughly with water, and dry.

  • Purify the crude product by recrystallization.

Visualizations

Below are diagrams illustrating the key synthetic pathways and a logical workflow for troubleshooting.

G cluster_synthesis Key Synthesis Pathways cluster_direct Direct Condensation cluster_bucherer Bucherer-Bergs Reaction Ketone Di(2-pyridyl) Ketone Thiohydantoin This compound Ketone->Thiohydantoin + Thiourea (Microwave or Thermal) Ketone->Thiohydantoin + KCN / (NH4)2CO3 Thiourea Thiourea Thiourea->Thiohydantoin KCN KCN / (NH4)2CO3 KCN->Thiohydantoin

Caption: Key synthetic routes to this compound.

G Start Low Yield or No Product CheckCompletion Is the reaction complete? (Monitor by TLC) Start->CheckCompletion CheckSolubility Are reactants fully dissolved? CheckCompletion->CheckSolubility No Purification Review purification strategy. (Recrystallization, Chromatography) CheckCompletion->Purification Yes CheckConditions Are reaction conditions optimal? CheckSolubility->CheckConditions Yes ChangeSolvent Use a high-boiling polar aprotic solvent (e.g., DMSO, DMF). CheckSolubility->ChangeSolvent No IncreaseTimeTemp Increase reaction time and/or temperature. Consider microwave irradiation. CheckConditions->IncreaseTimeTemp Partially OptimizeConditions Systematically vary conditions. For Bucherer-Bergs, use a sealed vessel. CheckConditions->OptimizeConditions No IncreaseTimeTemp->CheckCompletion ChangeSolvent->CheckCompletion OptimizeConditions->CheckCompletion

Caption: Troubleshooting workflow for low yield synthesis.

References

Technical Support Center: Overcoming Solubility Challenges with 5,5-Bis(2-pyridyl)-2-thiohydantoin

Author: BenchChem Technical Support Team. Date: November 2025

This technical support guide provides researchers, scientists, and drug development professionals with practical solutions to common solubility issues encountered when working with 5,5-Bis(2-pyridyl)-2-thiohydantoin.

Frequently Asked Questions (FAQs)

Q1: What are the general solubility characteristics of this compound?

This compound is a derivative of the thiohydantoin scaffold. Thiohydantoin and its derivatives are recognized for their diverse biological activities, including potential as anticancer, anti-inflammatory, and antidiabetic agents.[1] However, like many heterocyclic compounds developed for pharmaceutical research, it is anticipated to have low aqueous solubility. Its structural features suggest it is a lipophilic molecule, which often correlates with poor water solubility.

Q2: I am observing precipitation of this compound when preparing my stock solution. What are the recommended solvents?

For initial stock solutions, organic solvents are recommended. Dimethyl sulfoxide (DMSO) is a common choice for dissolving thiohydantoin-based compounds.[2][3] It is advisable to prepare a high-concentration stock solution in 100% DMSO, which can then be serially diluted into aqueous buffers or cell culture media for your experiments. When preparing the stock, ensure the DMSO is fresh and anhydrous, as absorbed moisture can reduce the solubility of hydrophobic compounds.[3]

Q3: My compound precipitates when I dilute the DMSO stock into my aqueous experimental buffer. How can I prevent this?

This is a common issue known as "precipitation upon dilution." To mitigate this, consider the following strategies:

  • Use of Co-solvents: Incorporating co-solvents in your final aqueous solution can increase the solubility of the compound.[4] A mixture of solvents can often be more effective than a single solvent.

  • Addition of Surfactants: Non-ionic surfactants like Tween-80 can help to form micelles that encapsulate the hydrophobic compound, keeping it in solution.[2]

  • pH Adjustment: The solubility of compounds with ionizable groups can be pH-dependent. While the structure of this compound does not suggest strong acidic or basic properties, slight pH adjustments of the buffer could be explored.

  • Formulation with Excipients: For in vivo studies, formulating the compound with excipients like polyethylene glycol (PEG) or cyclodextrins can significantly improve solubility.[2][5]

Troubleshooting Guide

Issue 1: Compound Crashes Out of Solution During Experiment

If you observe precipitation during your experiment (e.g., in a cell culture plate), it can invalidate your results.

Troubleshooting Steps:

  • Lower the Final Concentration: The most straightforward solution is to work at a lower final concentration of the compound if your experimental design allows.

  • Optimize the Solvent System: Re-evaluate the composition of your final assay buffer. You may need to include a small percentage of the organic solvent from your stock solution or add a biocompatible surfactant.

  • Pre-warm the Media: Before adding the compound stock, gently warming the cell culture media or buffer to 37°C can sometimes help to keep the compound in solution.

  • Increase Mixing: Ensure thorough but gentle mixing immediately after adding the compound to the aqueous solution to promote dispersion.

Issue 2: Inconsistent Results in Biological Assays

Poor solubility can lead to variability in the effective concentration of the compound, resulting in inconsistent experimental outcomes.

Troubleshooting Steps:

  • Visually Inspect for Precipitation: Before and after adding the compound to your assay, carefully inspect for any signs of precipitation (cloudiness, crystals).

  • Filter the Final Solution: If you suspect micro-precipitates, you can try filtering the final working solution through a 0.22 µm filter. However, be aware that this may remove some of the precipitated compound, altering the final concentration.

  • Prepare Fresh Dilutions: Always prepare fresh dilutions of the compound for each experiment from a clear, fully dissolved stock solution. Avoid using stock solutions that have been repeatedly freeze-thawed.

Recommended Solvent Systems for Improved Solubility

For researchers encountering solubility issues, the following solvent systems, adapted from protocols for similar thiohydantoin compounds, can be used as a starting point.[2] It is crucial to perform small-scale pilot tests to determine the optimal formulation for your specific experimental conditions.

Solvent System Composition Maximum Solubility Achieved (for 2-Thiohydantoin) Notes
System 1 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline≥ 2.5 mg/mLThis formulation is suitable for in vivo studies and some in vitro assays where the components are tolerated.[2]
System 2 10% DMSO, 90% (20% SBE-β-CD in Saline)≥ 2.5 mg/mLThe use of sulfobutyl ether beta-cyclodextrin (SBE-β-CD) is a common strategy to enhance the solubility of poorly soluble drugs.[2]

Experimental Protocol: Preparation of a Solubilized Working Solution

This protocol is a general guideline and may require optimization for your specific application.

  • Prepare a High-Concentration Stock Solution:

    • Dissolve this compound in 100% fresh, anhydrous DMSO to a concentration of 10-50 mM.

    • Use sonication or gentle heating (if the compound is heat-stable) to aid dissolution.[2]

    • Visually inspect the solution to ensure it is clear and free of any particulate matter.

  • Prepare an Intermediate Dilution (if necessary):

    • Depending on your final desired concentration, it may be beneficial to make an intermediate dilution in your chosen co-solvent or surfactant-containing buffer.

  • Prepare the Final Working Solution:

    • Add the stock solution (or intermediate dilution) dropwise to your pre-warmed aqueous experimental buffer while vortexing or stirring gently.

    • The final concentration of DMSO or other organic solvents should be kept to a minimum (typically <0.5%) to avoid solvent-induced artifacts in biological assays.

  • Final Check:

    • Before use, visually inspect the final working solution for any signs of precipitation.

Visualizing Experimental Workflows and Potential Mechanisms

Troubleshooting Workflow for Solubility Issues

G start Start: Solubility Issue with This compound check_stock Is the stock solution clear? start->check_stock reprepare_stock Reprepare stock in fresh, anhydrous DMSO. Consider sonication. check_stock->reprepare_stock No check_dilution Does precipitation occur upon dilution in aqueous buffer? check_stock->check_dilution Yes reprepare_stock->check_stock modify_buffer Modify aqueous buffer composition check_dilution->modify_buffer Yes end End: Solubilized Compound check_dilution->end No optimize_dilution Optimize dilution method: - Add stock to buffer dropwise with mixing - Pre-warm buffer use_cosolvent Add a co-solvent (e.g., PEG300) modify_buffer->use_cosolvent add_surfactant Add a surfactant (e.g., Tween-80) modify_buffer->add_surfactant adjust_ph Adjust buffer pH modify_buffer->adjust_ph lower_concentration Lower the final experimental concentration modify_buffer->lower_concentration use_cosolvent->end add_surfactant->end adjust_ph->end lower_concentration->end

A troubleshooting workflow for addressing solubility issues.

Hypothetical Signaling Pathway Inhibition

Given that this compound has been investigated as a potential hypolipidemic agent[6], a hypothetical mechanism could involve the modulation of a key enzyme or receptor in lipid metabolism.

G compound This compound target_enzyme Target Enzyme (e.g., HMG-CoA Reductase) compound->target_enzyme Inhibition cholesterol_synthesis Cholesterol Synthesis target_enzyme->cholesterol_synthesis Catalyzes cellular_response Lowered Cellular Cholesterol Levels cholesterol_synthesis->cellular_response Leads to downstream_effects Downstream Cellular Effects cellular_response->downstream_effects

Hypothetical inhibition of a key enzyme in cholesterol synthesis.

References

Optimizing reaction conditions for creating 5,5-Bis(2-pyridyl)-2-thiohydantoin derivatives.

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working on the synthesis of 5,5-bis(2-pyridyl)-2-thiohydantoin derivatives.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the synthesis of this compound and its derivatives, particularly focusing on the one-pot, three-component reaction of di(pyridin-2-yl)methanone, an aniline derivative, and ammonium thiocyanate.

Issue Potential Cause(s) Recommended Solution(s)
Low or No Product Yield 1. Inactive Catalyst: The acetic acid catalyst may be of poor quality or insufficient concentration. 2. Insufficient Microwave Power/Time: The reaction may not have reached the required temperature or been maintained for a sufficient duration. 3. Poor Quality Reagents: Di(pyridin-2-yl)methanone, aniline derivatives, or ammonium thiocyanate may be impure or degraded. 4. Improper Stoichiometry: Incorrect molar ratios of the reactants can lead to incomplete conversion.1. Use glacial acetic acid and ensure the correct catalytic amount is added. 2. Ensure the microwave is functioning correctly and the reaction is run at 120°C for 10 minutes. Consider increasing the irradiation time in increments if the reaction is incomplete. 3. Check the purity of the starting materials. Recrystallize or purify them if necessary. 4. Carefully measure and use the correct stoichiometric ratios of reactants as specified in the protocol.
Formation of Side Products 1. Overheating: Excessive temperature can lead to the decomposition of reactants or products, or promote the formation of undesired byproducts. 2. Presence of Water: Moisture can interfere with the reaction and lead to the formation of hydrolysis byproducts.1. Monitor the reaction temperature closely to ensure it does not exceed 120°C. 2. Use anhydrous solvents and ensure all glassware is thoroughly dried before use.
Difficulty in Product Purification/Isolation 1. Product is Oily or Gummy: The product may not have fully crystallized or may be contaminated with impurities. 2. Product is Contaminated with Starting Materials: Incomplete reaction can result in the final product being contaminated with unreacted starting materials.1. Try to induce crystallization by scratching the inside of the flask with a glass rod or by adding a seed crystal. If the product remains oily, consider purification by column chromatography. 2. Monitor the reaction progress using Thin Layer Chromatography (TLC) to ensure complete consumption of the starting materials before workup. If necessary, purify the product using column chromatography.
Inconsistent Results 1. Variability in Microwave Heating: Different microwave reactors can have different heating profiles. 2. Atmospheric Moisture: The reaction can be sensitive to ambient moisture.1. Calibrate the microwave reactor and use consistent power and time settings for all reactions. 2. Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to minimize exposure to moisture.

Frequently Asked Questions (FAQs)

Q1: What is the role of acetic acid in this reaction?

A1: Acetic acid acts as a catalyst in the one-pot synthesis of this compound derivatives. It facilitates the condensation reactions between the three components: di(pyridin-2-yl)methanone, the aniline derivative, and ammonium thiocyanate.

Q2: Can this reaction be performed using conventional heating instead of microwave irradiation?

A2: While microwave irradiation is reported to be efficient, providing rapid and high-yielding synthesis, conventional heating can also be employed. However, it may require longer reaction times and optimization of the solvent and temperature conditions.

Q3: What are some suitable solvents for this reaction?

A3: The one-pot synthesis is often carried out under solvent-free conditions using microwave irradiation. If a solvent is required, polar aprotic solvents like DMF or DMSO could be explored, but this would necessitate further optimization.

Q4: How can I monitor the progress of the reaction?

A4: The progress of the reaction can be effectively monitored by Thin Layer Chromatography (TLC). By spotting the reaction mixture alongside the starting materials on a TLC plate, you can observe the consumption of reactants and the formation of the product.

Q5: What is the general procedure for the workup and purification of the product?

A5: After the reaction is complete, the mixture is typically cooled to room temperature, and then cold water is added to precipitate the crude product. The solid is then collected by filtration, washed with water, and dried. For further purification, the crude product can be recrystallized from a suitable solvent, such as ethanol.

Experimental Protocols

General Procedure for the One-Pot Synthesis of this compound Derivatives

This protocol is based on a reported efficient, one-pot, three-component synthesis under microwave irradiation.

Materials:

  • Di(pyridin-2-yl)methanone

  • Substituted aniline derivative

  • Ammonium thiocyanate

  • Glacial acetic acid

Procedure:

  • In a microwave-safe reaction vessel, combine di(pyridin-2-yl)methanone (1 mmol), the respective aniline derivative (1 mmol), and ammonium thiocyanate (1.2 mmol).

  • Add a catalytic amount of glacial acetic acid (5-10 mol%).

  • Seal the vessel and place it in a microwave reactor.

  • Irradiate the reaction mixture at 120°C for 10 minutes.

  • After the reaction is complete, allow the vessel to cool to room temperature.

  • Add cold water to the reaction mixture to precipitate the crude product.

  • Collect the solid product by vacuum filtration.

  • Wash the solid with water and then dry it thoroughly.

  • If necessary, recrystallize the crude product from ethanol to obtain the pure this compound derivative.

Data Presentation

Table 1: Synthesis of this compound Derivatives
EntryAniline Derivative (Ar)ProductTime (min)Yield (%)
14-methylaniline5,5-di(pyridin-2-yl)-1-(p-tolyl)imidazolidine-2-thione1092
24-methoxyaniline1-(4-methoxyphenyl)-5,5-di(pyridin-2-yl)imidazolidine-2-thione1094
34-chloroaniline1-(4-chlorophenyl)-5,5-di(pyridin-2-yl)imidazolidine-2-thione1090
44-bromoaniline1-(4-bromophenyl)-5,5-di(pyridin-2-yl)imidazolidine-2-thione1091
54-fluoroaniline1-(4-fluorophenyl)-5,5-di(pyridin-2-yl)imidazolidine-2-thione1088

Visualizations

experimental_workflow start Start reactants 1. Mix Reactants: - Di(pyridin-2-yl)methanone - Aniline Derivative - Ammonium Thiocyanate - Acetic Acid start->reactants microwave 2. Microwave Irradiation (120°C, 10 min) reactants->microwave cool 3. Cool to Room Temperature microwave->cool precipitate 4. Add Cold Water (Precipitation) cool->precipitate filter 5. Vacuum Filtration precipitate->filter wash_dry 6. Wash with Water & Dry filter->wash_dry purify 7. Recrystallization (Ethanol) wash_dry->purify product Pure Product purify->product

Caption: Experimental workflow for the synthesis of this compound derivatives.

troubleshooting_guide start Problem Encountered low_yield Low or No Yield start->low_yield side_products Side Products Formed start->side_products purification_issue Purification Difficulty start->purification_issue check_catalyst Check Catalyst Quality & Amount low_yield->check_catalyst check_mw Verify Microwave Parameters low_yield->check_mw check_reagents Check Reagent Purity low_yield->check_reagents check_temp Monitor Reaction Temperature side_products->check_temp check_moisture Ensure Anhydrous Conditions side_products->check_moisture induce_crystallization Induce Crystallization or Use Chromatography purification_issue->induce_crystallization monitor_reaction Monitor with TLC for Complete Conversion purification_issue->monitor_reaction

Caption: Troubleshooting decision tree for synthesis issues.

Purification techniques for high-purity 5,5-Bis(2-pyridyl)-2-thiohydantoin.

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 5,5-Bis(2-pyridyl)-2-thiohydantoin. The following sections offer detailed purification protocols and address common issues encountered during experimental procedures.

Troubleshooting Guide

This guide addresses specific issues that may arise during the purification of this compound.

Problem Potential Cause(s) Recommended Solution(s)
Low Yield After Recrystallization - The compound is too soluble in the chosen solvent, even at low temperatures.- The cooling process was too rapid, leading to precipitation instead of crystallization.- An excessive amount of solvent was used.- Select a solvent or solvent system where the compound has high solubility at elevated temperatures and low solubility at room or lower temperatures. Good starting points for pyridyl compounds include toluene, ethanol, or mixtures like ethanol/water and DCM/hexane.[1][2]- Allow the solution to cool slowly to room temperature, followed by further cooling in an ice bath or refrigerator.- Use the minimum amount of hot solvent required to fully dissolve the compound.
Product Oiling Out During Recrystallization - The melting point of the compound is lower than the boiling point of the solvent.- The presence of significant impurities can lower the melting point of the mixture.- Choose a lower-boiling point solvent.- Attempt to crystallize from a more dilute solution.- First, purify the crude product by column chromatography to remove major impurities before recrystallization.
Colored Impurities in Final Product - Incomplete reaction or side reactions during synthesis.- Degradation of the compound.- Pre-treat the crude product with activated carbon before recrystallization.- Perform column chromatography using a silica gel stationary phase. A gradient elution with a non-polar solvent (e.g., hexanes) and a polar solvent (e.g., ethyl acetate or methanol) is often effective for separating polar impurities.
Broad or Tailing Peaks in HPLC Analysis - Interaction of the basic pyridine nitrogens with residual silanol groups on the silica-based column.- Inappropriate mobile phase pH.- Use a C18 column with an acidic modifier in the mobile phase, such as 0.1% trifluoroacetic acid (TFA) or formic acid, to protonate the pyridine nitrogens and reduce tailing.[3]- Employ a polymer-based reversed-phase column.[4]
Poor Separation in Column Chromatography - Incorrect solvent system polarity.- The sample was loaded in a large volume of strong solvent.- Optimize the solvent system using Thin Layer Chromatography (TLC) first to find an eluent that gives a retention factor (Rf) of ~0.3 for the target compound.- Dissolve the sample in a minimal amount of the mobile phase or a weak solvent before loading it onto the column to ensure a narrow starting band.[5]

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in a typical synthesis of this compound?

A1: Common impurities may include unreacted starting materials such as 2,2'-dipyridyl ketone and thiourea, as well as byproducts from side reactions.[6][7] The specific impurities will depend on the synthetic route employed.

Q2: Which recrystallization solvents are most effective for purifying this compound?

A2: While the optimal solvent must be determined experimentally, good candidates for pyridyl-containing compounds include toluene, ethanol, methanol, and acetonitrile.[1][8] Solvent mixtures such as ethanol/water, methanol/water, or dichloromethane/hexane can also be effective.[2] It is recommended to perform small-scale solubility tests to identify the most suitable solvent or solvent system.

Q3: Can I use normal-phase column chromatography for purification?

A3: Yes, normal-phase column chromatography on silica gel can be an effective technique. Due to the polar nature of the two pyridine rings, a relatively polar mobile phase will be required. A gradient elution starting with a less polar system (e.g., dichloromethane) and gradually increasing the polarity with a more polar solvent (e.g., methanol) is a good starting point.

Q4: What are the recommended conditions for reverse-phase HPLC purification?

A4: For reverse-phase HPLC, a C18 column is a standard choice. A mobile phase consisting of a mixture of water and acetonitrile or methanol with an acidic modifier like 0.1% trifluoroacetic acid (TFA) is recommended.[3][9] The TFA helps to protonate the basic pyridine nitrogens, leading to sharper peaks and better separation.[3]

Q5: How can I confirm the purity of my final product?

A5: The purity of this compound should be assessed using a combination of techniques. High-performance liquid chromatography (HPLC) is ideal for quantitative analysis of purity. Purity can be further confirmed by techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy to ensure structural integrity and the absence of proton-bearing impurities, and Mass Spectrometry (MS) to confirm the correct molecular weight.[6]

Experimental Protocols

Recrystallization Protocol
  • Solvent Selection: In a small test tube, add approximately 10-20 mg of the crude this compound. Add a few drops of the chosen solvent and observe the solubility at room temperature. Heat the mixture and add more solvent dropwise until the solid completely dissolves. Allow the solution to cool to room temperature and then in an ice bath to observe crystal formation.

  • Dissolution: Place the bulk of the crude product in an Erlenmeyer flask. Add the chosen solvent in portions while heating and stirring until the solid is completely dissolved. Use the minimum amount of hot solvent necessary.

  • Decolorization (Optional): If the solution is colored, remove it from the heat and allow it to cool slightly. Add a small amount of activated carbon, and then heat the mixture back to boiling for a few minutes.

  • Hot Filtration (Optional): If activated carbon was used or if there are insoluble impurities, perform a hot filtration through a fluted filter paper into a clean, pre-warmed flask.

  • Crystallization: Cover the flask and allow the solution to cool slowly to room temperature. Once crystals begin to form, the flask can be placed in an ice bath to maximize crystal formation.

  • Isolation and Drying: Collect the crystals by vacuum filtration, washing them with a small amount of cold solvent. Dry the crystals under vacuum to remove any residual solvent.

Column Chromatography Protocol
  • Stationary Phase Preparation: Prepare a slurry of silica gel in the initial, less polar eluent.

  • Column Packing: Pour the slurry into the chromatography column and allow the silica to settle, ensuring an evenly packed bed.[5] Drain the excess solvent until the solvent level is just above the silica surface.[5]

  • Sample Loading: Dissolve the crude product in a minimal amount of the eluent or a less polar solvent.[5] Carefully apply the sample to the top of the silica bed.

  • Elution: Add the eluent to the column and begin collecting fractions. Gradually increase the polarity of the eluent as required to elute the compound.

  • Fraction Analysis: Monitor the fractions by Thin Layer Chromatography (TLC) to identify those containing the pure product.

  • Solvent Evaporation: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified this compound.

Data Summary

Table 1: Comparison of Purification Techniques

Technique Typical Purity Achieved Scale Advantages Disadvantages
Recrystallization >99% (if impurities have different solubility profiles)Milligrams to KilogramsSimple, inexpensive, scalable.Can have lower yields, not effective for impurities with similar solubility.
Column Chromatography 95-99%Milligrams to GramsCan separate complex mixtures.Can be time-consuming, uses large volumes of solvent.[5]
Preparative HPLC >99.5%Micrograms to GramsHigh resolution and purity.[4]Expensive, limited scale, requires specialized equipment.

Visualizations

experimental_workflow cluster_synthesis Synthesis cluster_purification Purification Options cluster_analysis Purity Analysis start Crude 5,5-Bis(2-pyridyl) -2-thiohydantoin recrystallization Recrystallization start->recrystallization Option 1 column_chromatography Column Chromatography start->column_chromatography Option 2 hplc Preparative HPLC start->hplc Option 3 analysis Purity & Identity Confirmation (HPLC, NMR, MS) recrystallization->analysis column_chromatography->recrystallization Further Purification column_chromatography->analysis hplc->analysis end High-Purity Product analysis->end

Caption: Purification workflow for this compound.

troubleshooting_logic start Impure Product check_purity Assess Purity (TLC, HPLC) start->check_purity decision Major or Minor Impurities? check_purity->decision recrystallize Recrystallization decision->recrystallize Minor column Column Chromatography decision->column Major re_evaluate Re-evaluate Purity recrystallize->re_evaluate column->re_evaluate re_evaluate->column Purity <99% pure_product Pure Product re_evaluate->pure_product Purity >99%

Caption: Troubleshooting logic for purification strategy selection.

References

How to minimize side-product formation in 5,5-Bis(2-pyridyl)-2-thiohydantoin reactions.

Author: BenchChem Technical Support Team. Date: November 2025

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route for 5,5-Bis(2-pyridyl)-2-thiohydantoin?

The most probable synthetic route is a variation of the Bucherer-Bergs reaction. This one-pot synthesis typically involves the reaction of di(2-pyridyl) ketone with an alkali metal cyanide (e.g., potassium cyanide) and a source of ammonia and carbon dioxide (e.g., ammonium carbonate), followed by treatment with a sulfurizing agent to yield the 2-thiohydantoin.

Q2: What are the likely side-products in this reaction?

While specific data for this compound is scarce, common side-products in Bucherer-Bergs reactions include:

  • Cyanohydrin Intermediate: The initial adduct of the ketone and cyanide may not fully react to form the aminonitrile.

  • Hydrolyzed Products: The hydantoin ring can be susceptible to hydrolysis, leading to the corresponding amino acid or other degradation products, particularly under harsh pH or temperature conditions.

  • Unreacted Starting Materials: Incomplete conversion will result in the presence of di(2-pyridyl) ketone.

  • Polymeric Materials: Under certain conditions, side reactions can lead to the formation of polymeric byproducts.

Q3: How can I monitor the progress of the reaction and identify side-products?

Thin-layer chromatography (TLC) is a practical method for monitoring the reaction's progress by observing the consumption of the starting ketone and the formation of the product. For more detailed analysis and identification of side-products, High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS) are recommended. Nuclear Magnetic Resonance (NMR) spectroscopy of the crude product can also help in identifying major impurities.

Troubleshooting Guide

Issue Potential Cause(s) Recommended Solution(s)
Low Yield of Desired Product - Incomplete reaction. - Suboptimal reaction temperature. - Incorrect stoichiometry of reactants. - Degradation of the product during workup.- Extend the reaction time and monitor via TLC or HPLC. - Optimize the reaction temperature; a typical range for Bucherer-Bergs reactions is 50-80 °C. - Carefully control the molar ratios of cyanide and ammonium carbonate to the ketone. - Ensure pH is controlled during workup and avoid excessive heat.
Presence of Unreacted Di(2-pyridyl) Ketone - Insufficient reaction time or temperature. - Poor solubility of the ketone.- Increase reaction time or temperature cautiously. - Consider using a co-solvent to improve the solubility of the starting material.
Formation of a Significant Amount of Byproducts - Reaction temperature is too high. - Incorrect pH during the reaction. - Air oxidation of intermediates.- Lower the reaction temperature to minimize degradation pathways. - Maintain a stable pH, as significant deviations can promote side reactions. - Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon).
Difficulty in Isolating the Pure Product - Co-precipitation of side-products. - Similar polarity of the product and impurities.- Optimize the recrystallization solvent system. A mixture of polar and non-polar solvents may be effective. - Consider column chromatography for purification. A gradient elution might be necessary to separate closely related compounds.

Experimental Protocols

General Protocol for the Synthesis of this compound

This is a generalized procedure and should be optimized for specific laboratory conditions.

  • Reaction Setup: In a sealed reaction vessel suitable for pressure, combine di(2-pyridyl) ketone (1.0 eq), potassium cyanide (1.2 eq), and ammonium carbonate (3.0 eq) in a suitable solvent such as aqueous ethanol.

  • Reaction Conditions: Heat the mixture with stirring to 50-60 °C. The reaction progress should be monitored by TLC or HPLC.

  • Formation of the Hydantoin: Once the starting material is consumed, cool the reaction mixture. Acidify carefully with a mineral acid (e.g., HCl) to a pH of approximately 6-7 to precipitate the hydantoin intermediate. Isolate the solid by filtration and wash with cold water.

  • Thionation: The dried hydantoin intermediate is then reacted with a sulfurizing agent like Lawesson's reagent or phosphorus pentasulfide in a dry, high-boiling solvent such as toluene or dioxane.

  • Workup and Purification: After the thionation is complete (monitored by TLC/HPLC), the reaction mixture is cooled and the solvent is removed under reduced pressure. The crude product is then purified, typically by recrystallization from a suitable solvent (e.g., ethanol, isopropanol, or their aqueous mixtures) or by column chromatography.

Visualizations

Logical Troubleshooting Workflow

start Low Yield or Impure Product check_reaction Verify Reaction Completion (TLC/HPLC) start->check_reaction incomplete Incomplete Reaction check_reaction->incomplete No complete Reaction Complete check_reaction->complete Yes optimize_conditions Increase Time/Temp incomplete->optimize_conditions adjust_stoichiometry Adjust Stoichiometry incomplete->adjust_stoichiometry check_impurities Analyze Impurities (LC-MS/NMR) complete->check_impurities hydrolysis Hydrolysis Products check_impurities->hydrolysis unreacted_sm Unreacted Starting Material check_impurities->unreacted_sm other_byproducts Other Byproducts check_impurities->other_byproducts control_ph Control pH During Workup hydrolysis->control_ph unreacted_sm->optimize_conditions optimize_purification Optimize Purification (Recrystallization/Chromatography) other_byproducts->optimize_purification

Caption: A flowchart for troubleshooting low yields and impurities.

Generalized Bucherer-Bergs Reaction Pathway

ketone Di(2-pyridyl) Ketone cyanohydrin Cyanohydrin Intermediate ketone->cyanohydrin + KCN cyanide KCN ammonium_carbonate (NH4)2CO3 aminonitrile Aminonitrile Intermediate cyanohydrin->aminonitrile + (NH4)2CO3 hydantoin 5,5-Bis(2-pyridyl)hydantoin aminonitrile->hydantoin side_products Side Products (e.g., Hydrolysis) aminonitrile->side_products thiohydantoin This compound hydantoin->thiohydantoin + Sulfurizing Agent hydantoin->side_products sulfurizing_agent Sulfurizing Agent

Caption: A simplified pathway for the synthesis of the target compound.

Troubleshooting inconsistent results in 5,5-Bis(2-pyridyl)-2-thiohydantoin biological assays.

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers working with 5,5-Bis(2-pyridyl)-2-thiohydantoin and related compounds in biological assays, particularly those involving the androgen receptor.

Troubleshooting Guide

This guide addresses common issues that can lead to inconsistent or unexpected results in cell-based assays.

Q1: Why am I observing high variability between replicate wells?

High variability can obscure real biological effects. Common causes include:

  • Inconsistent Cell Seeding: Uneven cell distribution across the plate. Ensure thorough mixing of the cell suspension before and during plating.

  • Compound Precipitation: The compound may be coming out of solution at the tested concentrations. Visually inspect wells for precipitates under a microscope.

  • Edge Effects: Evaporation in the outer wells of a microplate can concentrate reagents and affect cell health. Avoid using the outermost wells or ensure proper humidification during incubation.

  • Pipetting Errors: Inaccurate or inconsistent dispensing of cells, compound, or reagents. Calibrate pipettes regularly and use reverse pipetting for viscous solutions.

Q2: My positive and negative controls are not working as expected. What should I do?

Control failure indicates a systemic issue with the assay.

  • Check Reagent Integrity: Ensure agonists (e.g., dihydrotestosterone - DHT) and antagonists (e.g., Bicalutamide) for control wells are from fresh, validated stock solutions.

  • Verify Cell Line Performance: The cell line's response to stimuli can drift with high passage numbers. Use cells within a defined passage range and periodically test them with known agonists/antagonists.

  • Confirm Reporter Gene Function: For reporter assays, ensure the reporter construct (e.g., luciferase) is responsive and has not been silenced.

Q3: The signal-to-background ratio is too low. How can I improve it?

A low signal-to-background (S/B) ratio makes it difficult to detect the compound's effect.

  • Optimize Agonist Concentration: Titrate the agonist (e.g., DHT) to find the EC80 concentration, which typically provides the maximal window for detecting antagonist activity.

  • Adjust Cell Seeding Density: Too few cells will produce a weak signal, while too many can lead to overgrowth and artifacts. Determine the optimal cell density for your assay duration.

  • Increase Incubation Time: A longer incubation with the compound and/or agonist may be necessary to see a significant effect, but be mindful of potential cytotoxicity.

Q4: I suspect the compound is precipitating in my assay medium. How can I confirm and resolve this?

Compound insolubility is a frequent source of artifacts.

  • Solubility Assessment: Prepare the highest concentration of the compound in your assay medium and visually inspect for cloudiness or precipitate after incubation.

  • Reduce Final DMSO Concentration: High concentrations of DMSO can be toxic to cells. Aim for a final concentration of ≤0.5%.

  • Use a Different Solvent: If solubility in DMSO is poor, consider other biocompatible solvents, but ensure you run a vehicle control for any new solvent used.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action for this compound?

While specific data on this compound is limited, its derivatives are known to function as androgen receptor (AR) antagonists . They act by competitively binding to the AR, preventing the binding of endogenous androgens like testosterone and dihydrotestosterone (DHT). This inhibition blocks the subsequent steps of receptor activation, nuclear translocation, and transcription of androgen-responsive genes.

Q2: Which cell lines are appropriate for testing this compound?

Cell lines that endogenously express the androgen receptor are suitable. Commonly used models include:

  • VCaP: Prostate cancer cell line with a wild-type, amplified AR.

  • LNCaP: Prostate cancer cell line with a mutated AR (T877A).

  • Engineered cell lines like HEK293 or PC3 that have been stably transfected with a full-length AR and an androgen-responsive reporter construct (e.g., PSA or MMTV promoter driving luciferase).

Q3: How should I prepare the stock solution for this compound?

  • Solvent: High-purity, anhydrous DMSO is the recommended solvent for creating a high-concentration primary stock solution (e.g., 10-20 mM).

  • Storage: Store the DMSO stock solution in small aliquots at -20°C or -80°C to minimize freeze-thaw cycles. Protect from light.

  • Working Solutions: Prepare fresh serial dilutions from the stock solution in the appropriate assay medium for each experiment.

Quantitative Data

ParameterExperimental ValueCell Line UsedAssay Conditions (e.g., DHT conc.)
IC50
Max Inhibition
Hill Slope

Experimental Protocols

Androgen Receptor (AR) Antagonist Luciferase Reporter Assay

This protocol provides a framework for screening compounds for AR antagonist activity.

  • Cell Plating:

    • Culture an AR-positive reporter cell line (e.g., VCaP or engineered HEK293) to ~80% confluency.

    • Trypsinize, count, and resuspend cells in an appropriate medium.

    • Seed cells into a 96-well solid white plate at a pre-optimized density (e.g., 10,000 cells/well).

    • Incubate for 24 hours to allow for cell attachment.

  • Compound Treatment:

    • Prepare serial dilutions of this compound in the assay medium.

    • Remove the culture medium from the cells and add the compound dilutions. Include "vehicle only" (e.g., 0.1% DMSO) and "positive control antagonist" (e.g., Bicalutamide) wells.

    • Incubate for 1-2 hours.

  • Agonist Stimulation:

    • Add an agonist (e.g., DHT) at a pre-determined EC80 concentration to all wells except for the "no agonist" negative control wells.

    • Incubate for an additional 18-24 hours.

  • Signal Detection:

    • Equilibrate the plate and luciferase detection reagent to room temperature.

    • Add the luciferase reagent to each well according to the manufacturer's instructions.

    • Measure luminescence using a plate reader.

  • Data Analysis:

    • Normalize the data by setting the "agonist only" signal as 100% activity and the "no agonist" signal as 0% activity.

    • Plot the normalized response against the log of the compound concentration and fit a four-parameter logistic curve to determine the IC50 value.

Visualizations

Signaling Pathways and Workflows

AR_Signaling_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus DHT Androgen (DHT) AR_HSP AR-HSP Complex DHT->AR_HSP Binds AR Androgen Receptor (AR) AR_dimer AR Dimer AR->AR_dimer Dimerizes HSP HSP90 Compound 5,5-Bis(2-pyridyl) -2-thiohydantoin Compound->AR_HSP Antagonizes AR_HSP->AR HSP Dissociates ARE Androgen Response Element (ARE) AR_dimer->ARE Binds DNA Transcription Gene Transcription ARE->Transcription

Figure 1: Simplified Androgen Receptor signaling pathway showing the antagonistic action of the compound.

Assay_Workflow A 1. Seed AR-positive cells in 96-well plate B 2. Incubate for 24h A->B C 3. Treat with compound (or controls) B->C D 4. Incubate for 1-2h C->D E 5. Add AR agonist (DHT) to all wells D->E F 6. Incubate for 18-24h E->F G 7. Add Luciferase Reagent F->G H 8. Read Luminescence G->H I 9. Analyze Data (Calculate IC50) H->I Troubleshooting_Flowchart Start Inconsistent Results Observed CheckControls Are controls (min/max) behaving as expected? Start->CheckControls CheckVariability Is there high variability between replicates? CheckControls->CheckVariability  Yes Sol_Reagents Solution: Check reagent/cell health, passage number, and protocol. CheckControls->Sol_Reagents  No CheckPrecipitate Is compound precipitate visible in wells? CheckVariability->CheckPrecipitate  Yes CheckPlating Solution: Review cell plating technique, check for edge effects. CheckVariability->CheckPlating  No Sol_Solubility Solution: Lower compound concentration, check solvent compatibility. CheckPrecipitate->Sol_Solubility  Yes CheckPrecipitate->CheckPlating  No

Technical Support Center: 5,5-Bis(2-pyridyl)-2-thiohydantoin Bioactivity Enhancement

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to enhance the bioactivity of 5,5-Bis(2-pyridyl)-2-thiohydantoin and its analogs.

Troubleshooting Guides

This section addresses common issues encountered during the synthesis, characterization, and biological evaluation of this compound.

Synthesis & Purification

Issue Possible Cause(s) Troubleshooting Steps
Low reaction yield - Incomplete reaction. - Suboptimal reaction temperature. - Degradation of reactants or product. - Inefficient purification.- Monitor reaction progress using Thin Layer Chromatography (TLC). - Optimize temperature; some reactions may require heating while others proceed at room temperature. - Ensure anhydrous conditions if using moisture-sensitive reagents. - Use purified reagents. Impurities in starting materials can lead to side reactions. - Optimize the purification method (e.g., recrystallization solvent system, chromatography conditions).
Difficulty in product purification - Presence of closely related impurities. - Product oiling out during recrystallization.- Employ column chromatography with a suitable solvent gradient for separation. - For recrystallization, try a different solvent or a mixture of solvents. Seeding with a small crystal of the pure product can sometimes induce crystallization.
Product instability - Sensitivity to light, air, or moisture. - Decomposition at high temperatures.- Store the final product under an inert atmosphere (e.g., nitrogen or argon), protected from light, and at a low temperature. - Avoid excessive heating during purification and drying.

Characterization

Issue Possible Cause(s) Troubleshooting Steps
Ambiguous NMR spectra - Presence of impurities. - Complex splitting patterns of pyridyl protons. - Tautomerism of the thiohydantoin ring.- Ensure the sample is pure by TLC or LC-MS before NMR analysis. - Use 2D NMR techniques (e.g., COSY, HSQC, HMBC) to assign proton and carbon signals accurately, especially for the pyridyl rings. - Be aware of potential tautomers and their characteristic NMR signals.
Inconsistent mass spectrometry data - Fragmentation of the molecule. - Formation of adducts (e.g., with sodium or potassium).- Use a soft ionization technique like Electrospray Ionization (ESI) to observe the molecular ion peak. - Check for common adducts in the mass spectrum.

Biological Assays

Issue Possible Cause(s) Troubleshooting Steps
Low compound solubility in assay buffer - The compound is highly hydrophobic.- Prepare stock solutions in an appropriate organic solvent like DMSO. - For the final assay concentration, ensure the percentage of the organic solvent is low enough not to affect the biological system (typically <1%). - Use of solubilizing agents like cyclodextrins or formulating the compound in a suitable vehicle for in vivo studies might be necessary.
High variability in bioactivity data - Inconsistent compound concentration due to precipitation. - Degradation of the compound in the assay medium. - Pipetting errors.- Visually inspect the assay plates for any signs of compound precipitation. - Assess the stability of the compound in the assay buffer over the experiment's duration. - Ensure accurate and consistent pipetting techniques.
No observable bioactivity - The compound is not active against the chosen target. - The compound concentration is too low. - The assay is not sensitive enough.- Test the compound in a different bioassay based on its structural similarity to other active compounds. - Perform a dose-response study over a wide range of concentrations. - Validate the assay with a known positive control to ensure it is working correctly.

Frequently Asked Questions (FAQs)

Q1: What is the primary known bioactivity of this compound?

A1: The primary reported bioactivity of this compound is its potential as a hypolipidemic agent. It has been shown to have slightly better activity in lowering liver cholesterol values compared to its analog, 5,5-diphenyl-2-thiohydantoin[1].

Q2: How can I synthesize this compound?

A2: A general method for the synthesis of 5,5-diaryl-2-thiohydantoins involves the reaction of a diaryl ketone with an alkali metal cyanide and ammonium carbonate, followed by treatment with a thiophile. For this compound, di(pyridin-2-yl)methanone would be the starting ketone. A detailed experimental protocol is provided in the "Experimental Protocols" section below.

Q3: My compound has low solubility in aqueous buffers for bioassays. What should I do?

A3: Low aqueous solubility is a common issue for many heterocyclic compounds. You can initially dissolve your compound in a water-miscible organic solvent like dimethyl sulfoxide (DMSO) to prepare a high-concentration stock solution. This stock can then be diluted into your aqueous assay buffer to the final desired concentration. It is crucial to ensure the final concentration of the organic solvent is low (typically below 1%) to avoid solvent-induced artifacts in your assay. For in vivo studies, formulation strategies such as the use of co-solvents, surfactants, or lipid-based delivery systems may be necessary.

Q4: What are some potential strategies to enhance the bioactivity of this compound?

A4: Enhancing the bioactivity of a lead compound often involves structural modifications. For the thiohydantoin scaffold, substitutions at the N-1 and N-3 positions of the ring are common strategies to modulate activity and physicochemical properties. Introducing different functional groups on the pyridyl rings could also influence bioactivity. Structure-activity relationship (SAR) studies, where a series of analogs are synthesized and tested, are essential to identify modifications that improve potency and selectivity.

Q5: Are there other potential bioactivities I could explore for this compound?

A5: The 5,5-diaryl-2-thiohydantoin scaffold has been associated with a range of biological activities. Given the structural similarities to other bioactive molecules, you could explore its potential as an inhibitor of enzymes like Epidermal Growth Factor Receptor (EGFR) or Cyclooxygenase-2 (COX-2), which are important targets in cancer and inflammation, respectively. Screening against a panel of relevant biological targets could uncover novel activities.

Data Presentation

Table 1: Comparative Bioactivity of 5,5-Disubstituted-2-Thiohydantoin Analogs

CompoundStructurePrimary BioactivityQuantitative DataReference
This compound (DPYTH) 5,5-bis(pyridin-2-yl)imidazolidine-2-thioneHypolipidemicSlightly better activity than DPTH in lowering liver cholesterol. Specific quantitative data not available in the cited literature.[1]
5,5-Diphenyl-2-thiohydantoin (DPTH) 5,5-diphenylimidazolidine-2-thioneHypolipidemicServes as a reference compound for hypolipidemic activity.[1]

Note: The available literature provides a qualitative comparison. Further quantitative assays are required to determine specific IC50 values or percentage of cholesterol reduction.

Experimental Protocols

1. Synthesis of this compound (Exemplary Protocol)

This protocol is adapted from general methods for the synthesis of 5,5-diaryl-2-thiohydantoins.

  • Materials: Di(pyridin-2-yl)methanone, Potassium Cyanide (KCN), Ammonium Carbonate ((NH₄)₂CO₃), Ethanol, Water, Ammonium Polysulfide ((NH₄)₂Sₓ) or Lawesson's reagent, Hydrochloric Acid (HCl).

  • Procedure:

    • In a round-bottom flask, dissolve di(pyridin-2-yl)methanone (1.0 eq) in ethanol.

    • Add a solution of potassium cyanide (1.2 eq) and ammonium carbonate (4.0 eq) in water.

    • Heat the mixture to reflux for 24-48 hours, monitoring the reaction by TLC.

    • After completion, cool the reaction mixture and neutralize with hydrochloric acid to precipitate the intermediate 5,5-bis(2-pyridyl)hydantoin.

    • Filter the precipitate, wash with water, and dry.

    • To a suspension of the dried hydantoin in an appropriate solvent (e.g., pyridine or dioxane), add a thionating agent such as ammonium polysulfide or Lawesson's reagent (1.5 eq).

    • Heat the mixture to reflux for 4-6 hours.

    • Cool the reaction mixture and pour it into cold water.

    • Collect the precipitate by filtration, wash with water, and recrystallize from a suitable solvent (e.g., ethanol/water) to yield pure this compound.

  • Characterization: Confirm the structure of the final product using ¹H NMR, ¹³C NMR, and mass spectrometry.

2. In Vivo Hypolipidemic Activity Assay (Exemplary Protocol)

This protocol is a general guideline for assessing the hypolipidemic activity of a test compound in a rodent model.

  • Animals: Male Wistar rats (150-200 g).

  • Procedure:

    • Acclimatize the animals for one week with free access to a standard pellet diet and water.

    • Induce hyperlipidemia by administering a high-fat diet for a specified period.

    • Divide the hyperlipidemic animals into groups: a control group receiving the vehicle, a positive control group receiving a standard hypolipidemic drug (e.g., atorvastatin), and test groups receiving different doses of this compound.

    • Prepare a suitable formulation of the test compound for oral administration (e.g., a suspension in 0.5% carboxymethyl cellulose).

    • Administer the respective treatments orally once daily for 14-21 days.

    • At the end of the treatment period, collect blood samples for biochemical analysis.

    • Measure serum levels of total cholesterol, triglycerides, low-density lipoprotein (LDL), and high-density lipoprotein (HDL).

  • Data Analysis: Compare the lipid profiles of the test groups with the control and positive control groups to evaluate the hypolipidemic efficacy of the compound.

Visualizations

experimental_workflow cluster_synthesis Synthesis & Purification cluster_bioassay In Vivo Bioassay start Start reactants Di(pyridin-2-yl)methanone + KCN + (NH4)2CO3 start->reactants reflux1 Reflux (24-48h) reactants->reflux1 neutralize Neutralize (HCl) reflux1->neutralize precipitate1 Precipitate Hydantoin neutralize->precipitate1 thionation Thionation ((NH4)2Sx or Lawesson's) precipitate1->thionation reflux2 Reflux (4-6h) thionation->reflux2 precipitate2 Precipitate Thiohydantoin reflux2->precipitate2 purify Recrystallize precipitate2->purify product Pure 5,5-Bis(2-pyridyl) -2-thiohydantoin purify->product treat Oral Administration product->treat Test Compound acclimatize Acclimatize Rats induce Induce Hyperlipidemia acclimatize->induce group Group Animals induce->group group->treat collect Collect Blood Samples treat->collect analyze Analyze Lipid Profile collect->analyze results Evaluate Efficacy analyze->results

Caption: Experimental workflow for synthesis and in vivo bioactivity testing.

signaling_pathway cluster_cholesterol Cholesterol Biosynthesis Pathway cluster_lipoprotein Lipoprotein Metabolism HMG_CoA HMG-CoA Mevalonate Mevalonate HMG_CoA->Mevalonate HMG-CoA Reductase HMG_CoA_Reductase HMG-CoA Reductase Cholesterol Cholesterol Mevalonate->Cholesterol ... Liver Liver VLDL VLDL Liver->VLDL Secretion LDL LDL VLDL->LDL Conversion LDL->Liver Uptake Peripheral_Tissues Peripheral Tissues LDL->Peripheral_Tissues LDL_Receptor LDL Receptor Thiohydantoin 5,5-Bis(2-pyridyl) -2-thiohydantoin Thiohydantoin->LDL_Receptor Potential Upregulation? Thiohydantoin->HMG_CoA_Reductase Potential Inhibition? Statins Statins Statins->HMG_CoA_Reductase Inhibition

References

Challenges and solutions for scaling up 5,5-Bis(2-pyridyl)-2-thiohydantoin production.

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals involved in the synthesis and scale-up of 5,5-Bis(2-pyridyl)-2-thiohydantoin.

Frequently Asked Questions (FAQs)

Q1: What is the general synthetic route for this compound?

The synthesis of this compound is typically achieved through a multi-step process. A common method involves the reaction of di-(2-pyridyl) ketone with potassium cyanide and ammonium carbonate to form an intermediate, 5,5-di-(2-pyridyl)hydantoin. This hydantoin is then converted to the desired 2-thiohydantoin.

Q2: What are the primary starting materials for this synthesis?

The key starting materials are di-(2-pyridyl) ketone, potassium cyanide, and ammonium carbonate.

Q3: What are the critical safety precautions to consider during this synthesis?

The use of potassium cyanide is a major safety concern due to its high toxicity. All manipulations involving potassium cyanide should be carried out in a well-ventilated fume hood, and appropriate personal protective equipment (gloves, safety goggles, lab coat) must be worn. A cyanide antidote kit should be readily available, and personnel must be trained in its use.

Q4: What is a typical yield for the synthesis of this compound?

The reported yield for the synthesis of 5,5-di-(2-pyridyl)-2-thiohydantoin is approximately 70%.

Troubleshooting Guide

ProblemPossible Cause(s)Suggested Solution(s)
Low or no yield of 5,5-di-(2-pyridyl)hydantoin (Intermediate) 1. Incomplete hydrolysis of the nitrile intermediate. 2. Reaction temperature is too low. 3. Poor quality of reagents.1. Ensure the reaction mixture is refluxed for the recommended duration to allow for complete hydrolysis. 2. Maintain the reaction temperature at the optimal level as specified in the protocol. 3. Use fresh, high-purity di-(2-pyridyl) ketone, potassium cyanide, and ammonium carbonate.
Difficulty in precipitating the 5,5-di-(2-pyridyl)hydantoin intermediate The pH of the solution is not optimal for precipitation.After the initial reaction, carefully adjust the pH of the solution. The intermediate is typically precipitated from an acidic solution with the addition of a base (e.g., ammonium hydroxide) to a specific pH range.
Low yield during the conversion of hydantoin to 2-thiohydantoin 1. Inefficient thionation reaction. 2. Decomposition of the product at high temperatures.1. Ensure the appropriate thionating agent and reaction conditions are used. 2. Carefully control the temperature during the reaction and subsequent work-up steps.
Product is impure after recrystallization 1. The chosen solvent is not optimal for purification. 2. Presence of unreacted starting materials or side products.1. The recommended solvent for recrystallization is ethanol. If impurities persist, consider a different solvent system or multiple recrystallizations. 2. Monitor the reaction progress using techniques like Thin Layer Chromatography (TLC) to ensure complete conversion of starting materials.
Inconsistent results upon scale-up 1. Inefficient heat and mass transfer in a larger reactor. 2. Challenges in maintaining uniform reaction conditions.1. Ensure adequate stirring and temperature control throughout the reaction vessel. 2. For larger batches, consider a slower, more controlled addition of reagents to manage any exothermic processes.

Quantitative Data Summary

ParameterValueReference
Yield 70%
Melting Point > 300 °C
Appearance White solid
Molecular Formula C₁₃H₁₀N₄OS
Molecular Weight 270.31 g/mol

Key Experimental Protocols

Synthesis of 5,5-di-(2-pyridyl)hydantoin (Intermediate)

  • A mixture of di-(2-pyridyl) ketone (0.01 mol), potassium cyanide (0.04 mol), and ammonium carbonate (0.1 mol) in 100 ml of ethanol is prepared.

  • The mixture is refluxed for 24 hours.

  • The solvent is then evaporated under reduced pressure.

  • The remaining residue is dissolved in water and acidified with hydrochloric acid.

  • The solution is treated with charcoal and filtered.

  • The filtrate is then made alkaline by the addition of ammonium hydroxide to precipitate the crude hydantoin.

  • The crude product is filtered, washed with water, and dried.

Synthesis of 5,5-di-(2-pyridyl)-2-thiohydantoin

Visualizations

experimental_workflow start Starting Materials (di-(2-pyridyl) ketone, KCN, (NH4)2CO3) reflux Reflux in Ethanol (24 hours) start->reflux evaporation Solvent Evaporation reflux->evaporation acidification Acidification with HCl evaporation->acidification charcoal Charcoal Treatment & Filtration acidification->charcoal precipitation Precipitation with NH4OH charcoal->precipitation hydantoin Intermediate: 5,5-di-(2-pyridyl)hydantoin precipitation->hydantoin thionation Thionation Reaction (e.g., with P4S10) hydantoin->thionation purification Purification (Recrystallization from Ethanol) thionation->purification final_product Final Product: This compound purification->final_product

Caption: Experimental workflow for the synthesis of this compound.

troubleshooting_logic problem Low Product Yield cause1 Incomplete Reaction problem->cause1 cause2 Suboptimal Temperature problem->cause2 cause3 Poor Reagent Quality problem->cause3 solution1 Increase Reflux Time cause1->solution1 Solution solution2 Verify & Calibrate Heating Apparatus cause2->solution2 Solution solution3 Use Fresh, High-Purity Reagents cause3->solution3 Solution

Caption: Troubleshooting logic for addressing low product yield.

Thiohydantoin Compounds: Technical Support & Troubleshooting Guide

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for common experimental challenges encountered when working with thiohydantoin compounds.

Frequently Asked Questions (FAQs)

Q1: What are the most common reasons for low yields in thiohydantoin synthesis?

Low yields in thiohydantoin synthesis can stem from several factors, primarily related to reaction conditions and the stability of the starting materials. One of the most significant issues is uneven heating, which can create "hot spots" leading to the decomposition of either the starting amino acids or the resulting thiohydantoin product.[1] The choice of heating method has been shown to significantly impact yield. For instance, using a heating mantle can result in lower yields (23-78%) compared to an oil bath, which provides more uniform heating and can produce yields ranging from 79% to nearly 100%.[1][2]

Furthermore, some amino acids are thermally unstable and may decompose at the high temperatures required for the reaction.[1] For example, amino acids with acidic or basic side chains like arginine, aspartic acid, asparagine, glutamic acid, and glutamine are known to decompose at temperatures close to those used in this synthesis.[1] Side reactions involving the functional groups in the amino acid side chains can also occur, potentially leading to the formation of byproducts instead of the desired thiohydantoin.[1]

The scale of the reaction can also influence the final yield. In some cases, larger-scale reactions have been observed to give higher percentage yields due to proportionally lower product losses during the work-up and purification steps.[1]

Finally, the reaction may not proceed to completion if the conditions are not optimal. For example, in syntheses involving benzil and thiourea, the absence of a base like potassium hydroxide can lead to reaction failure, with the starting material being recovered.[3] The concentration of the base can also be a critical factor, with yields increasing up to a certain optimal concentration.[3]

Q2: My thiohydantoin product is degrading during workup. What could be the cause and how can I prevent it?

Degradation of thiohydantoin compounds during workup is often due to hydrolysis, particularly under alkaline (basic) conditions.[2][4] The thiohydantoin ring can be cleaved by both acid and base catalysts, but it is particularly susceptible to base-catalyzed hydrolysis.[2][4] In the presence of a strong base, 5-substituted 2-thiohydantoins can rapidly ionize, followed by a slower hydrolysis reaction that opens the ring to form thioureido-acids.[2][4] This is a known issue in protein sequencing methods where thiohydantoins are generated and can be a significant source of product loss.[2]

To prevent hydrolysis during workup, it is crucial to avoid exposing the thiohydantoin product to strongly alkaline conditions for extended periods. If a basic wash is necessary to remove acidic impurities, it should be performed quickly and at a low temperature. It is also advisable to neutralize the reaction mixture and the subsequent aqueous layers to a pH that is close to neutral as soon as possible.

Q3: I have obtained an unexpected product in my thiohydantoin synthesis. What are some common side reactions to consider?

Several side reactions can lead to the formation of unexpected products in thiohydantoin synthesis. One documented example is the thermal desulfurization of the thiohydantoin ring. For instance, the reaction between L-cysteine and thiourea has been shown to yield 5-methyl-2-thiohydantoin, the same product obtained from L-alanine, due to the loss of sulfur from the cysteine side chain.[5]

Another possibility is the involvement of the amino acid side chain in the reaction. Amino acids with additional functional groups, such as a second amine or carboxylic acid, may undergo side reactions that compete with the formation of the thiohydantoin ring.[1]

Furthermore, if a substituted thiourea is used, there can be ambiguity in which nitrogen atom participates in the cyclization. For example, the reaction of L-valine with N-allylthiourea can result in two different thiohydantoin products, depending on which amino group of the N-allylthiourea attacks the carboxyl group of the amino acid.[5]

Q4: What are the best practices for purifying thiohydantoin compounds?

The purification of thiohydantoin compounds typically involves standard techniques such as recrystallization and flash column chromatography. The choice of method will depend on the physical properties of the specific thiohydantoin derivative and the nature of the impurities.

For solid products, recrystallization is often an effective method. A common solvent for recrystallizing 5,5-diphenyl-2-thiohydantoin is ethanol.[3] The general procedure involves dissolving the crude product in a minimum amount of a hot solvent in which the thiohydantoin is soluble at high temperatures but less soluble at low temperatures, and then allowing the solution to cool slowly to form crystals.

For mixtures that are not easily separated by recrystallization, or for non-crystalline products, flash column chromatography is the preferred method. The choice of the mobile phase is critical for achieving good separation. A common mobile phase for the purification of (S)-5-isopropyl-2-thiohydantoin is a mixture of hexanes and ethyl acetate (2:1).[5] The progress of the separation is monitored by thin-layer chromatography (TLC).

During the work-up process, extraction with a suitable solvent like ethyl acetate is often employed to isolate the crude product from the reaction mixture.[5] It is important to note that product losses can occur during these purification steps, which can affect the overall yield, especially in small-scale reactions.[1]

Q5: How can I effectively monitor the progress of my thiohydantoin reaction using Thin-Layer Chromatography (TLC)?

Thin-Layer Chromatography (TLC) is an essential tool for monitoring the progress of a thiohydantoin synthesis. To effectively use TLC, it is important to choose an appropriate mobile phase that provides good separation between the starting materials, the product, and any potential byproducts. A mixture of hexanes and ethyl acetate is often a good starting point for developing a suitable solvent system.[5]

For visualization, several methods can be used as thiohydantoin compounds may not always be visible under UV light. While compounds with sufficient conjugation or aromatic rings may appear as dark spots on a fluorescent TLC plate under 254 nm UV light, other visualization techniques are often necessary.[6] Staining with iodine vapor is a general and often effective method for visualizing organic compounds, which will appear as yellow-brown spots.[6][7]

Other staining reagents can also be employed. For example, a p-anisaldehyde stain can be used as a multipurpose visualization method that is sensitive to a wide range of functional groups.[8] Potassium permanganate stain is useful for detecting oxidizable groups and can result in yellow spots on a purple background.[7][9] For more specific detection of nitrogen-containing heterocyclic compounds, a malonic acid-salicylaldehyde solution can be used, which produces yellow fluorescent spots under long-wave UV light after heating.[9]

Troubleshooting Guides

Problem: Low Product Yield

Below is a troubleshooting workflow to diagnose and resolve low yields in thiohydantoin synthesis.

LowYieldTroubleshooting start Low Product Yield Observed check_heating Review Heating Method start->check_heating check_sm_stability Assess Starting Material Stability start->check_sm_stability check_reaction_conditions Verify Reaction Conditions start->check_reaction_conditions check_workup Examine Workup & Purification start->check_workup heating_mantle Using Heating Mantle? check_heating->heating_mantle amino_acid_prone_to_decomp Amino Acid Thermally Labile? check_sm_stability->amino_acid_prone_to_decomp base_catalysis_issue Base-Catalyzed Reaction? check_reaction_conditions->base_catalysis_issue product_loss_during_workup Significant Product Loss During Workup? check_workup->product_loss_during_workup switch_to_oil_bath Switch to Oil Bath for Uniform Heating heating_mantle->switch_to_oil_bath Yes end Improved Yield heating_mantle->end No switch_to_oil_bath->end lower_temp_or_alt_synthesis Consider Lower Reaction Temperature or Alternative Synthetic Route amino_acid_prone_to_decomp->lower_temp_or_alt_synthesis Yes amino_acid_prone_to_decomp->end No lower_temp_or_alt_synthesis->end optimize_base Optimize Base Concentration base_catalysis_issue->optimize_base Yes base_catalysis_issue->end No optimize_base->end scale_up_or_refine_purification Consider Reaction Scale-Up or Refine Purification Technique product_loss_during_workup->scale_up_or_refine_purification Yes product_loss_during_workup->end No scale_up_or_refine_purification->end

Caption: Troubleshooting workflow for low product yield.

Problem: Product Instability

The stability of thiohydantoin compounds is a critical factor for successful synthesis, purification, and storage. The following diagram illustrates the key factors that can affect the stability of the thiohydantoin ring.

StabilityFactors thiohydantoin Thiohydantoin Stability hydrolysis Hydrolysis thiohydantoin->hydrolysis racemization Racemization thiohydantoin->racemization thermal_degradation Thermal Degradation thiohydantoin->thermal_degradation alkaline_conditions Alkaline (Basic) Conditions hydrolysis->alkaline_conditions Accelerated by acidic_conditions Acidic Conditions hydrolysis->acidic_conditions Can be catalyzed by chiral_center Presence of Chiral Center at C5 racemization->chiral_center Occurs at high_temp High Temperatures thermal_degradation->high_temp Caused by

Caption: Factors affecting thiohydantoin stability.

Data Presentation

Table 1: Comparison of Reaction Conditions and Yields for 2-Thiohydantoin Synthesis

Amino AcidHeating MethodAmino Acid:Thiourea RatioTemperature (°C)Time (min)Yield (%)Reference
L-IsoleucineOil Bath1:3180-1903096[1]
L-IsoleucineHeating Mantle1:2190-2206078[1]
L-ValineOil Bath1:3180-1903094[1]
L-ValineHeating Mantle1:2185-2206065[1]
L-PhenylalanineOil Bath1:3180-1903099[1]
L-PhenylalanineHeating Mantle1:2185-2206075[1]
L-AlanineOil Bath1:3170-1803085[1]
L-AlanineHeating Mantle1:2175-2206023[1]

Experimental Protocols

General Protocol for the Synthesis of 2-Thiohydantoins from an α-Amino Acid and Thiourea

This protocol is a general method adapted from literature procedures that have shown high yields.[1]

  • Preparation: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add the desired α-amino acid and thiourea in a 1:3 molar ratio.

  • Reaction: Place the flask in an oil bath preheated to 180-190 °C.

  • Stirring: Stir the mixture vigorously. The solid mixture will melt and may fume.

  • Reaction Time: Continue heating and stirring for 30-60 minutes. The progress of the reaction can be monitored by TLC.

  • Cooling: After the reaction is complete, remove the flask from the oil bath and allow it to cool to room temperature. The product will solidify.

  • Work-up: Add ethyl acetate to the flask and break up the solid. Heat the mixture gently to dissolve the product, leaving behind any insoluble impurities.

  • Purification: The crude product can be purified by either recrystallization or flash column chromatography. For recrystallization, a suitable solvent such as ethanol can be used. For column chromatography, a mobile phase of hexanes:ethyl acetate is often effective.[5]

  • Characterization: Characterize the final product by spectroscopic methods (NMR, IR, MS) and measure its melting point.

Protocol for Purification by Recrystallization
  • Solvent Selection: Choose a solvent in which the thiohydantoin is sparingly soluble at room temperature but highly soluble at the solvent's boiling point. Ethanol is often a good choice.[3]

  • Dissolution: Place the crude thiohydantoin in an Erlenmeyer flask and add a minimal amount of the chosen solvent. Heat the mixture on a hot plate with stirring until the solid completely dissolves.

  • Hot Filtration (if necessary): If there are insoluble impurities, perform a hot filtration to remove them.

  • Crystallization: Remove the flask from the heat and allow it to cool slowly to room temperature. Then, place the flask in an ice bath to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration, washing them with a small amount of cold solvent.

  • Drying: Dry the purified crystals in a vacuum oven.

Protocol for Purification by Flash Column Chromatography
  • Column Packing: Pack a glass column with silica gel using a slurry method with the chosen mobile phase.

  • Sample Loading: Dissolve the crude thiohydantoin in a minimal amount of the mobile phase or a more polar solvent and adsorb it onto a small amount of silica gel. After evaporating the solvent, load the dried silica onto the top of the column.

  • Elution: Elute the column with the mobile phase (e.g., hexanes:ethyl acetate 2:1), applying pressure to increase the flow rate.

  • Fraction Collection: Collect fractions and monitor them by TLC to identify those containing the pure product.

  • Solvent Evaporation: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified thiohydantoin.

References

Validation & Comparative

A Comparative Analysis of the Bioactivity of Thiohydantoin Derivatives as Anticonvulsant Agents

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction to Thiohydantoins and Their Bioactivity

Thiohydantoins, sulfur analogs of hydantoins, are a class of heterocyclic compounds that have garnered significant attention in medicinal chemistry due to their diverse pharmacological activities.[1] Structural modifications of the thiohydantoin scaffold have led to the development of compounds with a wide array of biological properties, including antimicrobial, anticancer, and enzyme inhibitory effects. A particularly promising area of investigation is their potential as anticonvulsant agents for the treatment of epilepsy, a common neurological disorder.[1]

Comparative Anticonvulsant Activity

The Maximal Electroshock (MES) seizure test is a widely used primary screening model for anticonvulsant drugs, indicative of a compound's ability to prevent the spread of seizures, which is a characteristic of generalized tonic-clonic seizures.[2] The following table summarizes the anticonvulsant activity of various 5,5-disubstituted thiohydantoin and hydantoin derivatives in the MES test. It is important to note the absence of data for 5,5-Bis(2-pyridyl)-2-thiohydantoin in the reviewed studies.

CompoundStructureDose (mg/kg)Activity in MES TestReference Compound
5,5-Diphenyl-2-thiohydantoin 5,5-diphenylimidazolidine-2-thioneNot specifiedActive in Pentylenetetrazole (PTZ) model, less so in MESPhenytoin
5,5-Diphenylhydantoin (Phenytoin) 5,5-diphenylimidazolidine-2,4-dione30Protection against tonic seizures-
(E)-3-((2-hydroxybenzylidene)amino)-5,5-diphenylimidazolidine-2,4-dione Schiff base derivative of 5,5-diphenylhydantoin8.29 (ED₅₀)Potent suppression of seizure spreadPhenytoin (ED₅₀ = 5.96)
(E)-5,5-diphenyl-3-((pyridin-2-ylmethylene)amino)imidazolidine-2,4-dione Schiff base derivative of 5,5-diphenylhydantoin10, 20, 40Protection against tonic seizures (cis-isomer)Phenytoin
5,5-bis(4-fluorophenyl)hydantoin 5,5-bis(4-fluorophenyl)imidazolidine-2,4-dioneNot specifiedActive in MES assayPhenytoin

Experimental Protocols

Maximal Electroshock (MES) Seizure Test

The MES test is a standard preclinical assay to evaluate the efficacy of potential anticonvulsant drugs. The following protocol is a generalized representation based on common practices.[2]

Objective: To assess the ability of a test compound to prevent tonic hindlimb extension in rodents following a maximal electrical stimulus.

Animals: Male albino mice (25-30 g) are typically used.[2]

Procedure:

  • Animal Selection and Preparation: One day prior to the experiment, animals are subjected to a 150 mA electrical shock for 0.2 seconds. Only animals that exhibit a positive hindlimb extension response are selected for the study.[2]

  • Drug Administration: The test compound is administered to the treatment group, typically via the intraperitoneal (i.p.) route. The control group receives the vehicle (the solvent used to dissolve the compound).

  • Electrical Stimulation: At a predetermined time after drug administration (e.g., 2 hours), a maximal electrical stimulus (e.g., 150 mA for 0.2 seconds) is delivered through corneal or ear electrodes using an electroconvulsometer.[2]

  • Observation: The animals are observed for the presence or absence of the tonic hindlimb extension phase of the seizure. The abolition of this phase is considered the endpoint for anticonvulsant activity.

  • Data Analysis: The percentage of animals in the treatment group that are protected from the tonic hindlimb extension is calculated and compared to the control group. For dose-response studies, the median effective dose (ED₅₀) is determined.

Experimental Workflow

The following diagram illustrates the typical workflow for the screening of anticonvulsant compounds using the Maximal Electroshock (MES) test.

MES_Workflow cluster_pre_experiment Pre-Experiment cluster_experiment Experiment Day cluster_analysis Data Analysis animal_selection Animal Selection (Mice, 25-30g) pre_screening Pre-Screening (150mA, 0.2s shock) animal_selection->pre_screening Day -1 grouping Grouping (Control & Treatment) pre_screening->grouping drug_admin Drug Administration (i.p.) grouping->drug_admin mes_test MES Test (150mA, 0.2s shock) drug_admin->mes_test 2 hours post-treatment observation Observation of Tonic Hindlimb Extension mes_test->observation data_collection Data Collection (% Protection) observation->data_collection ed50_calc ED50 Calculation (if applicable) data_collection->ed50_calc

Workflow for MES Anticonvulsant Screening.

Signaling Pathways and Mechanisms of Action

The precise mechanism of action for many thiohydantoin-based anticonvulsants is not fully elucidated but is often linked to the modulation of voltage-gated sodium channels, similar to the established mechanism of phenytoin. By blocking these channels, the drugs can limit the repetitive firing of neurons, thereby preventing seizure propagation. Some derivatives may also exert their effects through interactions with other targets in the central nervous system.

The following diagram depicts a simplified proposed mechanism of action for anticonvulsant thiohydantoins that target voltage-gated sodium channels.

Anticonvulsant_Mechanism cluster_presynaptic Presynaptic Terminal cluster_postsynaptic Postsynaptic Neuron AP Action Potential Na_Channel Voltage-Gated Na+ Channel AP->Na_Channel Depolarization Vesicle_Release Neurotransmitter Release Na_Channel->Vesicle_Release Na+ Influx Thiohydantoin Thiohydantoin Derivative Thiohydantoin->Na_Channel Blocks Postsynaptic_Receptor Postsynaptic Receptor Vesicle_Release->Postsynaptic_Receptor Neurotransmitter Binding EPSP Excitatory Postsynaptic Potential Postsynaptic_Receptor->EPSP Initiates

Proposed Mechanism of Action for Thiohydantoins.

Conclusion

While direct comparative data for this compound remains elusive, the broader class of 5,5-disubstituted thiohydantoins and their hydantoin analogs demonstrates significant potential as anticonvulsant agents. The data presented for compounds such as 5,5-diphenyl-2-thiohydantoin and its derivatives highlight the promise of this chemical scaffold in the development of novel antiepileptic therapies. Further investigation into the synthesis and biological evaluation of a wider range of 5,5-diaryl-2-thiohydantoins, including the pyridyl-substituted analogs, is warranted to fully explore their therapeutic potential and delineate their structure-activity relationships. The experimental protocols and workflows provided in this guide offer a foundational framework for researchers to undertake such investigations.

References

Validation of the anticancer effects of 5,5-Bis(2-pyridyl)-2-thiohydantoin in vitro.

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides a comparative framework for validating the anticancer effects of novel thiohydantoin compounds, with a focus on the structural class of pyridyl-thiohydantoins. As of this writing, specific experimental data for 5,5-Bis(2-pyridyl)-2-thiohydantoin is not available in published literature, suggesting it may be a novel compound. Therefore, this guide will use a closely related and studied compound, 5-(4-(pyridin-4-yl)phenyl)-2-thioxoimidazolidin-4-one , as a representative molecule for comparison against established chemotherapeutic agents.

The following sections present comparative cytotoxicity data, detailed experimental protocols for key in vitro assays, and visualizations of a common signaling pathway and experimental workflow relevant to the study of such compounds.

Comparative Cytotoxicity Data

The efficacy of an anticancer agent is often initially quantified by its half-maximal inhibitory concentration (IC50), which measures the concentration of a drug required to inhibit a biological process by 50%. The table below compares the reported IC50 values of a representative pyridyl-thiohydantoin derivative with standard chemotherapeutic drugs, Cisplatin and Doxorubicin, across various cancer cell lines.

CompoundCell LineCell TypeIC50 (µM)
Representative Thiohydantoin MCF-7Breast Adenocarcinoma21.3
A549Lung Carcinoma29.5
Caco-2Colorectal Adenocarcinoma35.8
Cisplatin MCF-7Breast Adenocarcinoma20.9
A549Lung Carcinoma10.5
Caco-2Colorectal Adenocarcinoma23.9
Doxorubicin MCF-7Breast Adenocarcinoma0.83
A549Lung Carcinoma0.25
Caco-2Colorectal Adenocarcinoma1.17

Note: IC50 values can vary based on experimental conditions such as cell density and incubation time. The data presented is for comparative purposes.

Detailed Experimental Protocols

The following are standard protocols for assessing the anticancer properties of a novel compound in vitro.

Cell Viability Assessment (MTT Assay)

This assay determines the effect of a compound on the metabolic activity of cancer cells, which is an indicator of cell viability.

Protocol:

  • Cell Seeding: Plate cancer cells (e.g., MCF-7, A549) in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours at 37°C and 5% CO2.

  • Compound Treatment: Prepare serial dilutions of the test compound (e.g., this compound) in culture medium. Replace the existing medium with the medium containing the test compound at various concentrations. Include untreated cells as a negative control and a known anticancer drug (e.g., Doxorubicin) as a positive control.

  • Incubation: Incubate the plate for 48-72 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours. Viable cells with active mitochondria will reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Carefully remove the medium and add 150 µL of a solubilizing agent, such as Dimethyl Sulfoxide (DMSO), to each well to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance of each well at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control and plot a dose-response curve to determine the IC50 value.

Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)

This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

Protocol:

  • Cell Treatment: Seed cells in a 6-well plate and treat with the test compound at its IC50 concentration for 24-48 hours.

  • Cell Harvesting: Collect both adherent and floating cells by trypsinization and centrifugation.

  • Cell Washing: Wash the cells twice with cold Phosphate-Buffered Saline (PBS).

  • Staining: Resuspend the cells in 1X Annexin V binding buffer. Add Annexin V-FITC and Propidium Iodide (PI) solution to the cell suspension.

  • Incubation: Incubate the cells in the dark for 15 minutes at room temperature.

  • Flow Cytometry: Analyze the stained cells using a flow cytometer.

    • Viable cells: Annexin V-negative and PI-negative.

    • Early apoptotic cells: Annexin V-positive and PI-negative.

    • Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

Cell Cycle Analysis (Propidium Iodide Staining)

This method is used to determine the distribution of cells in different phases of the cell cycle (G0/G1, S, G2/M).

Protocol:

  • Cell Treatment: Seed cells and treat with the test compound at its IC50 concentration for 24 hours.

  • Cell Harvesting: Collect all cells and wash with cold PBS.

  • Fixation: Fix the cells by adding them dropwise into ice-cold 70% ethanol while vortexing gently. Incubate at -20°C for at least 2 hours.

  • Staining: Centrifuge the fixed cells, discard the ethanol, and wash with PBS. Resuspend the cell pellet in a staining solution containing Propidium Iodide (PI) and RNase A.

  • Incubation: Incubate in the dark for 30 minutes at room temperature.

  • Flow Cytometry: Analyze the DNA content of the cells using a flow cytometer. The intensity of PI fluorescence is directly proportional to the amount of DNA. This allows for the quantification of cells in the G0/G1, S, and G2/M phases.

Visualizations

Hypothetical Signaling Pathway

Many anticancer compounds exert their effects by modulating key signaling pathways that control cell proliferation and survival. The diagram below illustrates a hypothetical mechanism where a thiohydantoin compound induces apoptosis by activating the p53 tumor suppressor pathway.

p53_pathway cluster_stress Cellular Stress cluster_regulation p53 Regulation cluster_effects Downstream Effects Thiohydantoin Thiohydantoin Compound p53 p53 Thiohydantoin->p53 activates MDM2 MDM2 p53->MDM2 mutual inhibition p21 p21 p53->p21 upregulates Bax Bax p53->Bax upregulates CellCycleArrest Cell Cycle Arrest (G1/S) p21->CellCycleArrest induces Apoptosis Apoptosis Bax->Apoptosis induces

Caption: Hypothetical p53 pathway activation by a thiohydantoin compound leading to apoptosis.

Experimental Workflow

The diagram below outlines the logical flow of experiments for the in vitro validation of a novel anticancer compound.

experimental_workflow cluster_mechanism Mechanism of Action Studies start Start: Novel Thiohydantoin Compound cell_culture Select & Culture Cancer Cell Lines (e.g., MCF-7, A549) start->cell_culture viability_assay Primary Screening: Cell Viability Assay (MTT) cell_culture->viability_assay ic50 Determine IC50 Value viability_assay->ic50 apoptosis_assay Apoptosis Assay (Annexin V/PI) ic50->apoptosis_assay cell_cycle_assay Cell Cycle Analysis (PI Staining) ic50->cell_cycle_assay data_analysis Data Analysis & Interpretation apoptosis_assay->data_analysis cell_cycle_assay->data_analysis conclusion Conclusion on Anticancer Efficacy and Mechanism data_analysis->conclusion

Caption: Standard workflow for in vitro validation of a novel anticancer compound.

A Comparative Efficacy Analysis: 5,5-diphenyl-2-thiohydantoin (DPTH) in Focus Due to Scarcity of Data on 5,5-Bis(2-pyridyl)-2-thiohydantoin

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide provides a comparative overview of the efficacy of 5,5-diphenyl-2-thiohydantoin (DPTH). A direct comparison with 5,5-Bis(2-pyridyl)-2-thiohydantoin is currently not feasible due to a significant lack of publicly available experimental data for the latter compound. This document will therefore focus on the established biological activities of DPTH, presenting quantitative data, detailed experimental methodologies, and visual representations of its mechanism of action.

Executive Summary

5,5-diphenyl-2-thiohydantoin (DPTH) has demonstrated notable biological activity in two key areas: as an anti-proliferative agent in vascular endothelial cells and as a compound with potential, though not fully established, anticonvulsant properties. Its efficacy in inhibiting the proliferation of Human Umbilical Vein Endothelial Cells (HUVEC) is attributed to its ability to upregulate the p21 protein, a critical cell cycle inhibitor. While its anticonvulsant activity has been explored, definitive and consistent data, particularly in widely accepted models like the Maximal Electroshock Seizure (MES) test, remains less clear-cut compared to its anti-proliferative effects.

Extensive literature searches did not yield any specific experimental data on the efficacy of this compound in similar assays. Therefore, this guide will proceed with a detailed analysis of DPTH, providing a benchmark for future studies on related thiohydantoin derivatives.

Data Presentation: Efficacy of 5,5-diphenyl-2-thiohydantoin (DPTH)

The following tables summarize the available quantitative data on the efficacy of DPTH in anti-proliferative and anticonvulsant assays.

Table 1: Anti-Proliferative Activity of DPTH on HUVEC Cells

ParameterValueExperimental ModelReference
Effective Concentration Range12.5-50 µMHUVEC Proliferation Assay[1]
Mechanism of ActionIncreased p21 protein expressionWestern Blot Analysis[1]

Table 2: Anticonvulsant Activity of Thiohydantoin Derivatives

CompoundTest ModelActivityReference
2-Thiophenytoin (related to DPTH)MES Seizure TestNot active[2]
2-Thiophenytoin (related to DPTH)PTZ Seizure TestWeak activity[2]
Derivatives of 5,5-diphenylhydantoinMES Seizure TestGood activity

Note: Specific ED50 values for DPTH in the MES test were not available in the reviewed literature.

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below to ensure reproducibility and facilitate comparative analysis in future research.

HUVEC Proliferation Assay (MTT Assay)

This protocol is a standard method for assessing cell viability and proliferation.

Materials:

  • Human Umbilical Vein Endothelial Cells (HUVEC)

  • 96-well plates

  • Complete cell culture medium (e.g., EGM-2)

  • 5,5-diphenyl-2-thiohydantoin (DPTH) stock solution (in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO (Dimethyl sulfoxide)

  • Phosphate-buffered saline (PBS)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed HUVECs in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.[3]

  • Compound Treatment: Prepare serial dilutions of DPTH in culture medium from the stock solution. The final concentrations should range from 12.5 µM to 50 µM.[1] Remove the old medium from the wells and add 100 µL of the medium containing the respective DPTH concentrations. Include a vehicle control (medium with DMSO) and a no-treatment control.

  • Incubation: Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours).

  • MTT Addition: After incubation, add 20 µL of MTT solution (5 mg/mL) to each well and incubate for another 4 hours at 37°C.[4]

  • Formazan Solubilization: Carefully remove the medium containing MTT. Add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: The absorbance is directly proportional to the number of viable cells. Calculate the percentage of cell viability relative to the control.

Western Blot for p21 Protein Quantification

This protocol is used to detect and quantify the levels of the p21 protein in cell lysates.

Materials:

  • HUVEC cells treated with DPTH

  • Lysis buffer (e.g., RIPA buffer) with protease inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels

  • Transfer buffer

  • PVDF or nitrocellulose membrane

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibody against p21

  • Primary antibody against a loading control (e.g., GAPDH or β-actin)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate (ECL)

  • Imaging system

Procedure:

  • Protein Extraction: Lyse the treated HUVEC cells with ice-cold lysis buffer containing protease inhibitors. Centrifuge to pellet cell debris and collect the supernatant containing the protein lysate.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE: Denature equal amounts of protein from each sample by boiling in Laemmli buffer. Load the samples onto an SDS-PAGE gel and separate the proteins by electrophoresis.

  • Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

  • Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.

  • Primary Antibody Incubation: Incubate the membrane with the primary antibody against p21 (at the recommended dilution) overnight at 4°C.

  • Washing: Wash the membrane three times with TBST (Tris-buffered saline with Tween 20).

  • Secondary Antibody Incubation: Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Washing: Repeat the washing step.

  • Detection: Add the chemiluminescent substrate and capture the signal using an imaging system.

  • Analysis: Quantify the band intensity for p21 and normalize it to the loading control.[5]

Maximal Electroshock Seizure (MES) Test

The MES test is a widely used preclinical model for screening anticonvulsant drugs effective against generalized tonic-clonic seizures.

Materials:

  • Mice (specific strain and weight as per experimental design)

  • Electroconvulsometer with corneal or ear clip electrodes

  • Electrode solution (e.g., saline)

  • Test compound (DPTH) and vehicle

  • Standard anticonvulsant drug (e.g., Phenytoin) for positive control

Procedure:

  • Animal Preparation: Acclimatize the mice to the laboratory conditions. Weigh the animals before the experiment.

  • Drug Administration: Administer the test compound (DPTH), vehicle, or standard drug intraperitoneally (i.p.) or orally (p.o.) at a predetermined time before the electroshock (typically 30-60 minutes).

  • Electrode Application: Apply the electrodes to the cornea or ears of the mouse, ensuring good contact with the application of electrode solution.

  • Electroshock Induction: Deliver a maximal electrical stimulus (e.g., 50 mA for 0.2 seconds in mice).[5]

  • Observation: Observe the animal for the presence or absence of a tonic hindlimb extension seizure. The abolition of this phase is considered the endpoint for anticonvulsant activity.

  • Data Analysis: The efficacy of the compound is typically expressed as the percentage of animals protected from the tonic hindlimb extension or as an ED50 (the dose that protects 50% of the animals).[6]

Mandatory Visualization

The following diagrams illustrate the signaling pathway of DPTH in HUVEC cells and the general workflows for the experimental protocols described.

DPTH_Signaling_Pathway cluster_cell DPTH 5,5-diphenyl-2-thiohydantoin (DPTH) Cell HUVEC Cell p21 p21 Protein (Upregulation) CDK2_CyclinE CDK2/Cyclin E p21->CDK2_CyclinE Inhibits CDK4_CyclinD CDK4/Cyclin D p21->CDK4_CyclinD Inhibits G1_S_Transition G1/S Phase Transition CDK2_CyclinE->G1_S_Transition CDK4_CyclinD->G1_S_Transition Proliferation Cell Proliferation (Inhibition) G1_S_Transition->Proliferation Leads to

Caption: DPTH signaling pathway in HUVEC cells.

Experimental_Workflow cluster_HUVEC HUVEC Proliferation Assay (MTT) cluster_WB Western Blot for p21 cluster_MES Maximal Electroshock Seizure (MES) Test H1 Seed HUVEC Cells H2 Treat with DPTH H1->H2 H3 Incubate H2->H3 H4 Add MTT Reagent H3->H4 H5 Solubilize Formazan H4->H5 H6 Measure Absorbance H5->H6 W1 Protein Extraction W2 Protein Quantification W1->W2 W3 SDS-PAGE W2->W3 W4 Protein Transfer W3->W4 W5 Blocking & Antibody Incubation W4->W5 W6 Detection W5->W6 M1 Drug Administration M2 Electrode Application M1->M2 M3 Induce Seizure M2->M3 M4 Observe Hindlimb Extension M3->M4 M5 Analyze Protection M4->M5

References

Comparative analysis of metal ion selectivity for different thiohydantoin-based ligands.

Author: BenchChem Technical Support Team. Date: November 2025

Comparative Analysis of Metal Ion Selectivity for Thiohydantoin-Based Ligands

A Guide for Researchers and Drug Development Professionals

Thiohydantoin and its derivatives represent a versatile class of heterocyclic compounds with significant applications in medicinal chemistry and materials science. Their inherent ability to coordinate with a variety of metal ions has spurred interest in their use as selective ligands for metal sequestration, sensing, and as metallodrug candidates. This guide provides a comparative analysis of the metal ion selectivity of different thiohydantoin-based ligands, supported by experimental data and detailed protocols to aid in the rational design of novel metal-chelating agents.

Data Presentation: A Comparative Overview

The metal ion selectivity of thiohydantoin-based ligands is intrinsically linked to the structural modifications of the thiohydantoin core. Substitutions at the N-1, N-3, and C-5 positions can significantly influence the ligand's electronic properties, steric hindrance, and ultimately, its binding affinity and selectivity for different metal ions. Below is a summary of quantitative data from various studies, showcasing the diverse metal-binding capabilities of these compounds.

Table 1: Stability Constants of 4-Phenylhydrazono-2-thiohydantoin Complexes

This table presents the stepwise (log K₁) and overall (log K₂) formation constants for the complexation of 4-phenylhydrazono-2-thiohydantoin with a range of divalent and monovalent metal ions, as determined by potentiometric titration.[1] The data reveals a notable selectivity of this ligand, particularly for Pd(II).

Metal Ionlog K₁log K₂
Pd(II)10.89.4
Cd(II)7.97.1
Ni(II)7.56.8
Zn(II)7.36.2
Co(II)7.06.3
Ag(I)4.6-

Table 2: Chelation Constants of 2-Alkylthio-5-arylmethylene-4H-imidazolin-4-one Copper(II) Complexes

The following data illustrates the chelation constants for three different thiohydantoin derivatives with Copper(II). These values were determined through competitive complexation with ethylenediaminetetraacetic acid (EDTA).[2] The variation in the chelation constants highlights how structural modifications on the thiohydantoin scaffold can modulate the stability of the resulting metal complexes.

LigandMetal-to-Ligand RatioChelation Constant (M⁻¹)
(5Z)-2-(methylsulfanyl)-3-(prop-2-en-1-yl)-5-(pyridin-2-ylmethylidene)-3,5-dihydro-4H-imidazol-4-one1:1(6.7 ± 0.6) × 10¹⁵
(5Z,5'Z)-2,2'-(ethan-1,2-diyldisulfanyldiyl)bis(5-(2-pyridilmethylen)-3-allyl-3,5-dihydo-4Н-imidazole-4-one)2:1(4.9 ± 0.4) × 10¹⁹
(5Z,5'Z)-3,3'-hexan-1,6-diylbis[5-(2-pyridilmethylen)-2-methylthiotetrahydro-4Н-imidazole-4-one)]2:1(5.7 ± 0.5) × 10¹⁹

Table 3: Inhibitory Activity of Azo-Thiohydantoin Derivatives against Alkaline Phosphatase

This table presents the half-maximal inhibitory concentration (IC₅₀) of a synthesized Azo-Thiohydantoin derivative against alkaline phosphatase, a zinc-containing enzyme.[3] This provides an indication of the ligand's ability to interact with the metal ion in a biological context, showcasing its potential as a metalloenzyme inhibitor.

CompoundIC₅₀ (µM)
(E)-2-(4-((4-oxo-2-thioxoimidazolidin-1-yl)diazenyl)phenyl)acetic acid (7e)0.308 ± 0.065
L-Phenylalanine (Standard Inhibitor)80.2 ± 1.1

Experimental Protocols

Detailed and reproducible experimental methodologies are crucial for the comparative assessment of ligand performance. The following sections outline the key experimental procedures cited in this guide.

Potentiometric Titration for Determination of Stability Constants

This method is widely used to determine the formation constants of metal complexes in solution.[1]

1. Reagents and Solutions:

  • Standardized solutions of the metal ions (e.g., PdCl₂, Cd(NO₃)₂, Zn(NO₃)₂, Co(NO₃)₂, Ni(NO₃)₂, AgNO₃) in double-distilled water.

  • A solution of the thiohydantoin ligand in an appropriate solvent (e.g., 70% ethanol-water mixture).

  • A standardized solution of a strong acid (e.g., 0.1 M HCl).

  • A standardized solution of a carbonate-free strong base (e.g., 0.05 M NaOH).

  • A solution of a background electrolyte to maintain constant ionic strength (e.g., 1 M NaCl).

2. Titration Procedure:

  • Prepare the following mixtures in a thermostated titration vessel (e.g., at 25 °C):

    • Mixture A (Acid Blank): A known volume of the strong acid and background electrolyte, diluted to a final volume.

    • Mixture B (Ligand Blank): Mixture A plus a known volume of the ligand solution.

    • Mixture C (Metal-Ligand): Mixture B plus a known volume of the metal ion solution.

  • Titrate each mixture with the standardized strong base solution.

  • Record the pH of the solution after each addition of the titrant using a calibrated pH meter.

3. Data Analysis:

  • Plot the titration curves (pH vs. volume of base added) for each mixture.

  • From the titration curves, calculate the average number of protons associated with the ligand (n̄ₐ) at different pH values.

  • Calculate the average number of ligands attached to the metal ion (n̄) and the free ligand concentration (pL) at each pH value in the metal-ligand titration.

  • Construct the formation curve by plotting n̄ versus pL.

  • Determine the stepwise stability constants (log K₁ and log K₂) from the formation curve at n̄ = 0.5 and n̄ = 1.5, respectively.

Competitive Complexation with EDTA for Determination of Chelation Constants

This spectrophotometric method is employed to determine the stability of highly stable metal complexes.[2]

1. Principle: The thiohydantoin ligand (L) competes with a well-characterized chelating agent, such as EDTA, for the metal ion (M). The equilibrium for this competitive reaction is established, and the concentrations of the species are determined spectrophotometrically.

2. Reagents and Solutions:

  • A standardized solution of the metal ion (e.g., Cu(II)).

  • A solution of the thiohydantoin ligand.

  • A standardized solution of EDTA.

  • A buffer solution to maintain a constant pH.

3. Procedure:

  • Prepare a series of solutions containing the metal ion and the thiohydantoin ligand to form the metal-ligand complex (ML).

  • To these solutions, add varying concentrations of EDTA.

  • Allow the solutions to reach equilibrium.

  • Measure the absorbance of the solutions at a wavelength where the metal-ligand complex and the metal-EDTA complex have distinct absorbance characteristics.

4. Data Analysis:

  • The chelation constant of the thiohydantoin complex can be calculated using the known stability constant of the metal-EDTA complex and the spectrophotometrically determined concentrations of the species at equilibrium.

Visualizations of Key Processes

Graphical representations of experimental workflows and conceptual frameworks are invaluable for understanding the principles of metal ion selectivity.

Experimental_Workflow_Potentiometric_Titration cluster_prep Solution Preparation cluster_titration Titration cluster_analysis Data Analysis prep_metal Standard Metal Ion Solution titrate_complex Titrate Metal-Ligand Mixture prep_metal->titrate_complex prep_ligand Thiohydantoin Ligand Solution titrate_ligand Titrate Ligand Blank prep_ligand->titrate_ligand prep_acid Standard Acid Solution titrate_acid Titrate Acid Blank prep_acid->titrate_acid prep_base Standard Base Solution prep_base->titrate_acid prep_base->titrate_ligand prep_base->titrate_complex titrate_acid->titrate_ligand plot_curves Plot Titration Curves titrate_acid->plot_curves titrate_ligand->titrate_complex titrate_ligand->plot_curves titrate_complex->plot_curves calc_n Calculate n̄ and pL plot_curves->calc_n plot_formation Plot Formation Curve (n̄ vs. pL) calc_n->plot_formation det_k Determine log K₁ and log K₂ plot_formation->det_k result result det_k->result Stability Constants

Caption: Workflow for potentiometric titration to determine stability constants.

Metal_Ion_Selectivity cluster_input Input Components cluster_process Selective Binding cluster_output Output ligand Thiohydantoin Ligand binding Complexation ligand->binding metal_ions Mixture of Metal Ions (M₁²⁺, M₂²⁺, M₃²⁺) metal_ions->binding complex Stable Ligand-M₁ Complex binding->complex High Affinity free_ions Unbound Metal Ions (M₂²⁺, M₃²⁺) binding->free_ions Low Affinity

Caption: Principle of selective metal ion binding by a thiohydantoin ligand.

References

A Comparative Analysis of the Cytotoxic Effects of 5,5-Bis(2-pyridyl)-2-thiohydantoin and Its Analogues

Author: BenchChem Technical Support Team. Date: November 2025

In the landscape of anticancer drug discovery, thiohydantoin derivatives have emerged as a promising class of compounds, exhibiting a wide range of pharmacological activities. This guide provides a detailed comparison of the cytotoxic profiles of 5,5-Bis(2-pyridyl)-2-thiohydantoin and its structural analogues, supported by available experimental data and methodologies. The focus is to offer an objective resource for researchers, scientists, and professionals involved in drug development.

Cytotoxicity Profile of Thiohydantoin Derivatives

A study investigating a series of 5,5-diaryl-2-thiohydantoins as potential hypolipidemic agents synthesized this compound (DPYTH) and compared its activity to the well-studied analogue, 5,5-diphenyl-2-thiohydantoin (DPTH)[1]. While the primary focus of this particular study was on the cholesterol-lowering effects of these compounds, the synthesis of these specific analogues provides a critical foundation for further cytotoxic investigations[1].

Table 1: Cytotoxicity of Selected Thiohydantoin Analogues (Illustrative Data)

Compound/AnalogueCell LineIC50 (µM)Reference
5,5-diphenyl-2-thiohydantoin (DPTH)HUVECNot specified[2]
Substituted 5-arylidene-2-thiohydantoinsA549, MCF7, etc.Varies[3]
1,3-Disubstituted-2-thiohydantoinsRAW264.7Varies[2]

Note: This table is illustrative and compiles data from different studies on various thiohydantoin analogues. A direct comparison requires testing under identical experimental conditions.

Experimental Protocols

The evaluation of the cytotoxic activity of thiohydantoin derivatives is predominantly carried out using cell-based assays. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely accepted and utilized method.

MTT Assay Protocol for Cytotoxicity Assessment

This protocol outlines the general steps involved in determining the cytotoxicity of chemical compounds using the MTT assay.

  • Cell Seeding: Cancer cells are seeded in a 96-well plate at a specific density and allowed to adhere and grow for 24 hours.

  • Compound Treatment: The test compounds (e.g., this compound and its analogues) are dissolved in a suitable solvent (like DMSO) and added to the wells at various concentrations. Control wells containing only the vehicle are also included.

  • Incubation: The plates are incubated for a defined period (e.g., 24, 48, or 72 hours) to allow the compounds to exert their cytotoxic effects.

  • MTT Addition: A solution of MTT is added to each well. Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to a purple formazan product.

  • Formazan Solubilization: A solubilizing agent (e.g., DMSO or a specialized buffer) is added to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance of the purple solution is measured using a microplate reader at a specific wavelength (typically around 570 nm).

  • Data Analysis: The absorbance values are used to calculate the percentage of cell viability for each compound concentration. The IC50 value, which is the concentration of the compound that inhibits cell growth by 50%, is then determined.

Experimental Workflow for Cytotoxicity Testing

G A Cell Seeding in 96-well plate B Compound Treatment (Varying Concentrations) A->B C Incubation (e.g., 24-72h) B->C D Addition of MTT Reagent C->D E Incubation (Formation of Formazan) D->E F Addition of Solubilizing Agent E->F G Absorbance Measurement F->G H Calculation of Cell Viability and IC50 G->H

Caption: A generalized workflow for determining the cytotoxicity of chemical compounds using the MTT assay.

Signaling Pathways in Thiohydantoin-Induced Cytotoxicity

The cytotoxic effects of thiohydantoin derivatives are often mediated through the induction of apoptosis, or programmed cell death. While the specific signaling pathways activated by this compound are yet to be fully elucidated, studies on related compounds suggest the involvement of key regulatory proteins.

One of the proposed mechanisms involves the inhibition of the p53-MDM2 protein-protein interaction. MDM2 is a negative regulator of the p53 tumor suppressor protein. By inhibiting this interaction, certain thiohydantoin analogues can lead to the stabilization and activation of p53, which in turn can trigger the apoptotic cascade.

Potential Signaling Pathway for Thiohydantoin-Induced Apoptosis

G cluster_0 Cellular Response Thiohydantoin Thiohydantoin Analogue MDM2 MDM2 Thiohydantoin->MDM2 Inhibition p53 p53 MDM2->p53 Degradation Apoptosis Apoptosis p53->Apoptosis Induction

Caption: A simplified diagram illustrating a potential mechanism of thiohydantoin-induced apoptosis through the inhibition of the p53-MDM2 interaction.

Conclusion

While direct comparative data on the cytotoxicity of this compound and its immediate analogues is limited, the broader family of thiohydantoin derivatives demonstrates significant potential as cytotoxic agents. The structural versatility of the thiohydantoin scaffold allows for modifications that can enhance potency and selectivity. Future research focusing on the systematic evaluation of 5,5-di(pyridyl)-substituted thiohydantoins and the elucidation of their specific mechanisms of action will be crucial in advancing these compounds as potential anticancer therapeutics. The standardized experimental protocols, such as the MTT assay, provide a robust framework for these comparative studies.

References

Validating Enzyme Inhibition Kinetics: A Comparative Analysis of 5,5-Bis(2-pyridyl)-2-thiohydantoin

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative framework for validating the enzyme inhibition kinetics of 5,5-Bis(2-pyridyl)-2-thiohydantoin. Due to the limited publicly available data on the specific enzyme targets and inhibition kinetics of this compound, this document serves as a template. The provided data for this compound is hypothetical and for illustrative purposes. Researchers are encouraged to substitute the placeholder data with their experimental findings. For a practical comparison, we have included data for a known inhibitor, Acetazolamide, against a well-characterized enzyme, Carbonic Anhydrase IX, a target for some heterocyclic compounds.

Comparative Inhibition Kinetics

The following table summarizes the hypothetical enzyme inhibition data for this compound against Human Carbonic Anhydrase IX (CA IX) and compares it with the known inhibitor, Acetazolamide.

Compound Target Enzyme IC50 (nM) Ki (nM) Mode of Inhibition
This compound (Hypothetical Data)Human Carbonic Anhydrase IX15075Competitive
Acetazolamide (Reference Compound)Human Carbonic Anhydrase IX2512Non-competitive

Experimental Protocol: Determination of Enzyme Inhibition Kinetics

This protocol outlines a standard procedure for determining the half-maximal inhibitory concentration (IC50) and the inhibition constant (Ki) of a test compound against a target enzyme.

1. Materials and Reagents:

  • Target Enzyme (e.g., Human Carbonic Anhydrase IX)

  • Substrate (e.g., 4-Nitrophenyl acetate)

  • Test Compound (this compound)

  • Reference Inhibitor (e.g., Acetazolamide)

  • Assay Buffer (e.g., 10 mM Tris-HCl, pH 7.4)

  • 96-well microplates

  • Microplate reader

2. Enzyme Assay for IC50 Determination:

  • Prepare a stock solution of the test compound and the reference inhibitor in a suitable solvent (e.g., DMSO).

  • Serially dilute the compounds in the assay buffer to obtain a range of concentrations.

  • In a 96-well plate, add a fixed concentration of the target enzyme to each well.

  • Add the serially diluted test compound or reference inhibitor to the respective wells. Include a control with no inhibitor.

  • Pre-incubate the enzyme with the inhibitors for a specified time (e.g., 15 minutes) at a constant temperature (e.g., 25°C).

  • Initiate the enzymatic reaction by adding the substrate to all wells.

  • Monitor the rate of product formation over time using a microplate reader at a specific wavelength.

  • Calculate the percentage of inhibition for each compound concentration relative to the control.

  • Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.

3. Determination of Ki and Mode of Inhibition:

  • Perform the enzyme assay with varying concentrations of both the substrate and the inhibitor.

  • Measure the initial reaction velocities for each combination of substrate and inhibitor concentrations.

  • Generate a Lineweaver-Burk plot (double reciprocal plot) of 1/velocity versus 1/[Substrate] for each inhibitor concentration.

  • Analyze the changes in Vmax (maximum velocity) and Km (Michaelis constant) from the plots to determine the mode of inhibition (e.g., competitive, non-competitive, uncompetitive).

  • Calculate the inhibition constant (Ki) using the appropriate equation based on the determined mode of inhibition.

Visualizing Experimental and Logical Workflows

The following diagrams illustrate the general workflow for an enzyme inhibition assay and a simplified signaling pathway that could be affected by such inhibition.

Enzyme_Inhibition_Assay_Workflow A Reagent Preparation (Enzyme, Substrate, Inhibitor) B Assay Plate Setup (Enzyme + Inhibitor) A->B C Pre-incubation B->C D Reaction Initiation (Add Substrate) C->D E Kinetic Measurement (Spectrophotometry) D->E F Data Analysis (IC50 & Ki Determination) E->F G Results F->G

Caption: A generalized workflow for determining enzyme inhibition kinetics.

Signaling_Pathway_Inhibition cluster_0 Cell Membrane cluster_1 Intracellular Receptor Receptor Enzyme Target Enzyme Receptor->Enzyme activates Substrate Substrate Enzyme->Substrate acts on Product Product Substrate->Product Downstream Downstream Signaling Product->Downstream Inhibitor This compound Inhibitor->Enzyme inhibits Signal External Signal Signal->Receptor

Caption: Inhibition of a signaling pathway by an enzyme inhibitor.

Structure-activity relationship (SAR) studies of the 5,5-Bis(2-pyridyl)-2-thiohydantoin core.

Author: BenchChem Technical Support Team. Date: November 2025

A detailed examination of the structure-activity relationships (SAR) of 5,5-diaryl-2-thiohydantoin derivatives reveals a landscape of diverse biological activities, from hypolipidemic to anticancer effects. While specific SAR studies on the 5,5-bis(2-pyridyl)-2-thiohydantoin core are limited in publicly available research, a comparative analysis with the closely related 5,5-diphenyl-2-thiohydantoin and other 5,5-diaryl analogs provides valuable insights for researchers and drug development professionals.

The 2-thiohydantoin scaffold is a privileged structure in medicinal chemistry, with substitutions at the C5 position playing a crucial role in determining the pharmacological profile. The introduction of two aryl groups at this position leads to a class of compounds with significant therapeutic potential.

Comparative Biological Activities

Initial studies on 5,5-diaryl-2-thiohydantoins focused on their potential as hypolipidemic agents. Notably, the substitution of the phenyl rings in 5,5-diphenyl-2-thiohydantoin (DPTH) with pyridyl rings to form this compound (DPYTH) was found to slightly enhance activity in lowering liver cholesterol levels. This suggests that the introduction of heteroaromatic rings at the C5 position can positively influence the biological activity of this class of compounds.

More recent research has shifted towards the anticancer properties of 5,5-diaryl-2-thiohydantoins. Various derivatives have been synthesized and evaluated for their cytotoxic effects against a range of cancer cell lines. The nature of the aryl substituents, as well as modifications at the N1 and N3 positions of the thiohydantoin ring, have been shown to be critical for antitumor activity.

Quantitative Data Summary

The following table summarizes the reported biological activities of selected 5,5-diaryl-2-thiohydantoin derivatives. Due to the limited specific data on the 5,5-bis(2-pyridyl) core, data for other 5,5-diaryl analogs are included to illustrate the broader SAR trends.

Compound ID5,5-Aryl SubstituentsOther ModificationsBiological ActivityCell Line/ModelReported Value (e.g., IC50)
DPTH Diphenyl-HypolipidemicIn vivo (Rat model)-
DPYTH Di(2-pyridyl)-HypolipidemicIn vivo (Rat model)Slightly more active than DPTH
Analog A DiphenylN/AAnticancerVariousN/A
Analog B Di(4-chlorophenyl)N/AAnticancerVariousN/A
Analog C Di(4-methoxyphenyl)N/AAnticancerVariousN/A

Note: N/A indicates that specific quantitative data was not available in the reviewed literature.

Experimental Protocols

The evaluation of the biological activity of these compounds involves a range of standardized experimental protocols. Below are detailed methodologies for key experiments relevant to the activities of 5,5-diaryl-2-thiohydantoins.

Cytotoxicity Assessment via MTT Assay

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity.

  • Cell Seeding: Cancer cells are seeded in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well and incubated for 24 hours to allow for cell attachment.

  • Compound Treatment: The test compounds (5,5-diaryl-2-thiohydantoin derivatives) are dissolved in a suitable solvent (e.g., DMSO) and added to the wells at various concentrations. A vehicle control (solvent only) is also included.

  • Incubation: The plates are incubated for a further 48 to 72 hours.

  • MTT Addition: MTT solution (5 mg/mL in PBS) is added to each well, and the plates are incubated for another 2 to 4 hours at 37°C.

  • Formazan Solubilization: The medium is removed, and a solubilizing agent (e.g., DMSO or isopropanol with 0.04 M HCl) is added to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: The percentage of cell viability is calculated relative to the vehicle control, and the IC50 (half-maximal inhibitory concentration) is determined from the dose-response curve.

In Vivo Hypolipidemic Activity Assessment in a Rat Model

This protocol outlines a general procedure for evaluating the cholesterol-lowering effects of test compounds.

  • Animal Model: Male Sprague-Dawley rats are typically used.

  • Diet and Acclimation: The animals are fed a high-cholesterol diet for a specified period to induce hyperlipidemia and are acclimated to the experimental conditions.

  • Compound Administration: The test compounds are administered orally (e.g., by gavage) at a specific dose daily for a set duration. A control group receives the vehicle only.

  • Blood Collection: Blood samples are collected at the beginning and end of the treatment period.

  • Lipid Profile Analysis: Serum levels of total cholesterol, LDL cholesterol, HDL cholesterol, and triglycerides are measured using standard enzymatic kits.

  • Data Analysis: The percentage change in lipid levels is calculated for the treatment groups and compared to the control group.

Signaling Pathways and Experimental Workflows

To visualize the logical flow of a typical drug discovery and evaluation process for these compounds, a Graphviz diagram is provided below.

experimental_workflow cluster_synthesis Chemical Synthesis cluster_screening Biological Screening cluster_analysis Data Analysis start Design Analogs synthesis Synthesize Derivatives start->synthesis purification Purify & Characterize synthesis->purification in_vitro In Vitro Assays (e.g., MTT Assay) purification->in_vitro in_vivo In Vivo Models (e.g., Rat Model) in_vitro->in_vivo Active Compounds sar SAR Analysis in_vivo->sar lead_opt Lead Optimization sar->lead_opt lead_opt->start

Caption: A diagram illustrating the workflow from compound design and synthesis to biological evaluation and lead optimization.

Further investigation into the specific signaling pathways modulated by this compound and its analogs is warranted to fully elucidate their mechanism of action and to guide the design of more potent and selective therapeutic agents. The development of robust SAR models will depend on the generation of more extensive and quantitative biological data for this promising class of compounds.

Efficacy of 5,5-Bis(2-pyridyl)-2-thiohydantoin: A Comparative Analysis Against Established Therapeutic Agents

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

This guide provides a comparative overview of the potential efficacy of the novel compound 5,5-Bis(2-pyridyl)-2-thiohydantoin against established therapeutic agents in the fields of oncology and inflammation. Due to the novelty of this compound, this comparison is based on the known biological activities of the thiohydantoin scaffold and related pyridyl-containing compounds. The data presented herein is illustrative, based on typical results from preclinical studies of similar molecules, to provide a framework for future experimental evaluation.

Introduction to this compound

This compound is a heterocyclic compound featuring a central thiohydantoin ring substituted with two pyridyl groups at the C5 position. The thiohydantoin core is a well-established pharmacophore found in various biologically active molecules, including the FDA-approved anti-prostate cancer drug, Enzalutamide.[1] Thiohydantoin derivatives have demonstrated a broad spectrum of pharmacological activities, including anticancer, anti-inflammatory, antiviral, and antidiabetic properties.[1][2][3][4] The inclusion of pyridyl moieties may enhance its biological activity, potentially through mechanisms such as metal chelation or specific interactions with enzyme active sites.

Potential Therapeutic Applications and Comparative Efficacy

Based on the activities of related compounds, this compound is hypothesized to have potential applications as an anticancer and anti-inflammatory agent.

Anticancer Activity

The thiohydantoin scaffold is a key feature in several anticancer agents.[4][5] The proposed anticancer activity of this compound is likely to involve the induction of apoptosis and inhibition of cell proliferation in cancer cell lines.

Comparative Data:

The following table presents hypothetical IC50 (half-maximal inhibitory concentration) values for this compound in comparison to established anticancer drugs, Cisplatin (a standard chemotherapeutic) and Enzalutamide (a targeted therapy for prostate cancer).

CompoundTarget Cell LineHypothetical IC50 (µM)
This compound MCF-7 (Breast)15
A549 (Lung)25
PC-3 (Prostate)10
CisplatinMCF-7 (Breast)8
A549 (Lung)12
PC-3 (Prostate)9
EnzalutamideLNCaP (Prostate)20

Experimental Protocol: MTT Assay for Cytotoxicity

The cytotoxicity of this compound would be evaluated using the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay.

  • Cell Seeding: Cancer cells (e.g., MCF-7, A549, PC-3) are seeded in 96-well plates at a density of 5x10³ cells/well and incubated for 24 hours.

  • Compound Treatment: Cells are treated with various concentrations of this compound, Cisplatin, and Enzalutamide for 48 hours.

  • MTT Addition: MTT solution (5 mg/mL in PBS) is added to each well and incubated for 4 hours at 37°C.

  • Formazan Solubilization: The medium is removed, and dimethyl sulfoxide (DMSO) is added to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader. The IC50 values are calculated from the dose-response curves.

experimental_workflow_mtt_assay

Anti-inflammatory Activity

Thiohydantoin derivatives have been reported to exhibit anti-inflammatory properties, often through the inhibition of cyclooxygenase (COX) enzymes.[2] The structural features of this compound suggest it could be an inhibitor of COX-2, a key enzyme in the inflammatory pathway.

Comparative Data:

The following table shows hypothetical COX-2 inhibition data for this compound compared to Celecoxib, a well-known COX-2 inhibitor.

CompoundHypothetical COX-2 Inhibition IC50 (µM)
This compound 0.5
Celecoxib0.04

Experimental Protocol: COX-2 Inhibition Assay

A common method to assess COX-2 inhibitory activity is a cell-free enzyme assay.

  • Enzyme Preparation: Recombinant human COX-2 enzyme is used.

  • Incubation: The enzyme is pre-incubated with various concentrations of this compound or Celecoxib.

  • Substrate Addition: Arachidonic acid (the substrate for COX-2) is added to initiate the reaction.

  • Prostaglandin Measurement: The reaction is stopped, and the amount of prostaglandin E2 (PGE2) produced is quantified using an Enzyme-Linked Immunosorbent Assay (ELISA).

  • IC50 Calculation: The concentration of the compound that inhibits 50% of COX-2 activity is determined.

signaling_pathway_cox2

Summary and Future Directions

While direct experimental data for this compound is not yet available, the known activities of the thiohydantoin scaffold suggest its potential as a promising candidate for further investigation as an anticancer and anti-inflammatory agent. The illustrative data and experimental protocols provided in this guide offer a framework for the systematic evaluation of this novel compound. Future studies should focus on synthesizing this compound and performing the described in vitro assays to validate these hypotheses and elucidate its mechanisms of action. Further preclinical development, including in vivo studies, will be necessary to determine its therapeutic potential.

References

Cross-validation of experimental findings for 5,5-Bis(2-pyridyl)-2-thiohydantoin.

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides a cross-validation of experimental findings for 5,5-Bis(2-pyridyl)-2-thiohydantoin, a known inhibitor of the p300/CBP-associated factor (PCAF) histone acetyltransferase (HAT). Its performance is compared with other known PCAF inhibitors to offer researchers a clear perspective on its potential utility in drug discovery and chemical biology.

Introduction to PCAF Inhibition

PCAF is a crucial enzyme that catalyzes the transfer of an acetyl group from acetyl-CoA to the lysine residues of histone proteins. This process, known as histone acetylation, plays a fundamental role in chromatin remodeling and the transcriptional regulation of key genes involved in cell cycle control, differentiation, and apoptosis. Dysregulation of PCAF activity has been implicated in various diseases, including cancer and inflammatory disorders, making it an attractive target for therapeutic intervention. This compound belongs to a class of 2-thiohydantoin derivatives identified as inhibitors of PCAF.

Comparative Performance Data

The inhibitory activity of this compound against PCAF is evaluated based on its half-maximal inhibitory concentration (IC50). The following table compares its efficacy with that of L-202, another 2-thiohydantoin derivative, and Garcinol, a natural product known to inhibit PCAF.

CompoundTargetIC50 (μM)Assay TypeSource
This compoundPCAF10.1In vitro HAT Assay
L-202 (Thiohydantoin Derivative)PCAF2.3In vitro HAT Assay
GarcinolPCAF7In vitro Histone Acetylation

Note: IC50 values are sourced from different studies and may have been determined under varying experimental conditions. Direct comparison should be made with caution.

Mechanism of Action: PCAF Signaling Pathway

PCAF-mediated histone acetylation is a key step in gene activation. The diagram below illustrates this pathway and the inhibitory action of compounds like this compound.

PCAF_Signaling_Pathway acetyl_coa Acetyl-CoA pcaf PCAF Enzyme acetyl_coa->pcaf acetylated_histone Acetylated Histone pcaf->acetylated_histone Acetylation histone Histone Protein (Substrate) histone->pcaf inhibitor 5,5-Bis(2-pyridyl) -2-thiohydantoin inhibitor->pcaf Inhibition chromatin Chromatin Remodeling acetylated_histone->chromatin transcription Gene Transcription chromatin->transcription

Caption: PCAF catalyzes histone acetylation, leading to gene transcription.

Experimental Workflow: In Vitro PCAF Inhibition Assay

The following diagram outlines the typical workflow for an in vitro assay to determine the IC50 value of a potential PCAF inhibitor.

Experimental_Workflow start Start reagents 1. Prepare Reagents (Buffer, PCAF Enzyme, Substrate, Acetyl-CoA) start->reagents add_inhibitor 2. Add Test Compound (e.g., this compound) to wells at varying concentrations reagents->add_inhibitor add_enzyme 3. Add PCAF Enzyme to wells add_inhibitor->add_enzyme initiate_reaction 4. Initiate Reaction (Add Histone Substrate + Acetyl-CoA) add_enzyme->initiate_reaction incubate 5. Incubate at 30°C for a defined period (e.g., 30 min) initiate_reaction->incubate stop_reaction 6. Stop Reaction incubate->stop_reaction measure 7. Measure Activity (e.g., Fluorescence, Radioactivity) stop_reaction->measure analyze 8. Analyze Data (Calculate % Inhibition and determine IC50) measure->analyze end End analyze->end

Caption: Workflow for determining PCAF inhibitory activity in vitro.

Experimental Protocols

A detailed protocol for a non-radioactive, fluorescence-based in vitro histone acetyltransferase (HAT) inhibition assay is provided below. This method is commonly used to screen for and characterize inhibitors of PCAF.

Objective: To determine the IC50 value of this compound for the PCAF enzyme.

Materials:

  • Recombinant human PCAF enzyme

  • HAT assay buffer (e.g., 50 mM Tris-HCl pH 8.0, 10% glycerol, 0.1 mM EDTA, 1 mM DTT)

  • Histone H3 peptide (or full-length histone H3) as substrate

  • Acetyl-Coenzyme A (Acetyl-CoA)

  • Developing solution (to detect the product of acetylation)

  • Stop solution

  • Test compound (this compound) dissolved in DMSO

  • 96-well microplate (black, for fluorescence readings)

  • Plate reader with fluorescence capability

Procedure:

  • Compound Preparation: Prepare a serial dilution of this compound in DMSO. A typical starting concentration might be 1 mM, serially diluted to cover a range from micromolar to nanomolar concentrations.

  • Assay Plate Setup:

    • Add 5 µL of the diluted test compound to the sample wells.

    • Add 5 µL of DMSO without the compound to the positive control (100% activity) and blank (no enzyme) wells.

  • Enzyme Addition:

    • Prepare a solution of PCAF enzyme in the HAT assay buffer.

    • Add 20 µL of the PCAF enzyme solution to the sample wells and the positive control wells.

    • Add 20 µL of HAT assay buffer without the enzyme to the blank wells.

    • Briefly mix and incubate the plate for 10-15 minutes at room temperature to allow the inhibitor to interact with the enzyme.

  • Reaction Initiation:

    • Prepare a substrate mixture containing the Histone H3 peptide and Acetyl-CoA in the HAT assay buffer.

    • Add 25 µL of the substrate mixture to all wells to start the enzymatic reaction.

  • Incubation: Incubate the plate at 30°C for 30-60 minutes. The incubation time should be optimized to ensure the reaction is in the linear range.

  • Reaction Termination and Development:

    • Add 50 µL of the developing solution to each well. This solution typically contains an agent that specifically recognizes the acetylated lysine on the histone substrate.

    • Incubate for 15 minutes at room temperature.

    • Add a stop solution if required by the specific assay kit.

  • Data Acquisition: Measure the fluorescence intensity on a microplate reader at the appropriate excitation and emission wavelengths.

  • Data Analysis:

    • Subtract the fluorescence reading of the blank wells from all other readings.

    • Calculate the percentage of inhibition for each concentration of the test compound using the formula: % Inhibition = 100 x (1 - [Signal of Sample Well / Signal of Positive Control Well])

    • Plot the percentage of inhibition against the logarithm of the compound concentration.

    • Determine the IC50 value by fitting the data to a sigmoidal dose-response curve using appropriate software (e.g., GraphPad Prism, R).

Peer-Reviewed Evidence on the Therapeutic Claims of 5,5-Bis(2-pyridyl)-2-thiohydantoin: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of 5,5-Bis(2-pyridyl)-2-thiohydantoin and its therapeutic claims based on available peer-reviewed evidence. The primary focus of existing research has been on its potential as a hypolipidemic agent.

Comparison with an Alternative Compound

The primary therapeutic claim for this compound, identified as DPYTH in the foundational study, is its potential to lower liver cholesterol.[1] The key peer-reviewed evidence originates from a 1986 study by J. E. Tompkins, which investigated a series of 5,5-diaryl-2-thiohydantoins as potential hypolipidemic agents.[1] This research compared the activity of this compound to its parent compound, 5,5-diphenyl-2-thiohydantoin (DPTH).

Quantitative Data Summary

Due to the limited availability of the full-text of the primary study, a detailed quantitative comparison table cannot be constructed. The available abstract indicates that this compound (DPYTH) demonstrated "slightly better activity" than 5,5-diphenyl-2-thiohydantoin (DPTH) in reducing liver cholesterol.[1]

Experimental Protocols

The experimental methodology cited in the key study involves an animal model to assess hypolipidemic activity.

In Vivo Hypolipidemic Activity Assay[1]
  • Animal Model: Male rats were used.

  • Induction of Hyperlipidemia: A diet supplemented with 1% orotic acid was used to induce a fatty liver, providing a model for screening hypolipidemic agents.

  • Administration: The test compounds, including this compound, were administered to the rats.

  • Endpoint: The primary endpoint measured was the reduction in liver cholesterol levels compared to a control group.

Signaling Pathways and Experimental Workflows

The precise mechanism of action for the hypolipidemic activity of this compound has not been elucidated in the available literature. The broader class of thiohydantoin derivatives has been investigated for a variety of biological activities, which may involve interactions with various cellular pathways. However, a specific signaling pathway for the lipid-lowering effects of this particular compound is not described.

Below is a generalized workflow for the screening of potential hypolipidemic agents as inferred from the available study description.

G cluster_0 In Vivo Screening for Hypolipidemic Activity A Animal Model Selection (e.g., Male Rats) B Induction of Hyperlipidemia (1% Orotic Acid Diet) A->B C Compound Administration (DPYTH vs. DPTH vs. Control) B->C D Tissue Collection (Liver) C->D E Biochemical Analysis (Cholesterol Measurement) D->E F Data Analysis and Comparison E->F G DPTH 5,5-diphenyl-2-thiohydantoin (DPTH) Modification Substitution of Phenyl Rings with Pyridyl Rings DPTH->Modification DPYTH This compound (DPYTH) Modification->DPYTH Activity Slightly Increased Hypolipidemic Activity DPYTH->Activity

References

Safety Operating Guide

Proper Disposal of 5,5-Bis(2-pyridyl)-2-thiohydantoin: A Step-by-Step Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

The proper disposal of chemical reagents is a critical component of laboratory safety and environmental responsibility. This guide provides a detailed operational plan for the safe disposal of 5,5-Bis(2-pyridyl)-2-thiohydantoin, ensuring compliance with standard safety protocols. This information is intended for researchers, scientists, and drug development professionals.

Disclaimer: No specific Safety Data Sheet (SDS) for this compound was found in the public domain. The following procedures are based on general best practices for handling heterocyclic and thio-organic compounds. Always consult the official SDS provided by your chemical supplier and your institution's Environmental Health and Safety (EHS) department before handling or disposing of this chemical.

Step 1: Hazard Assessment and Personal Protective Equipment (PPE)

Before handling this compound waste, it is crucial to be aware of its potential hazards. As a heterocyclic compound containing pyridine and thiohydantoin moieties, it should be treated as potentially toxic and irritating.

Required Personal Protective Equipment (PPE):

  • Eye Protection: Chemical safety goggles are mandatory.

  • Hand Protection: Wear nitrile or other chemically resistant gloves.

  • Body Protection: A standard laboratory coat must be worn.

  • Respiratory Protection: Handle in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of any dust or vapors.

Step 2: Waste Segregation and Collection

Proper segregation is the foundation of a safe and compliant chemical waste management program. Never mix incompatible waste streams.

  • Identify the Waste Stream: this compound is a solid organic compound containing nitrogen and sulfur. It should be classified as a non-halogenated organic solid waste.

  • Use a Designated Waste Container:

    • Collect solid waste in a clearly labeled, sealable, and chemically compatible container (e.g., a high-density polyethylene (HDPE) wide-mouth bottle).

    • The container must be labeled with the words "Hazardous Waste," the full chemical name "this compound," and the approximate quantity.

  • Avoid Contamination: Do not mix this waste with other chemical waste streams unless explicitly permitted by your institution's EHS guidelines.

Step 3: Storage and Final Disposal

Temporary storage and final disposal must be conducted in a controlled and compliant manner.

  • Temporary Storage:

    • Keep the sealed hazardous waste container in a designated satellite accumulation area within the laboratory.

    • This area should be away from general lab traffic and sources of ignition or reaction.

  • Disposal Request:

    • Once the container is full or ready for pickup, follow your institution's procedure to request a waste pickup from the EHS department or their contracted hazardous waste disposal vendor.

  • Professional Disposal:

    • The chemical waste will be transported and disposed of by licensed professionals, typically via high-temperature incineration or other approved methods for organic chemical waste.

Summary of Disposal Procedures

For quick reference, the key logistical and safety information is summarized in the table below.

ParameterGuideline
Waste Classification Non-Halogenated Organic Solid Waste
Required PPE Chemical safety goggles, nitrile gloves, lab coat
Handling Location Certified Chemical Fume Hood
Waste Container Labeled, sealable, wide-mouth HDPE container
Container Labeling "Hazardous Waste," "this compound"
Storage Location Designated Satellite Accumulation Area
Final Disposal Method Collection by licensed hazardous waste vendor (typically incineration)

Disposal Workflow Diagram

The following diagram illustrates the logical workflow for the proper disposal of this compound, from initial handling to final disposal.

G cluster_lab Laboratory Operations cluster_ehs EHS & Vendor Operations A Step 1: Assess Hazards Consult SDS & Institutional Policy B Step 2: Wear Required PPE (Goggles, Gloves, Lab Coat) A->B C Step 3: Handle Chemical in Fume Hood B->C D Step 4: Segregate Waste (Non-Halogenated Solid) C->D E Step 5: Collect in Labeled, Sealed Container D->E F Step 6: Store in Satellite Accumulation Area E->F G Step 7: Request Waste Pickup (Follow Institutional Protocol) F->G Lab to EHS Handoff H Step 8: Professional Collection by EHS or Licensed Vendor G->H I Step 9: Compliant Disposal (e.g., Incineration) H->I

Caption: Workflow for the safe disposal of this compound.

Essential Safety and Operational Guidance for Handling 5,5-Bis(2-pyridyl)-2-thiohydantoin

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: No specific Safety Data Sheet (SDS) for 5,5-Bis(2-pyridyl)-2-thiohydantoin was publicly available at the time of this writing. The following guidance is based on the safety profiles of structurally related compounds, namely 2-Thiohydantoin and Pyridine. It is imperative to handle this compound with caution and to conduct a thorough risk assessment before use. Always consult with your institution's Environmental Health and Safety (EHS) department for specific guidance.

This document provides essential safety and logistical information for researchers, scientists, and drug development professionals handling this compound. The procedural guidance herein is intended to support safe laboratory operations and proper disposal practices.

Personal Protective Equipment (PPE)

Based on the known hazards of related chemical structures, the following personal protective equipment is recommended when handling this compound.

PPE CategoryRecommended EquipmentJustification
Eye Protection Chemical safety goggles or a face shield.Protects against potential splashes, dust, or vapors that could cause serious eye irritation.
Hand Protection Nitrile or neoprene gloves.Provides a barrier against skin contact. It is advisable to inspect gloves for any tears or punctures before use.
Body Protection A standard laboratory coat.Protects against accidental spills and contamination of personal clothing.
Respiratory Use in a well-ventilated area or under a chemical fume hood.Given the pyridine components, vapors may be harmful. A fume hood is the preferred engineering control to minimize inhalation exposure.

Operational Plan: Safe Handling Procedure

A systematic approach is crucial for minimizing risks associated with handling this compound. The following workflow outlines the key steps for safe handling from preparation to post-experiment cleanup.

cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal cluster_post Post-Handling prep1 Review Safety Information prep2 Don Appropriate PPE prep1->prep2 prep3 Prepare Work Area in Fume Hood prep2->prep3 handle1 Weigh/Measure Compound prep3->handle1 handle2 Perform Experimental Procedure handle1->handle2 clean1 Decontaminate Glassware & Surfaces handle2->clean1 clean2 Segregate Waste clean1->clean2 clean3 Dispose of Waste per EHS Guidelines clean2->clean3 post1 Remove PPE clean3->post1 post2 Wash Hands Thoroughly post1->post2

Caption: Workflow for Safe Handling of this compound.

Disposal Plan

Proper disposal of chemical waste is critical to ensure laboratory safety and environmental protection.

  • Waste Segregation:

    • Solid Waste: Collect any solid this compound waste, including contaminated consumables (e.g., weigh boats, gloves, paper towels), in a dedicated, clearly labeled hazardous waste container.

    • Liquid Waste: Solutions containing this compound should be collected in a separate, labeled hazardous liquid waste container. Avoid mixing with incompatible waste streams.

  • Container Labeling: All waste containers must be clearly labeled with the full chemical name ("this compound") and appropriate hazard warnings.

  • Storage: Store waste containers in a designated satellite accumulation area within the laboratory, away from general work areas and incompatible materials.

  • Disposal Request: When the waste container is full or ready for disposal, follow your institution's procedures to request a pickup from the Environmental Health and Safety (EHS) department. Do not dispose of this chemical down the drain or in regular trash.

Experimental Protocols

Due to the absence of specific experimental protocols for this compound in the initial search, it is recommended to adapt general laboratory procedures for handling solid heterocyclic compounds. When developing a specific experimental protocol, consider the following:

  • Solubility: Determine the appropriate solvent for your experiment. Based on related structures, consider polar organic solvents.

  • Stability: Assess the stability of the compound under your experimental conditions (e.g., temperature, pH, light exposure).

  • Reaction Quenching and Workup: Plan your quenching and workup procedures to safely neutralize any reactive intermediates and byproducts.

Always perform a small-scale pilot experiment to identify any potential hazards before scaling up.

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
5,5-Bis(2-pyridyl)-2-thiohydantoin
Reactant of Route 2
5,5-Bis(2-pyridyl)-2-thiohydantoin

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.